Thp-peg9
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLURHCJAQZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Function of Thp-PEG9 in PROTACs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition to Induced Degradation
The paradigm of pharmacological intervention is undergoing a significant transformation. For decades, the primary strategy has been occupancy-driven inhibition, where small molecules block the active site of a pathogenic protein. However, this approach is limited to proteins with well-defined binding pockets, leaving approximately 85% of the human proteome "undruggable." Proteolysis Targeting Chimera (PROTAC) technology offers a revolutionary alternative by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors, PROTACs act catalytically, where a single molecule can trigger the destruction of multiple protein copies, opening up a vast new landscape of therapeutic targets.[3]
This guide provides a detailed technical examination of the PROTAC linker, a component whose criticality is increasingly recognized. We will focus specifically on the Thp-PEG9 moiety, dissecting its structural components and explaining its multifaceted function in modulating the efficacy, selectivity, and pharmacokinetic properties of a PROTAC molecule.
Caption: Figure 1: High-Level Overview of the PROTAC Mechanism.
Chapter 1: The Tripartite Architecture of a PROTAC
A PROTAC is a heterobifunctional molecule meticulously designed with three essential components.[4] The elegant synergy between these parts is what drives the targeted degradation process.
-
Protein of Interest (POI) Ligand: Often referred to as the "warhead," this moiety is a small molecule designed to selectively bind to the target protein slated for degradation. The choice of this ligand is restricted by the structure-activity relationship (SAR) required for potent binding.[5]
-
E3 Ubiquitin Ligase Ligand: This component recruits an E3 ubiquitin ligase, a key enzyme in the UPS. By bringing the E3 ligase into proximity with the POI, the PROTAC hijacks this cellular machinery. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][6]
-
The Linker: The chemical tether connecting the POI and E3 ligase ligands. Far from being a simple spacer, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing nearly every aspect of its biological activity.[4][7]
Caption: Figure 2: The Three Core Components of a PROTAC Molecule.
Chapter 2: The Central Role of "Linkerology" in PROTAC Design
The study of the linker, or "linkerology," has become a cornerstone of modern PROTAC development. The linker's physical and chemical properties dictate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for subsequent ubiquitination and degradation.[4][8] Key properties of the linker must be meticulously optimized.
-
Length and Composition: The linker's length is critical for spanning the distance between the binding sites on the POI and the E3 ligase, directly affecting the stability of the ternary complex.[] Linker composition, typically falling into categories like polyethylene glycol (PEG) or alkyl chains, allows for the tuning of vital physical properties such as lipophilicity and polar surface area.[10]
-
Flexibility vs. Rigidity:
-
Flexible Linkers (e.g., PEG, Alkyl chains): These are the most common motifs, offering significant conformational freedom.[10][11] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, this freedom comes at the cost of a potential entropic penalty upon binding.[12]
-
Rigid Linkers (e.g., Cycloalkane, Phenyl rings): These linkers restrict the conformational space, which can pre-organize the PROTAC into a favorable binding conformation, reducing the entropic penalty.[4] This can improve selectivity but often presents greater synthetic challenges.[4]
-
-
Solubility and Permeability: PROTACs are typically large molecules that violate traditional drug-likeness rules like Lipinski's "rule of five."[4] The linker is a primary tool for modulating the molecule's overall physicochemical profile to balance aqueous solubility (for administration and biological compatibility) with membrane permeability (to reach intracellular targets).[1][5]
Caption: Figure 3: The Linker's Role in Orchestrating the Ternary Complex.
Chapter 3: Focus on this compound: A Structural and Functional Analysis
This compound is a specific type of linker building block that exemplifies the principles of modern linker design. Its name denotes its precise chemical structure:
-
PEG9: This refers to a monodisperse polyethylene glycol (PEG) chain consisting of nine repeating ethylene glycol units.[13] Unlike polydisperse polymers, every molecule has the exact same length and molecular weight, which is critical for consistency in drug development. The PEG9 component imparts several crucial properties:
-
Enhanced Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, which significantly increases the water solubility of the entire PROTAC molecule.[11][14][15] This is essential for improving compatibility with aqueous physiological environments.[11]
-
Defined Length and Flexibility: The nine-unit chain provides a specific, flexible length that can be systematically compared to shorter or longer PEG chains (e.g., PEG3, PEG6) during optimization to find the ideal distance for ternary complex formation.[10][15][16]
-
Biocompatibility: PEG is well-known for its low toxicity and low immunogenicity, making it a highly valued component in drug development.[13]
-
-
Thp (Tetrahydropyran): This is a common protecting group for a terminal hydroxyl (-OH) functional group.[14] In the context of PROTAC synthesis, this is a feature of significant practical importance. PROTACs are assembled in a modular, stepwise fashion. The Thp group masks the reactive hydroxyl group on one end of the PEG9 linker, preventing it from reacting prematurely. It can be cleanly removed under mild acidic conditions at the desired step in the synthesis to allow for conjugation to either the POI or E3 ligase ligand.[14] This enables a controlled and efficient synthetic strategy.
| Property | Contribution of PEG Linker Moiety | Rationale & Scientific Context |
| Aqueous Solubility | Significantly Increased | The hydrophilic ether backbone of PEG improves the solubility of large, often lipophilic PROTAC molecules, which is critical for formulation and bioavailability.[1][11][15] |
| Cell Permeability | Modulated (Trade-off) | While enhancing solubility, high hydrophilicity can reduce passive membrane permeability. Optimization requires balancing PEG length with other linker elements.[5] |
| Flexibility | High | The flexible chain allows the PROTAC to adopt various conformations, facilitating the "search" for a productive binding orientation within the ternary complex.[11] |
| Metabolic Stability | Generally Good | PEG chains are relatively stable in biological systems, though they can be subject to oxidative metabolism. Linker design may involve incorporating more rigid or stable motifs to improve this property.[5] |
| Synthetic Accessibility | Excellent | A wide array of bifunctional PEG motifs are commercially available, enabling the rapid and facile assembly of PROTAC libraries with varying linker lengths.[10][15] |
Table 1: Summary of Physicochemical Contributions of PEG Linkers to PROTACs.
Chapter 4: Optimizing PROTAC Efficacy Through Linker Modification
The choice of linker is not a one-time decision but an iterative process of optimization. Using a this compound building block is one step in a larger strategy to fine-tune a PROTAC's performance.
The "linkerology" optimization workflow often involves synthesizing a matrix of PROTACs where the linker length, composition, and attachment points are systematically varied. For instance, a researcher might generate a series of degraders with PEG3, PEG6, and PEG9 linkers to empirically determine the optimal length for a specific POI-E3 ligase pair. The results of biophysical and cellular assays then guide the next round of design.
Caption: Figure 4: Iterative Workflow for PROTAC Linker Optimization.
Chapter 5: Key Experimental Methodologies
Evaluating the function of a this compound linker requires a suite of validated experimental protocols. The following methodologies represent a standard workflow for characterizing a novel PROTAC.
Protocol 1: Representative Synthesis of a PROTAC using this compound-OH
This protocol outlines a generalized, two-step approach demonstrating the modular use of a Thp-protected PEG linker.
Objective: To couple a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing a free amine) using a this compound linker.
Step 1: Coupling of POI Ligand to this compound-OH
-
Reagents & Setup:
-
Dissolve POI-COOH (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add this compound-OH (1.0 eq) to the activated mixture.
-
Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
-
Workup & Purification:
-
Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-Linker(Thp)) by flash column chromatography.
-
Step 2: Deprotection and Coupling to E3 Ligase Ligand
-
Thp Deprotection:
-
Dissolve the purified POI-Linker(Thp) intermediate in a solvent mixture such as DCM/Methanol.
-
Add a catalytic amount of a mild acid, such as Pyridinium p-toluenesulfonate (PPTS).
-
Stir at room temperature for 2-6 hours, monitoring the removal of the Thp group by LC-MS.
-
Concentrate the reaction mixture and purify the deprotected POI-Linker-OH by chromatography.
-
-
Final Coupling (via Mesylation/Tosylation):
-
Dissolve the POI-Linker-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂).
-
Cool the solution to 0°C and add Triethylamine (1.5 eq) followed by Mesyl chloride (1.2 eq).
-
Stir for 1-2 hours until the formation of the mesylate intermediate is complete (monitor by TLC/LC-MS).
-
In a separate flask, dissolve the E3-Ligand-NH₂ (1.1 eq) in DMF with a base such as K₂CO₃ or DIPEA.
-
Add the activated mesylate intermediate to the E3 ligase ligand solution.
-
Heat the reaction (e.g., to 60°C) and stir for 12-24 hours.
-
-
Final Purification:
-
Purify the final PROTAC product using reverse-phase HPLC to yield the high-purity compound for biological testing.
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex in vitro.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Reconstitute tagged proteins: His-tagged POI and GST-tagged E3 Ligase.
-
Prepare fluorescent antibodies: Anti-His-Terbium (Tb, donor) and Anti-GST-d2 (acceptor).
-
Prepare a serial dilution of the PROTAC molecule in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a fixed concentration of His-POI and GST-E3 Ligase to each well.
-
Add the serially diluted PROTAC to the wells.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
Add the fluorescent antibody mix (Anti-His-Tb and Anti-GST-d2).
-
Incubate for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a nonlinear regression model to determine the concentration required for half-maximal complex formation.
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in target protein levels in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Wash the membrane and apply an ECL substrate.
-
Image the resulting chemiluminescence using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
The linker is an indispensable and highly strategic component of a PROTAC molecule, acting as a master regulator of its therapeutic properties. A linker building block like this compound is not merely a passive connector but a sophisticated tool employed by medicinal chemists to confer essential characteristics upon the final drug candidate. The PEG9 moiety provides a flexible, hydrophilic spacer of a defined length to optimize ternary complex geometry and enhance solubility, while the Thp protecting group facilitates a modular and controlled synthetic assembly. A deep understanding of "linkerology" and the function of specific motifs like this compound is paramount for the rational design and successful development of the next generation of targeted protein degraders.
References
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Amerigo Scientific. This compound.
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ChemPep Inc. Overview of PROTAC Linkers.
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Precise PEG. Linkers in PROTACs.
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
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AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024).
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BOC Sciences. Exploration and innovation of Linker features in PROTAC design. (2024).
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CymitQuimica. This compound-OH.
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Drummond, L. A., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.
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Vittorio, S., & Ciulli, A. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Angewandte Chemie International Edition, 61(28), e202202613.
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Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
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Biopharma PEG. Applications of PEG Linkers.
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BOC Sciences. Linker Design & Optimization for PROTACs.
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Zhang, X., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology, 18(2), 336-345.
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Steinebach, C., et al. (2021). Structure driven compound optimization in targeted protein degradation. Drug Discovery Today: Technologies, 40, 29-37.
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JenKem Technology USA. PROTAC PEG Linkers. (2024).
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Biopharma PEG. PEG Linkers for PROTAC Synthesis. (2022).
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Gabellieri, E., & Brogi, S. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications, 32(4), 427-442.
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Smalley, J. P., & Ciulli, A. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 6235.
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Min, J., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry–An Open Journal, 11(9), e202200131.
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Crown Bioscience. Targeted Protein Degradation with PROTACs and Molecular Glues. (2025).
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Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
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An In-depth Technical Guide to the THP-PEG9 Linker: Mechanism of Action and Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The THP-PEG9 linker represents a sophisticated approach in the design of targeted drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). This linker synergistically combines the acid-labile nature of a tetrahydropyranyl (THP) ether with the beneficial pharmacokinetic properties of a nine-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive technical overview of the this compound linker, detailing its mechanism of action, synthesis, and characterization. We will explore the precise pH-dependent cleavage of the THP group, the role of the PEG9 moiety in enhancing solubility and stability, and provide detailed experimental protocols for the conjugation and analysis of this compound-linked bioconjugates. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of next-generation targeted therapeutics.
Introduction: The Rationale for a Dual-Function Linker
The efficacy of targeted therapies, such as ADCs, is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target cell, the linker must then facilitate the efficient release of the active drug. The this compound linker is engineered to meet these dichotomous requirements.
The design incorporates two key functional components:
-
Tetrahydropyranyl (THP) Ether: This acid-labile group acts as a pH-sensitive trigger. It forms a stable ether linkage with the drug payload at the physiological pH of blood (approximately 7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within the target cell.[1][2]
-
Polyethylene Glycol (PEG) Spacer (9 units): The PEG9 moiety is a hydrophilic and flexible chain that imparts several advantageous properties to the overall conjugate. These include increased aqueous solubility, improved stability, and a prolonged circulation half-life.[3][4] The specific length of nine ethylene glycol units is a critical design parameter that balances these benefits with potential steric hindrance.[5]
This guide will dissect the intricate mechanism of action of the this compound linker, providing a detailed understanding of its chemical and biological behavior.
The Core Mechanism: pH-Dependent Hydrolysis of the THP Ether
The central feature of the this compound linker is the acid-catalyzed cleavage of the THP ether bond, which liberates the drug payload. This process is a classic example of acetal hydrolysis.
Stability at Physiological pH
At the neutral pH of the bloodstream (pH ≈ 7.4), the THP ether is highly stable. The ether oxygen is not readily protonated, and the molecule remains intact, ensuring that the cytotoxic payload is securely attached to the antibody during circulation. This stability is crucial for minimizing off-target toxicity and maximizing the amount of intact ADC that reaches the tumor site.
Cleavage in the Endosomal/Lysosomal Compartment
Upon binding to its target antigen on the cell surface, the ADC is internalized via endocytosis and trafficked to the endosomes and subsequently to the lysosomes.[5][6] These organelles maintain an acidic internal environment (pH 4.5-6.5), which provides the trigger for the cleavage of the THP linker.[1]
The mechanism of acid-catalyzed hydrolysis proceeds through the following steps:
-
Protonation: The ether oxygen of the tetrahydropyran ring is protonated by the acidic environment of the lysosome.
-
Formation of a Resonance-Stabilized Carbocation: The protonated ether becomes a good leaving group. Cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion and the release of the free drug (the alcohol).
-
Reaction with Water: The carbocation is then rapidly quenched by a water molecule.
-
Formation of a Hemiacetal: The resulting intermediate is a hemiacetal, 5-hydroxypentanal, which exists in equilibrium with its cyclic form.
This pH-dependent release mechanism ensures that the active drug is primarily liberated inside the target cells, thereby enhancing the therapeutic index of the ADC.[7]
Figure 1: Mechanism of acid-catalyzed cleavage of the THP linker in the lysosome.
The Role of the PEG9 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties
The inclusion of a nine-unit polyethylene glycol (PEG9) spacer is a critical design element that significantly influences the overall performance of the bioconjugate.
Improved Hydrophilicity and Solubility
Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG9 chain helps to mitigate this issue by increasing the overall water solubility of the ADC, facilitating formulation and administration.[8][9]
Enhanced Stability and Reduced Aggregation
The PEG9 spacer can create a protective hydration layer around the drug-linker moiety, which can shield it from enzymatic degradation and reduce the tendency for aggregation. This leads to a more stable and homogeneous ADC preparation.[10]
Prolonged Circulation Half-Life
PEGylation is a well-established strategy to increase the hydrodynamic size of molecules, which in turn reduces their renal clearance and prolongs their circulation time in the body.[3][4] The PEG9 chain contributes to this effect, allowing for greater accumulation of the ADC at the tumor site.
Steric Considerations
While PEGylation offers numerous benefits, the length of the PEG chain must be carefully optimized. A linker that is too long can introduce excessive steric hindrance, which may interfere with the antibody's binding to its target antigen or the drug's interaction with its intracellular target.[11][12] The PEG9 length is often chosen as a compromise, providing the desired physicochemical benefits without significantly compromising biological activity.
Table 1: Impact of PEG Linker Length on ADC Properties
| Property | Shorter PEG Chain | Longer PEG Chain (e.g., PEG9) |
| Solubility | Lower | Higher |
| Stability | Potentially Lower | Higher |
| Circulation Half-Life | Shorter | Longer |
| Steric Hindrance | Lower | Higher |
| Potential for Aggregation | Higher | Lower |
Synthesis and Conjugation of the this compound Linker
The synthesis of a this compound linker and its conjugation to a drug and an antibody is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Synthesis of a Heterobifunctional this compound Linker
A common strategy involves the synthesis of a heterobifunctional this compound linker, which possesses two different reactive groups at its termini. This allows for the sequential conjugation of the drug and the antibody. For example, a this compound-maleimide linker can be synthesized for conjugation to a thiol-containing drug and a free amine on an antibody.
A general synthetic approach for a heterobifunctional linker such as Propargyl-PEG9-azide from Propargyl-PEG9-bromide is outlined below.[13] This can then be further modified to introduce other reactive functionalities.
Protocol 1: Synthesis of Propargyl-PEG9-azide
-
Dissolution: Dissolve Propargyl-PEG9-bromide (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Propargyl-PEG9-azide linker.[13]
Conjugation to the Drug and Antibody
The heterobifunctional linker is first reacted with the drug payload and then conjugated to the antibody. The choice of conjugation chemistry depends on the available functional groups on the drug and the antibody.
Protocol 2: General Two-Step ADC Conjugation
-
Drug-Linker Synthesis: The drug, containing a suitable functional group (e.g., a thiol), is reacted with the heterobifunctional this compound linker (e.g., this compound-maleimide) in an appropriate solvent. The reaction is monitored by HPLC until completion. The drug-linker conjugate is then purified by preparative HPLC.
-
Antibody-Drug Conjugation: The purified drug-linker conjugate is then reacted with the antibody. For lysine conjugation, an NHS-ester activated linker would be used. For cysteine conjugation, the interchain disulfide bonds of the antibody are first partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reduced antibody is then reacted with the maleimide-functionalized drug-linker.[14]
-
Purification and Formulation: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is typically achieved using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[15] The purified ADC is then formulated in a suitable buffer for in vitro and in vivo studies.
Figure 2: General workflow for the synthesis and conjugation of a this compound linked ADC.
Characterization and Quality Control
Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and stability. A suite of analytical techniques is employed for this purpose.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC as it directly impacts its potency and pharmacokinetic properties. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug-linker moieties.[16][17]
Analysis of Homogeneity and Aggregation
Size Exclusion Chromatography (SEC) is used to assess the homogeneity of the ADC and to detect the presence of aggregates. A high level of aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[15]
Stability Assessment
The stability of the ADC is evaluated under various conditions, including in plasma at physiological pH and in acidic buffers that mimic the lysosomal environment. The release of the drug is monitored over time using techniques such as reverse-phase HPLC (RP-HPLC) or LC-MS.[18]
Table 2: Representative Stability Data for an Acid-Labile Linker
| Condition | Time (days) | % Payload Released |
| Human Plasma (pH 7.4) | 7 | 3% |
| Acidic Buffer (pH 4.5) | 7 | ~100% |
| Data adapted from a study on a silyl ether-based acid-cleavable linker.[1] |
In Vitro Cytotoxicity Assays
The potency and specificity of the ADC are evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. These assays determine the concentration of the ADC required to kill 50% of the cells (IC50 value) and confirm that the cytotoxic effect is target-dependent.[19][20]
Conclusion
The this compound linker is a sophisticated and versatile tool in the design of targeted drug delivery systems. Its dual-functionality, combining a pH-sensitive cleavage mechanism with the beneficial properties of a PEG spacer, allows for the development of ADCs with an improved therapeutic index. The acid-labile THP ether ensures that the cytotoxic payload is preferentially released within the target cells, while the PEG9 moiety enhances the solubility, stability, and pharmacokinetic profile of the conjugate. A thorough understanding of the mechanism of action, synthesis, and characterization of this compound linkers is crucial for the successful development of next-generation targeted therapies.
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An In-depth Technical Guide to the Discovery and Development of PEG-Based PROTAC Linkers
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, fundamentally altering the landscape of drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system (UPS).[2][3][4]
A PROTAC molecule is comprised of three essential components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4][5] Upon simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby removing it from the cell.[]
It has become unequivocally clear that the linker is far more than a simple tether.[5] It is a critical determinant of a PROTAC's biological activity and drug-like properties. The linker's length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the PROTAC's cellular permeability, solubility, and overall pharmacokinetic (PK) profile.[1][5][] This guide provides a deep dive into the discovery, rationale, and application of polyethylene glycol (PEG)-based linkers, which have become a foundational element in modern PROTAC design.
The Rise of PEG Linkers: Addressing the Physicochemical Challenges of PROTACs
The first proof-of-concept PROTAC utilized a peptide sequence to recruit the SCF E3 ligase complex.[7] Subsequent development focused on creating all-small-molecule PROTACs, which initially employed simple, flexible alkyl chains as linkers.[7][8] While effective, these early designs often suffered from poor physicochemical properties. PROTACs are inherently large molecules, often exceeding the traditional "rule of five" guidelines for oral bioavailability, which leads to challenges with aqueous solubility and cell permeability.[9][10]
The strategic incorporation of polyethylene glycol (PEG) chains into linkers was a pivotal development to address these liabilities. PEG is a hydrophilic, flexible, and biocompatible polymer with a long history of use in drug delivery to improve the properties of therapeutic agents.[11][12]
Causality Behind the Adoption of PEG Linkers:
-
Enhanced Solubility and Reduced Aggregation: The repeating ether units in the PEG backbone impart significant hydrophilicity.[5][13] This helps to counteract the often greasy, hydrophobic nature of the two ligands, improving the overall water solubility of the PROTAC molecule.[9][14][15] Improved solubility is crucial not only for in vivo bioavailability but also for preventing aggregation during in vitro assays and formulation.[11][15]
-
Tunable Flexibility for Optimal Ternary Complex Formation: The C-O bonds in the PEG backbone have a high degree of rotational freedom, providing the linker with conformational flexibility.[9] This allows the PROTAC to act as a "molecular spring," enabling the warhead and anchor ligands to adopt the diverse spatial orientations required to form a stable and productive ternary complex with their respective protein partners.[16][]
-
Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the half-life of therapeutics.[12][18] By increasing the hydrodynamic size of the PROTAC, PEG linkers can reduce the rate of renal clearance, prolonging circulation time.[19] Furthermore, improved solubility can positively impact oral absorption.[13]
-
Synthetic Accessibility and Modularity: A major advantage of PEG linkers is their synthetic tractability.[7] Bifunctional PEG building blocks of various lengths are commercially available, enabling the rapid and systematic synthesis of PROTAC libraries to explore structure-activity relationships (SAR).[7][13][14] This modularity is essential for optimizing PROTAC performance.
While highly advantageous, PEG linkers can have reduced metabolic stability compared to more rigid alkyl-based linkers and may be more challenging to synthesize in-house.[5]
Structure-Activity Relationship (SAR) of PEG-Based Linkers
The optimization of a PROTAC is an empirical process where the linker is a primary variable. The goal is to identify a linker that not only connects the two ligands but actively contributes to the formation of a cooperative ternary complex.
The Criticality of Linker Length
The distance between the POI and the E3 ligase is a crucial factor for successful ubiquitination.
-
If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins, thus failing to form the ternary complex.[8]
-
If the linker is too long, the two proteins may not be brought into sufficiently close proximity to enable the efficient transfer of ubiquitin to lysine residues on the POI's surface.[8]
The optimal linker length is highly dependent on the specific POI-E3 ligase pair and their respective binding sites. Early work by Cyrus et al. demonstrated this principle by synthesizing a series of estrogen receptor (ERα)-targeting PROTACs with varying linker lengths. They found a 16-atom chain length to be optimal for ERα degradation, with shorter and longer linkers showing significantly reduced potency.[20][21] This highlights the necessity of systematically evaluating a range of linker lengths for every new PROTAC system.
| Target | E3 Ligase | Linker Type | Optimal Length (atoms) | Key Finding | Reference |
| ERα | VHL | PEG/Alkyl | 16 | Degradation potency is highly sensitive to linker length; 16 atoms optimal. | [20][21] |
| BTK | Cereblon | PEG | ≥ 5 PEG units (~20 atoms) | Linkers with fewer than 5 PEG units failed to induce degradation due to poor ternary complex formation. | [22] |
| HaloTag | VHL | PEG | 7 PEG units (~26 atoms) | A clear dependency on linker length was observed, with potency increasing up to 7 PEG units. | [22] |
| p38α/δ | VHL | PEG/Alkyl | Not specified | A single ethylene glycol unit extension was sufficient to switch selectivity from degrading both p38α and p38δ to selectively degrading only p38α. | [7] |
The Role of Attachment Points and Exit Vectors
The position where the linker connects to the warhead and anchor ligands—the "exit vector"—is as critical as its length.[7][8] The choice of attachment point is typically guided by co-crystal structures or modeling to identify solvent-exposed regions of the ligand that can be modified without disrupting binding to the target protein.[8] Altering the attachment site can dramatically impact degradation efficiency and even confer selectivity between protein isoforms.[8]
Experimental Workflow: Synthesis and Evaluation of PEG-Based PROTACs
A systematic, self-validating experimental workflow is essential for the successful development of a PROTAC. This involves chemical synthesis followed by a cascade of in vitro biological assays to confirm the mechanism of action.
Protocol 1: Generalized Synthesis of a PEG-Based PROTAC
This protocol describes a common synthetic route using a commercially available bifunctional PEG linker, such as Aminooxy-PEG4-acid, to couple an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) and a warhead with a suitable functional group.[23]
Step 1: Amide Coupling of Linker to E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Aminooxy-PEG4-acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting intermediate by column chromatography to yield the E3 Ligand-Linker conjugate.
Step 2: Oximation to Couple Warhead
-
Dissolve the E3 Ligand-Linker conjugate (1.0 eq) and an aldehyde- or ketone-containing warhead (1.2 eq) in a mixture of ethanol and water.
-
Adjust the pH to ~5 using a suitable buffer (e.g., acetate buffer).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm identity and purity.
Protocol 2: In Vitro Evaluation Cascade
Once synthesized, the PROTAC must be rigorously tested to confirm that it functions as intended.
-
Ternary Complex Formation Assay:
-
Rationale: The formation of a stable ternary complex is a prerequisite for ubiquitination.[22] This assay validates that the linker successfully bridges the POI and E3 ligase.
-
Methodology (TR-FRET): Use tagged versions of the POI and E3 ligase with donor (e.g., Tb) and acceptor (e.g., FITC) fluorophores. In the presence of an effective PROTAC, the proteins are brought into proximity, resulting in a FRET signal. This can reveal important information about complex stability and cooperativity.[24]
-
-
Target Ubiquitination Assay:
-
Rationale: This assay provides direct evidence that the ternary complex is functional and that the E3 ligase is actively ubiquitinating the POI.
-
Methodology (Western Blot): Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow polyubiquitinated proteins to accumulate. Lyse the cells, immunoprecipitate the POI, and then perform a Western blot using an anti-ubiquitin antibody. A "ladder" of higher molecular weight bands indicates successful polyubiquitination.[24][25]
-
-
Protein Degradation Assay:
-
Rationale: This is the ultimate readout of PROTAC efficacy, quantifying the extent and potency of POI removal.
-
Methodology (Western Blot): Treat cells with a serial dilution of the PROTAC for a set time (e.g., 24 hours). Lyse the cells and perform a Western blot to measure the remaining levels of the POI, using a loading control (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify band intensities to determine the DC₅₀ (the concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[16][26] Be aware of the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.[26]
-
-
Cellular Viability/Function Assay:
-
Rationale: To confirm that the degradation of the POI leads to the desired downstream biological effect (e.g., inhibition of cancer cell proliferation).
-
Methodology (CCK-8/CTG): Plate cells and treat with a serial dilution of the PROTAC for an extended period (e.g., 72-120 hours). Use a reagent like CellTiter-Glo® (CTG) to measure ATP levels as an indicator of metabolic activity and cell viability.[]
-
-
Cell Permeability and Intracellular Target Engagement:
-
Rationale: A PROTAC must be able to cross the cell membrane and bind its target inside the cell to be effective.
-
Methodology (NanoBRET™): This live-cell assay uses a NanoLuc® luciferase-tagged POI. A fluorescent energy transfer probe is added, and in the presence of a PROTAC that engages the target, a BRET signal is generated, allowing for quantitative measurement of intracellular target binding.[28]
-
Conclusion and Future Outlook
PEG-based linkers have been instrumental in advancing the PROTAC field from a novel concept to a clinically relevant therapeutic modality. Their ability to improve solubility, provide conformational flexibility, and enable modular synthesis has overcome many of the initial hurdles associated with these large, complex molecules. The principles of SAR, particularly the optimization of linker length and attachment points, are now cornerstones of rational PROTAC design.
The field continues to evolve rapidly. While simple PEG and alkyl chains remain prevalent, a new generation of "functional" linkers is emerging.[7] These include designs incorporating photo-switchable elements for spatiotemporal control, cleavable moieties for targeted release, and rigid structures to improve metabolic stability and conformational pre-organization.[5][][29] Concurrently, advances in computational modeling and structural biology are beginning to provide a deeper understanding of the dynamics of ternary complexes, promising to accelerate the transition from a "trial-and-error" approach to a more rational, structure-guided design of next-generation PROTAC linkers.[3][7]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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University of Bath. (2025, December 12). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. Retrieved from [Link]
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PubMed. (2025, August 28). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Retrieved from [Link]
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JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Retrieved from [Link]
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Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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Royal Society of Chemistry. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Retrieved from [Link]
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ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
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Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, June 25). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
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News-Medical.Net. (2026, January 14). Advancing PROTAC development through innovative preclinical model systems. Retrieved from [Link]
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ResearchGate. (2025, November 14). Quantitative measurement of PROTAC intracellular accumulation. Retrieved from [Link]
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Cyrus, K., Weickmann, D., Dowling, D. P., Smith, M. C., Kim, Y., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. Retrieved from [Link]
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Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. Retrieved from [Link]
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ResearchGate. (2025, August 9). Impact of linker length on the activity of PROTACs. Retrieved from [Link]
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Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. Retrieved from [Link]
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ACS Publications. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
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Jiang, Y., et al. (2020). The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Signal Transduction and Targeted Therapy, 5(1), 1-8. Retrieved from [Link]
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An In-Depth Technical Guide on the Application of Heterobifunctional Linkers in Selective Protein Degradation
Abstract
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This paradigm leverages the cell's intrinsic machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] At the heart of many TPD strategies, particularly proteolysis-targeting chimeras (PROTACs), lies the linker, a chemical entity that bridges the target protein and an E3 ubiquitin ligase. This guide provides a detailed exploration of the role of chemical linkers, with a specific focus on illustrating the utility of a representative linker, THP-PEG9-OH, in the design and application of molecules for selective protein degradation. We will delve into the mechanistic principles of the UPS, the rational design of bifunctional degraders, and provide field-proven experimental workflows for their synthesis and validation, aimed at researchers, scientists, and drug development professionals.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
To comprehend targeted protein degradation, one must first understand the cellular machinery it hijacks. The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of over 80% of intracellular proteins, maintaining cellular homeostasis by disposing of short-lived, misfolded, or damaged proteins.[2][3] This process is a highly regulated enzymatic cascade involving three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[4]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]
-
E3 (Ubiquitin Ligase): The substrate specificity determinant. It recognizes a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[2][5]
The sequential addition of ubiquitin molecules results in a polyubiquitin chain, most commonly linked via lysine 48 (K48), which acts as a recognition signal for the 26S proteasome.[3][6] The proteasome then unfolds and degrades the tagged protein into small peptides. The vast human genome encodes over 600 E3 ligases, each with a specific set of substrate proteins, offering a rich toolkit for achieving degradation selectivity.[7]
PROTACs: Hijacking the System with Bifunctional Molecules
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS for the degradation of a specific protein of interest (POI).[8][9] The archetypal PROTAC consists of three distinct components:
-
A POI-binding ligand ("warhead"): Engages the target protein.
-
An E3 ligase-binding ligand ("harness"): Recruits a specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A chemical linker: Covalently connects the two ligands.
The PROTAC does not inhibit the target protein's function directly. Instead, it acts as a molecular matchmaker, inducing proximity between the POI and the E3 ligase. This proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10]
The Critical Role of the Linker
The linker is far from a passive spacer. Its chemical nature, length, and attachment points are critical determinants of a PROTAC's efficacy. The linker must be optimized to:
-
Enable Favorable Ternary Complex Formation: The linker's flexibility and length dictate the relative orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.
-
Confer Physicochemical Properties: The linker significantly influences the overall molecule's solubility, cell permeability, and metabolic stability. Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance water solubility and improve pharmacokinetic properties.[11][]
This compound-OH: A Case Study in Linker Chemistry for PROTAC Synthesis
To illustrate the practical application of linker chemistry, we will examine a representative molecule: This compound-OH . This compound is not an enzyme or a protein but a chemical building block used in the synthesis of bifunctional degraders.[13][14]
-
PEG9 (Polyethylene Glycol, 9 units): This component provides a flexible, hydrophilic chain of a defined length. The hydrophilicity improves the solubility of the final PROTAC molecule, a common challenge in drug development.[][14]
-
OH (Hydroxyl Group): This is a reactive functional group that can be used to connect to either the POI ligand or the E3 ligand through common chemical reactions.
-
THP (Tetrahydropyran): This is a protecting group for the hydroxyl moiety.[14] In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere on the molecule. The THP group is stable under many reaction conditions but can be selectively removed under mild acidic conditions to reveal the hydroxyl group for subsequent conjugation.[14]
The use of a protected linker like this compound-OH allows for a controlled, stepwise synthesis of the final PROTAC molecule, ensuring that the correct components are joined together in the desired sequence.
Conceptual Workflow for PROTAC Synthesis using this compound-OH
The following diagram illustrates a conceptual workflow for synthesizing a PROTAC. This process involves a multi-step chemical synthesis where the linker is sequentially conjugated to the two different ligands.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion and Future Perspectives
The paradigm of targeted protein degradation represents a significant leap forward in drug discovery, moving beyond simple occupancy-based inhibition to the complete removal of disease-driving proteins. [15]The success of this strategy is critically dependent on the rational design of bifunctional molecules, where the chemical linker plays a dispositive role in dictating efficacy. Chemical tools like this compound-OH are not direct actors in the biological degradation pathway but are indispensable building blocks that enable the precise, controlled synthesis of these sophisticated molecular degraders.
Future advancements in this field will likely focus on the discovery of novel E3 ligase ligands to expand targeting capabilities and overcome resistance, as well as the development of a more diverse and sophisticated chemical toolbox of linkers to fine-tune the properties of next-generation protein degraders. [16]The principles and protocols outlined in this guide provide a robust foundation for researchers aiming to harness the power of TPD in their scientific and therapeutic endeavors.
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Introduction: The Role of THP-PEG9 in Modern Drug Development
An In-Depth Technical Guide to the Solubility and Stability of THP-PEG9
In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, safety, and pharmacokinetic profile of the entire molecule.[1] this compound-OH is a heterobifunctional linker that combines two key structural motifs: a polyethylene glycol (PEG) chain and a tetrahydropyranyl (THP) protecting group.[2] The PEG spacer, consisting of nine ethylene oxide units, imparts hydrophilicity, which can enhance the overall solubility and bioavailability of the final conjugate.[3][4] The THP group serves as a stable, acid-labile protecting group for a terminal hydroxyl functional group, allowing for controlled, sequential conjugation strategies during complex multi-step syntheses.[5][6]
This guide provides an in-depth analysis of the core physicochemical properties of this compound: its solubility in common laboratory solvents and its stability profile under various chemical conditions. Understanding these characteristics is paramount for researchers in process development, formulation, and analytical sciences to ensure robust and reproducible results. We will move beyond theoretical descriptions to provide field-proven experimental protocols, enabling research teams to validate these properties within their own laboratories.
Section 1: Solubility Profile of this compound
The solubility of a linker is a foundational parameter that influences every stage of its use, from stock solution preparation to reaction setup and purification. The structure of this compound—a balance between a highly water-soluble PEG chain and a more hydrophobic THP protecting group—creates a unique solubility profile.
Theoretical Solubility & Solvent Selection
The long, flexible PEG chain is known to form hydrogen bonds with water, making it highly soluble in aqueous environments and many polar organic solvents.[4][7] Conversely, the THP group, an acetal, introduces a nonpolar, cyclic ether character. This duality suggests that this compound will be most soluble in polar aprotic solvents that can solvate both the polar and nonpolar regions of the molecule.
Based on the properties of similar PEGylated molecules and protecting groups, the following table provides a predictive guide to the solubility of this compound.[7][8] It is essential to experimentally verify these predictions for each specific application and concentration.
Data Presentation: Predictive Solubility of this compound
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale & Causality |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | 7.2 | High | Excellent solvent for both PEG chains and moderately hydrophobic compounds. |
| DMF (Dimethylformamide) | Polar Aprotic | 6.4 | High | Similar to DMSO, effectively solvates a wide range of polarities. |
| DCM (Dichloromethane) | Polar Aprotic | 3.1 | High | Good for dissolving compounds with mixed polarity; effectively solvates the THP group. |
| Chloroform | Polar Aprotic | 4.1 | High | Similar properties to DCM. |
| THF (Tetrahydrofuran) | Polar Aprotic | 4.0 | Moderate to High | The ether structure of THF is compatible with the PEG and THP ether linkages. |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Generally a good solvent, though solubility may be lower than in DMSO or DMF. |
| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | Moderate | The PEG chain is soluble, but the overall solubility might be limited. Caution: Acidic catalysis in alcohols can lead to THP deprotection (alcoholysis).[9] |
| Water / PBS Buffer | Polar Protic | 10.2 | Moderate | The hydrophilic PEG chain promotes solubility, but the hydrophobic THP group may limit it at high concentrations. |
| Toluene | Nonpolar | 2.4 | Low | Ineffective at solvating the polar PEG chain. |
| Hexanes / Heptane | Nonpolar | 0.1 | Very Low | Incompatible with the polar nature of the PEG chain. |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
This protocol provides a reliable, self-validating system for quantifying the solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound at a specified temperature.
Materials:
-
This compound solid
-
Selected analytical-grade solvents
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Analytical balance
-
Centrifuge
-
HPLC or UPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
Methodology:
-
Preparation: Add an excess amount of this compound solid to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solid to settle. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. A universal detector like a Charged Aerosol Detector (CAD) is often preferred for PEG compounds which may lack a UV chromophore.[10]
-
Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility. Express the result in mg/mL or mol/L.
Section 2: Stability Profile of this compound
The stability of a linker-drug conjugate is a critical quality attribute that impacts its shelf-life, safety, and in-vivo performance.[1][11] For this compound, the primary point of chemical instability is the THP ether linkage, which is a type of acetal.
pH-Dependent Stability: The Acid-Labile Nature of the THP Group
The defining characteristic of the THP protecting group is its stability under neutral and basic conditions but its lability under acidic conditions.[9][12]
-
Acidic Conditions (pH < 5): The THP group is readily cleaved. The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form the free alcohol and a resonance-stabilized carbocation.[13][14] This deprotection is often intentional in synthesis but must be avoided during storage or formulation if the protecting group is required. Mild acidic conditions, such as acetic acid in water/THF or catalytic p-toluenesulfonic acid (p-TsOH) in methanol, are sufficient for complete removal.[5][9][15]
-
Neutral Conditions (pH 6-8): The THP group is generally stable, making it suitable for applications in physiological buffers.
-
Basic Conditions (pH > 8): THP ethers are highly stable under strongly basic conditions, withstanding reagents like metal hydrides and organometallics.[9][12]
The diagram below illustrates the acid-catalyzed deprotection mechanism.
Caption: Acid-catalyzed hydrolysis of the THP ether.
Experimental Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[16][17] This workflow provides a comprehensive system for evaluating the stability of this compound.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and identify primary degradation products.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO)
-
HCl, NaOH, H₂O₂ solutions
-
Ovens, photostability chamber
-
pH meter
-
HPLC-UV-MS system for analysis
Methodology Workflow:
The following diagram outlines the experimental workflow for a comprehensive stability assessment.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Procedure:
-
Sample Preparation: For each condition, mix the this compound stock solution with the stress agent. For example, for acid hydrolysis, mix equal volumes of a 2 mg/mL stock with 0.2 M HCl to get a final concentration of 1 mg/mL in 0.1 M HCl. Prepare a control sample stored at a non-degrading condition (e.g., 4°C).
-
Incubation: Place each sample under its specified condition (e.g., in a 60°C water bath for acid/base hydrolysis).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample. Immediately quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
-
Analysis: Analyze all samples, including the t=0 and control samples, using a validated, stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradants.
-
Data Interpretation:
-
Assay: Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Degradant Profile: Identify and quantify any degradation products. For the acid-stressed sample, the primary "degradant" is expected to be the deprotected HO-PEG9-OH.
-
Mass Balance: Ensure that the sum of the assay value and the total percentage of degradants is close to 100%, confirming that all major products have been detected.
-
Long-Term Storage and Handling Recommendations
Based on the chemical properties of PEG and the THP group, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Form | Recommended Temperature | Atmosphere | Rationale |
| Solid | -20°C or lower | Inert (Argon or Nitrogen), Desiccated | PEGs are hygroscopic and can absorb moisture from the air.[7] Low temperature and inert atmosphere prevent potential slow degradation over time. |
| Stock Solution (in Aprotic Solvent like DMSO or DMF) | -20°C or -80°C | Inert, Desiccated | Store in small aliquots to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent acid-catalyzed hydrolysis from trace acidic impurities.[18] |
Conclusion
This compound is a valuable linker for advanced drug development, offering a strategic combination of solubility enhancement and a stable, yet selectively cleavable, protecting group. Its solubility is highest in polar aprotic solvents like DMSO and DCM, a critical consideration for reaction design. The stability of this compound is governed by the acid-labile THP ether, which is robust under neutral and basic conditions but cleaves readily in the presence of acid. By employing systematic experimental protocols such as the shake-flask method for solubility and forced degradation studies for stability, researchers can build a comprehensive understanding of this linker. This knowledge is fundamental to developing robust manufacturing processes, stable formulations, and ultimately, safe and effective therapeutics.
References
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i-Soler, M., Gomara, M. J., & Haro, I. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 168. [Link]
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Sajiki, H., & Hirota, K. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
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Singh, R., & Sharma, P. K. (2014). A review on tetrahydropyranyl protecting group in organic synthesis. RSC Advances, 4(92), 50774-50800. [Link]
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D'Amico, L., et al. (2019). In vivo testing of drug-linker stability. Methods in Molecular Biology, 2000, 125-182. [Link]
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Organic Chemistry Data. (n.d.). THP Protection - Common Conditions. [Link]
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Amerigo Scientific. (n.d.). This compound. [Link]
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Crafts, C., Bailey, B., Plante, M., & Acworth, I. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. [Link]
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley. (General reference for protecting groups, specific link unavailable for direct chapter).
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DC Chemicals. (n.d.). This compound MSDS. [Link]
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Khan Academy. (2019). Synthesis & cleavage of THP ethers. YouTube. [Link]
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Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Swiss BioQuant. [Link]
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QualityHub. (2022). How to Set Up a Drug Stability Testing Program for Pharmaceuticals. [Link]
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Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]
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U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
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ResearchGate. (2016). Mild THP removal/hydrolysis? [Link]
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Porton Pharma Solutions. (2025). Guidelines for ADC Stability Studies. [Link]
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Mero, A., & Pasut, G. (2006). Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs. Clinical Pharmacokinetics, 45(10), 949-961. [Link]
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Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. [Link]
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Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Questioning the Use of PEGylation for Drug Delivery. Angewandte Chemie International Edition, 49(36), 6288-6308. [Link]
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Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology, 2000, 125-182. [Link]
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ResearchGate. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Request PDF. [Link]
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The Architectonics of Intelligent Drug Delivery: A Technical Guide to THP-PEG9 Systems
This guide provides an in-depth technical exploration of drug delivery systems incorporating the THP-PEG9 moiety. We will dissect the molecular rationale, mechanistic principles, and practical applications of this technology, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our focus is on the "why" behind the "how," grounding experimental protocols in solid scientific principles to foster innovation and robust aken.
Deconstructing the this compound Moiety: A Symphony of Functionality
The efficacy of a targeted drug delivery system hinges on the intelligent design of its constituent parts. The this compound linker is a prime example of such design, where each component plays a critical role in the therapeutic journey of a drug molecule. At its core, the this compound system is engineered to address two fundamental challenges in drug delivery: selective release at the target site and evasion of premature clearance from the body.
The "THP" component refers to a tetrahydropyranyl group, a pH-sensitive acetal. This functional group is the linchpin of the targeted release mechanism. Under the neutral pH of the bloodstream (approximately 7.4), the THP ether linkage is stable, securely sequestering the conjugated drug. However, upon reaching the acidic microenvironment of a tumor or being internalized into the acidic compartments of a cell, such as endosomes and lysosomes (pH ~4-5), the acetal bond is readily hydrolyzed.[1][2] This pH-triggered cleavage liberates the active drug precisely where it is needed, minimizing off-target toxicity.[2][3]
The "PEG9" component consists of a short chain of nine repeating polyethylene glycol units. PEGylation is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic agents.[4] The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the drug carrier, which serves several crucial functions:
-
Stealth Effect: The PEG layer sterically hinders the adsorption of opsonin proteins, which would otherwise mark the carrier for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[5][6] This "stealth" property significantly prolongs the circulation half-life of the drug delivery system, increasing the probability of it reaching the target tissue.[6]
-
Enhanced Solubility: For hydrophobic drugs, the PEG component improves their solubility in aqueous environments, facilitating formulation and administration.
-
Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it a safe choice for in vivo applications.[7][8]
The synergy between the pH-sensitive THP linker and the circulation-extending PEG chain forms the foundation of the this compound system's utility in targeted drug delivery.
The Strategic Imperative: Mechanism of Action in Oncology
Cancer therapy is a primary application for this compound-based drug delivery systems. The acidic tumor microenvironment, a hallmark of many solid tumors resulting from altered metabolism (the Warburg effect), provides a natural trigger for drug release from this compound carriers.[9]
The Journey of a this compound-Conjugated Nanoparticle:
-
Systemic Circulation: Following intravenous administration, the PEGylated nanoparticle circulates in the bloodstream, its "stealth" coating protecting it from premature clearance.[6]
-
Tumor Accumulation (The EPR Effect): The disorganized and leaky vasculature of tumors, coupled with impaired lymphatic drainage, leads to the passive accumulation of nanoparticles in the tumor interstitium. This phenomenon is known as the Enhanced Permeability and Retention (EPR) effect.[10][11][12]
-
Cellular Internalization: Once at the tumor site, the nanoparticles can be internalized by cancer cells through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[1][5][13]
-
Endosomal Trafficking and pH-Triggered Release: Following endocytosis, the nanoparticles are trafficked into early endosomes, which mature into late endosomes and eventually fuse with lysosomes. The internal pH of these compartments progressively decreases from ~6.5 in early endosomes to ~4.5-5.0 in lysosomes.[1] This acidic environment triggers the hydrolysis of the THP linker, releasing the active drug into the cytoplasm of the cancer cell.[2]
This multi-step process ensures that the therapeutic payload is delivered specifically to the cancer cells, thereby enhancing efficacy and reducing systemic side effects.
Visualizing the Pathway: From Injection to Cellular Action
To better illustrate the journey of a this compound-conjugated therapeutic, the following diagram outlines the key stages of its mechanism of action.
Caption: Workflow of this compound nanoparticle drug delivery.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful implementation of this compound technology requires rigorous experimental validation. The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-based drug delivery systems.
Synthesis of a this compound-Drug Conjugate
This protocol outlines the general steps for conjugating a drug molecule containing a hydroxyl or amine group to a this compound linker.
Materials:
-
Drug with a free hydroxyl or amine group
-
This compound-COOH (heterobifunctional linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Activation of the Linker: Dissolve this compound-COOH and DCC in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Conjugation: In a separate flask, dissolve the drug and DMAP in anhydrous DCM. Add the activated linker solution dropwise to the drug solution.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product using an appropriate method, such as silica gel column chromatography or preparative HPLC, to obtain the pure this compound-drug conjugate.
-
Characterization: Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Formulation of this compound-Drug Nanoparticles
This protocol describes a common method for formulating drug-loaded nanoparticles using a self-assembly approach.
Materials:
-
This compound-conjugated drug
-
Amphiphilic block copolymer (e.g., PLGA-PEG)
-
Organic solvent (e.g., acetone, acetonitrile)[14]
-
Aqueous phase (e.g., deionized water, phosphate-buffered saline)
Procedure:
-
Dissolution: Dissolve the this compound-drug conjugate and the amphiphilic block copolymer in a water-miscible organic solvent.[14]
-
Nanoprecipitation: Add the organic solution dropwise to the vigorously stirring aqueous phase.[14] The rapid solvent displacement will cause the hydrophobic components to self-assemble into nanoparticles with a PEG shell.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification and Concentration: Purify the nanoparticle suspension by dialysis or tangential flow filtration to remove any unencapsulated drug and residual solvent. Concentrate the nanoparticles to the desired concentration.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality and consistency of the formulated nanoparticles.
| Parameter | Method | Typical Expected Results |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50-200 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral (-10 to +10 mV) |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical, uniform particles |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | Varies depending on drug and formulation |
Formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release Study
This assay evaluates the pH-sensitive release of the drug from the nanoparticles.
Materials:
-
This compound-drug loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Place a known concentration of the nanoparticle suspension into a dialysis bag.
-
Incubation: Immerse the dialysis bag in a larger volume of release medium (pH 7.4 PBS or pH 5.0 acetate buffer) at 37°C with gentle agitation.
-
Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster release rate at pH 5.0 compared to pH 7.4 will confirm the pH-responsive nature of the delivery system.[3][15]
In Vitro Cellular Uptake and Cytotoxicity Assays
These assays assess the ability of the nanoparticles to be internalized by cancer cells and their therapeutic efficacy. The THP-1 cell line, a human monocytic leukemia line, is often used to study interactions with immune cells, particularly macrophages, which can play a role in the tumor microenvironment.[16][17] For evaluating uptake and cytotoxicity in cancer cells, relevant cancer cell lines should be chosen.
Cell Lines:
-
A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
THP-1 cells (for macrophage interaction studies)[16]
Cellular Uptake (Qualitative and Quantitative):
-
Fluorescent Labeling: Label the nanoparticles with a fluorescent dye (e.g., coumarin-6).
-
Incubation: Treat the cancer cells with the fluorescently labeled nanoparticles for various time periods.
-
Qualitative Analysis (Confocal Microscopy): Visualize the intracellular localization of the nanoparticles using a confocal microscope.
-
Quantitative Analysis (Flow Cytometry): Quantify the cellular uptake of the nanoparticles by measuring the fluorescence intensity of the cells using a flow cytometer.
Cytotoxicity Assay (e.g., MTT or CCK-8 Assay):
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control) for 24-72 hours.
-
Assay: Perform the MTT or CCK-8 assay according to the manufacturer's protocol to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment group. Enhanced cytotoxicity of the drug-loaded nanoparticles compared to the free drug may indicate successful intracellular delivery and release.
In Vivo Evaluation: The Path to Clinical Translation
Preclinical in vivo studies are crucial for evaluating the safety and efficacy of this compound-based drug delivery systems in a whole-organism context.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) bearing xenograft tumors of the chosen cancer cell line.
Key In Vivo Studies:
-
Pharmacokinetics and Biodistribution: Administer the drug formulation (free drug vs. nanoparticles) intravenously and collect blood and tissue samples at various time points. Analyze the drug concentration in each sample to determine the pharmacokinetic profile (e.g., circulation half-life) and biodistribution.[18]
-
Antitumor Efficacy: Treat tumor-bearing mice with the free drug, drug-loaded nanoparticles, empty nanoparticles, and a vehicle control. Monitor tumor growth over time. At the end of the study, excise the tumors and weigh them. Significant tumor growth inhibition in the nanoparticle-treated group would indicate therapeutic efficacy.
-
Toxicity Assessment: Monitor the body weight and overall health of the animals throughout the study. After euthanasia, perform histological analysis of major organs to assess any potential toxicity.
Concluding Remarks and Future Perspectives
The this compound linker represents a sophisticated and versatile tool in the design of targeted drug delivery systems. Its inherent pH-sensitivity, combined with the proven benefits of PEGylation, offers a robust platform for developing therapies with enhanced efficacy and reduced side effects. The experimental framework provided in this guide serves as a starting point for researchers to explore and optimize this compound-based systems for a wide range of therapeutic applications.
Future advancements in this field may involve the incorporation of active targeting ligands (e.g., antibodies, peptides) onto the surface of the nanoparticles to further enhance their specificity for cancer cells. Additionally, the development of multi-responsive systems that can be triggered by a combination of stimuli (e.g., pH and enzymes) could lead to even more precise and controlled drug release. As our understanding of the complex interplay between nanomaterials and biological systems continues to grow, so too will the potential of technologies like this compound to revolutionize the landscape of modern medicine.
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An In-depth Technical Guide to the Acid-Labile Tetrahydropyranyl (THP) Protecting Group
Introduction: The Strategic Imperative of Temporary Masking
In the complex choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, a ubiquitous and reactive moiety in natural products, active pharmaceutical ingredients, and key synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) protecting group offers a robust, cost-effective, and time-tested method for the protection of alcohols by converting them into THP ethers.[1][2][3]
THP ethers, which are structurally a type of acetal, are valued for their ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal via acid catalysis.[2][4][5][6] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of THP ethers, serving as a critical resource for professionals in chemical research and drug development.
The Mechanism: An Acid-Catalyzed Dance of Protection and Revelation
The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a resonance-stabilized oxocarbenium ion intermediate.[2][4] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.
Protection: Formation of the THP Ether
The protection of an alcohol with 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed addition reaction.[2][4] The process unfolds in three key steps:
-
Protonation of Dihydropyran (DHP): The acid catalyst protonates the electron-rich double bond of DHP.[2] This generates a resonance-stabilized oxocarbenium ion, which is the key electrophilic intermediate.[2][4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion.[2][4]
-
Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[2][4]
Caption: Acid-catalyzed formation of a THP ether.
Deprotection: The Hydrolytic Cleavage
The removal of the THP group is essentially the reverse of the protection reaction—an acid-catalyzed hydrolysis of the acetal.[2][7]
-
Protonation of the Acetal Oxygen: The acid catalyst protonates the ether oxygen of the THP ring, making it a better leaving group.[7]
-
Cleavage and Carbocation Formation: The C-O bond cleaves, releasing the parent alcohol and forming the same resonance-stabilized oxocarbenium ion seen during the protection step.[7]
-
Nucleophilic Quenching: The carbocation is quenched by a nucleophile, typically water or an alcohol solvent.[4][7] This initially forms a hemiacetal (2-hydroxy-tetrahydropyran), which is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[7][8]
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Thp-peg9 applications in preclinical research
An In-depth Technical Guide to the Preclinical Applications of THP-PEG Conjugates
Authored by a Senior Application Scientist
Preamble: Deconstructing "THP-PEG" in Bioconjugation
To the researcher in drug development, precision in molecular architecture is paramount. The term "THP-PEG" can lead to ambiguity, as it is used in literature to describe two distinct chemical entities with different, yet crucial, roles in preclinical research. This guide will dissect these functionalities to provide a clear, application-focused understanding for the discerning scientist.
-
THP as a Tetrahydropyran Protecting Group: In synthetic chemistry, THP (Tetrahydropyran) is a common acid-labile protecting group for hydroxyl (-OH) functionalities. A "THP-PEG-OH" molecule is a polyethylene glycol (PEG) linker where one terminus is capped with a THP group, rendering it inert, while the other end possesses a reactive hydroxyl group.[1][2] This allows for sequential, controlled conjugation reactions. The THP group can be selectively removed under acidic conditions to reveal the hydroxyl group for further modification.[1] The primary role of the PEG component is to confer advantageous pharmacokinetic properties.[3]
-
THP as a Tris(hydroxypyridinone) Chelator: In the field of radiopharmaceuticals, THP stands for tris(hydroxypyridinone). This is a highly efficient chelating agent designed to form exceptionally stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga).[4][5] In this context, a molecule like "[⁶⁸Ga]Ga-THP-APN09" refers to a conjugate where the THP chelator securely holds the ⁶⁸Ga radioisotope. This entire radiometal-chelator complex is then attached, often via a PEG linker, to a targeting moiety like a nanobody (APN09).
This guide will focus predominantly on the latter application—the use of THP chelators combined with PEG linkers in preclinical imaging and theranostics—as it represents a well-documented and impactful application in recent literature. We will also explore the broader utility of THP-protected PEG linkers in drug delivery systems like PROTACs.
Section 1: The Rationale for PEGylation in Preclinical Development
The conjugation of polyethylene glycol (PEG) to a therapeutic or diagnostic agent is a clinically validated strategy to enhance its in vivo performance.[3] The causality behind this choice is rooted in fundamental pharmacokinetic principles:
-
Prolonged Circulation Half-Life: The hydrophilic, flexible PEG chain effectively increases the hydrodynamic radius of the conjugate. This enlargement physically hinders renal clearance through glomerular filtration, significantly extending the molecule's time in circulation.[3][6]
-
Reduced Immunogenicity and Proteolysis: The PEG chain forms a "shield" around the core molecule, masking epitopes that could be recognized by the immune system and sterically hindering the approach of proteolytic enzymes.[3]
-
Enhanced Solubility: For hydrophobic drugs or peptides, the inclusion of a hydrophilic PEG linker is critical for maintaining solubility in aqueous physiological environments.[1]
-
The EPR Effect: In oncology, the increased size of PEGylated nanoparticles or large conjugates can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[7]
The choice of PEG's length and structure (linear vs. branched) is a critical experimental parameter, as it directly influences these pharmacokinetic outcomes.[8]
Section 2: A Case Study Deep Dive: [⁶⁸Ga]Ga-THP-APN09 for Preclinical PD-L1 Imaging
A recent and compelling preclinical application is the development of [⁶⁸Ga]Ga-THP-APN09, a novel radiotracer for PET imaging of Programmed Death-Ligand 1 (PD-L1) status in non-small cell lung cancer (NSCLC).[4] This work serves as an exemplary model for the rational design and evaluation of a targeted diagnostic agent.
Molecular Architecture and Rationale
The design of this agent is a masterclass in multifunctional molecular engineering.
Caption: Modular design of the [⁶⁸Ga]Ga-THP-APN09 radiotracer.
-
The Targeting Vector (APN09 Nanobody): A nanobody was chosen for its small size, which facilitates rapid tumor penetration and clearance from non-target tissues, leading to high-contrast images. It is engineered to bind specifically to PD-L1, a critical immune checkpoint protein often overexpressed on tumor cells.[4]
-
The Chelator (THP): The tris(hydroxypyridinone) cage was selected for its ability to rapidly and stably complex Gallium-68 at room temperature and a physiological pH.[4][5] This is a significant logistical advantage, enabling "kit-based" preparations without the need for heating, which could damage the biological targeting vector.[4]
-
The Linker (PEG): A PEG linker was likely incorporated between the THP chelator and the nanobody to improve the overall solubility and in vivo stability of the final conjugate, ensuring it reaches its target effectively.
Preclinical Evaluation Workflow
The validation of [⁶⁸Ga]Ga-THP-APN09 followed a rigorous, multi-stage preclinical workflow.
Caption: A typical workflow for preclinical evaluation of a novel PET radiotracer.
Key Methodologies and Protocols
Protocol 1: Radiosynthesis of [⁶⁸Ga]Ga-THP-APN09
This protocol is adapted from the methodology described by Jia et al. (2023).[4]
-
Elution: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Buffering: Add 1 M sodium acetate to the ⁶⁸Ga eluate to adjust the pH to between 6.0 and 6.5. This is critical for optimal chelation by THP.
-
Incubation: Add the THP-APN09 precursor to the buffered ⁶⁸Ga solution.
-
Reaction: Incubate the mixture at room temperature for 10 minutes.
-
Quality Control: Assess the radiochemical yield and purity using radio-High-Performance Liquid Chromatography (radio-HPLC). The process consistently achieves a high radiochemical yield (>99%) without further purification.[4][5]
Protocol 2: In Vivo Tumor Model and PET/CT Imaging
-
Cell Culture: Culture human NSCLC cell lines with varying PD-L1 expression levels (e.g., A549 as low/negative, H1975 as medium, and A549 genetically engineered to overexpress PD-L1 as high).[4]
-
Tumor Implantation: Subcutaneously inject a suspension of ~5x10⁶ tumor cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (typically 100-200 mm³).
-
Tracer Administration: Administer a defined dose of [⁶⁸Ga]Ga-THP-APN09 (e.g., 3.7-5.5 MBq) to each mouse via tail vein injection.
-
PET/CT Imaging: At a specified time point post-injection (e.g., 1 hour), anesthetize the mice and perform a whole-body PET/CT scan. The CT provides anatomical context for the functional data from the PET scan.
-
Image Analysis: Quantify tracer uptake in the tumor and other organs using regions of interest (ROI) analysis.
Summary of Preclinical Findings
The preclinical studies yielded compelling, quantitative data validating the tracer's efficacy.
| Parameter | A549 (PD-L1 Low) | H1975 (PD-L1 Medium) | A549PD-L1 (PD-L1 High) | Reference |
| PET Tumor-to-Muscle Ratio | ~2.2:1 | ~8.3:1 (vs. A549) | Clearly Visualized | [4][5] |
| Ex Vivo Tumor Uptake (%ID/g) | 0.90 ± 0.16 | 3.69 ± 0.50 | 8.20 ± 0.87 | [5] |
| Primary Organ Uptake | Kidneys and Spleen | Kidneys and Spleen | Kidneys and Spleen | [4][5] |
These results demonstrated a strong positive correlation between tumor uptake of the tracer and the level of PD-L1 expression, confirming its ability to non-invasively report on the status of this key immunotherapy biomarker.[4]
Section 3: Broader Applications in Drug Delivery and Theranostics
While the imaging agent is a powerful example, the underlying principles of THP-PEG conjugation have broader implications.
PROTACs and Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of two ligands—one binding the target protein, the other recruiting an E3 ubiquitin ligase—connected by a linker.
THP-PEG-based linkers are highly valuable in PROTAC design.[9][10] The THP-protected terminus allows for controlled, directional synthesis, while the PEG chain provides the necessary length and spatial orientation for the two ends of the PROTAC to effectively "bridge" the target protein and the E3 ligase. Furthermore, the PEG component enhances the solubility and cell permeability of the often-complex PROTAC molecule.
Caption: The linker is critical for forming the ternary complex in PROTACs.
Theranostics: From Imaging to Therapy
The concept of theranostics involves using a targeting molecule for both diagnosis and therapy.[11][12] The [⁶⁸Ga]Ga-THP-APN09 platform is perfectly suited for this paradigm. By simply replacing the diagnostic PET isotope (⁶⁸Ga) with a therapeutic radionuclide (e.g., Lutetium-177, a β⁻ emitter, or Actinium-225, an α emitter), the same targeting vehicle can be transformed into a potent radiopharmaceutical therapy.
This approach allows for a personalized medicine strategy:
-
Diagnose & Select: A patient undergoes a PET scan with the ⁶⁸Ga-labeled agent to confirm that their tumors express the target (PD-L1) and to calculate dosimetry.
-
Treat: If the scan is positive, the same patient is treated with the ¹⁷⁷Lu-labeled version of the agent, which delivers a cytotoxic radiation dose specifically to the target-expressing tumor cells, minimizing off-target toxicity.
Section 4: Concluding Insights for the Preclinical Scientist
The strategic use of molecular components like THP chelators and PEG linkers is central to modern drug and diagnostic development. The [⁶⁸Ga]Ga-THP-APN09 case study exemplifies how these tools can be combined to create highly effective agents for preclinical research.
Key Takeaways:
-
Clarify Your Terms: Always be precise about whether "THP" refers to a protecting group or a chelator in your experimental design.
-
Rational Design is Key: The choice of targeting moiety, linker, and payload (isotope, drug) must be driven by a clear understanding of the biological target and desired pharmacokinetic profile.
-
Rigorous Validation: A multi-step validation process, from in vitro binding to in vivo imaging and ex vivo biodistribution, is essential to build a robust data package for any novel agent.
-
Embrace Theranostics: Designing platforms with the flexibility to incorporate both diagnostic and therapeutic payloads can significantly accelerate the translational pipeline from preclinical discovery to clinical application.
By understanding and applying these principles, researchers can effectively leverage the power of THP-PEG conjugates to develop the next generation of targeted diagnostics and therapies.
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An In-depth Technical Guide to Bioconjugation Using PEG Linkers
Abstract
Polyethylene glycol (PEG) linkers are foundational tools in modern bioconjugation, enabling the enhancement of therapeutic molecules from small drugs to large proteins.[1] The process of covalently attaching PEG chains, known as PEGylation, is a clinically and commercially validated strategy to improve the pharmacokinetic and pharmacodynamic profiles of biotherapeutics.[2][3] This guide provides an in-depth exploration of the core principles, chemical strategies, and practical workflows for utilizing PEG linkers. We will dissect the causality behind experimental choices, present detailed protocols for key conjugation chemistries, and offer field-proven insights into the optimization, purification, and characterization of PEGylated bioconjugates.
The "Why" of PEGylation: Core Principles and Advantages
PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units (–CH₂–CH₂–O–).[1] Its unique physicochemical properties—including high water solubility, biocompatibility, and a lack of toxicity or immunogenicity—make it an ideal polymer for bioconjugation.[3][4] When covalently attached to a biomolecule, a PEG linker imparts several critical benefits that address common challenges in drug development.
-
Enhanced Pharmacokinetics: The primary driver for PEGylation is the dramatic extension of a drug's circulatory half-life.[5] By increasing the hydrodynamic volume of the conjugate, PEGylation reduces the rate of renal clearance.[2][3] This larger size also provides a protective "shield" that hinders enzymatic degradation and uptake by the reticuloendothelial system, allowing the therapeutic to remain in circulation longer.[3][6]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on a protein's surface, potentially lowering the risk of an adverse immune response from the host.[7][8]
-
Improved Solubility and Stability: The hydrophilic nature of PEG is highly effective at increasing the aqueous solubility of hydrophobic drugs or proteins, which is often a major hurdle in formulation development.[2][7] The hydration shell formed by the PEG chain also enhances the stability of the conjugated molecule.[7]
These advantages translate directly to improved therapeutic outcomes, such as reduced dosing frequency, enhanced patient compliance, and potentially lower toxicity.[5][9]
Architectures and Functionalities: A Guide to the PEG Linker Toolkit
The versatility of PEGylation stems from the ability to customize the PEG linker's architecture and terminal reactive groups.[1][10]
PEG Architectures
The spatial and conformational properties of the PEG linker are dictated by its structure.
-
Linear PEG: The simplest and most common architecture, consisting of a single PEG chain. Monofunctional linear PEGs (mPEGs) have a reactive group at one end and an inert methoxy group at the other, making them ideal for standard PEGylation.[][12]
-
Branched (Y-Shaped) PEG: These structures consist of two linear PEG chains linked to a central core, offering a greater hydrodynamic volume for a given molecular weight compared to linear PEGs.[10][12] This bulky structure can also increase selectivity for more sterically accessible sites on a protein.[13][14]
-
Multi-Arm PEG: Featuring multiple PEG chains radiating from a central core, these are often used for creating hydrogels or for conjugating multiple molecules.[12]
Caption: Common PEG linker architectures used in bioconjugation.
Functional Groups and Reaction Chemistries
The choice of functional group on the PEG linker dictates the conjugation strategy. Linkers can be homobifunctional (identical reactive groups at both ends) or heterobifunctional (different reactive groups), the latter being crucial for crosslinking two different molecules.[10]
| Functional Group | Target on Biomolecule | Resulting Covalent Bond | Key Characteristics |
| NHS Ester | Primary Amines (-NH₂) (Lysine, N-terminus) | Amide | Most common, robust, stable bond. Lacks site-specificity on proteins with many lysines.[15] |
| Maleimide | Thiols / Sulfhydryls (-SH) (Cysteine) | Thioether | Highly specific reaction, enabling site-directed conjugation. Stable bond.[16][17] |
| DBCO / BCN | Azides (-N₃) | Triazole | Copper-free "Click Chemistry". Bioorthogonal, fast, and highly specific. Ideal for complex systems.[18][19] |
| Hydrazide | Aldehydes / Ketones | Hydrazone | Used for site-specific labeling of oxidized glycans on antibodies or proteins.[7] |
| Alkyne | Azides (-N₃) | Triazole | Used in copper-catalyzed "Click Chemistry" (CuAAC).[18] |
Core Methodologies: Protocols and Mechanistic Insights
A successful PEGylation strategy relies on selecting the appropriate chemistry and meticulously controlling the reaction conditions.
Amine-Reactive PEGylation via NHS Esters
This is the most established method for PEGylating proteins.[20] N-hydroxysuccinimide (NHS) esters react efficiently with primary amines, found on the ε-amino groups of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[15]
Causality Behind Choices:
-
pH Control (7.0-9.0): The reaction requires the amine to be in its deprotonated, nucleophilic state. A pH range of 7-9 ensures sufficient reactivity.[18][20] However, at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[15]
-
Buffer Selection: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the PEG-NHS ester.[15][21] Phosphate-buffered saline (PBS) or borate buffers are common choices.[22]
-
Molar Ratio: The ratio of PEG-NHS to protein is a critical parameter for controlling the degree of PEGylation. A higher molar excess will drive the reaction towards multi-PEGylated species.[23] Optimization is often required to achieve the desired, often mono-PEGylated, product.
Experimental Protocol: Protein PEGylation with mPEG-NHS Ester
-
Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[21]
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible solvent like DMSO or DMF to create a 10 mM stock solution.[15] Critical Insight: NHS esters are highly moisture-sensitive and hydrolyze rapidly in aqueous solutions. Never prepare stock solutions for storage.[15][21]
-
Reaction Initiation: Add a calculated molar excess (typically 10- to 20-fold) of the mPEG-NHS solution to the stirring protein solution.[15][21] Ensure the final concentration of the organic solvent does not exceed 10% to prevent protein denaturation.[15]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[15][21] Lower temperatures can help maintain protein stability.[23]
-
Purification: Remove unreacted PEG and the NHS byproduct via Size-Exclusion Chromatography (SEC), dialysis, or ultrafiltration.[15][24]
Caption: Experimental workflow for protein PEGylation using NHS esters.
Thiol-Reactive PEGylation via Maleimides
For site-specific conjugation, thiol-reactive chemistry is the preferred method. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues to form a stable thioether bond.[16] This is particularly powerful when a protein has a single, accessible cysteine, either naturally or introduced via genetic engineering.
Causality Behind Choices:
-
pH Specificity (6.5-7.5): The maleimide-thiol reaction is highly specific within this pH range.[18] At pH values above 7.5, maleimides can begin to show cross-reactivity with amines, and the maleimide ring itself can undergo hydrolysis.[]
-
Reducing Agents: The target thiol on the protein must be in its free, reduced state. If disulfide bonds are present, a reducing agent like DTT or TCEP must be used and subsequently removed before adding the PEG-maleimide reagent.
-
Stoichiometry: Because of the high specificity, reactions can often be performed with a much lower molar excess of PEG-maleimide (e.g., 10- to 20-fold) compared to NHS-ester reactions.[26]
Experimental Protocol: Protein PEGylation with mPEG-Maleimide
-
Protein Preparation: If necessary, reduce the protein with a suitable reducing agent and subsequently remove the agent by desalting or dialysis. Dissolve the thiol-containing protein in a thiol-free buffer at pH 7.0 (e.g., PBS with EDTA).
-
Reagent Preparation: Dissolve the mPEG-Maleimide in the same conjugation buffer to a concentration of at least 10 mg/mL.[26]
-
Reaction Initiation: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[26]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to consume any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein using an appropriate chromatographic method like SEC to remove excess reagents and byproducts.[]
Bioorthogonal PEGylation via Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes.[19][28] The most prominent example in PEGylation is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which is a copper-free reaction.[29]
Mechanism: An azide-modified biomolecule is reacted with a PEG linker functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[18][19] The inherent ring strain of the alkyne allows the cycloaddition to occur rapidly without the need for a toxic copper catalyst, making it suitable for use in living systems.[30]
Causality Behind Choices:
-
Bioorthogonality: Azide and strained alkyne groups are absent in biological systems, ensuring the reaction is exquisitely specific to the engineered reaction partners.[8]
-
Reaction Conditions: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature), preserving the function of sensitive biomolecules.
-
Two-Step Labeling: This chemistry is ideal for a two-step approach where a biomolecule is first metabolically or genetically labeled with an azide, followed by the addition of the PEG-DBCO conjugate.[28]
Caption: Conceptual diagram of a bioorthogonal SPAAC "Click" reaction.
Post-Conjugation: Purification and Characterization
The reaction mixture is a heterogeneous collection of the desired PEGylated conjugate, unreacted protein, excess PEG reagent, and byproducts.[23] Rigorous purification and characterization are mandatory to ensure the final product's quality, safety, and efficacy.[31]
Purification Strategies
The significant increase in size and potential alteration of surface charge upon PEGylation are the primary physical properties exploited for purification.[24]
| Technique | Principle of Separation | Application in PEGylation |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | The gold standard for separating PEGylated proteins from smaller, unreacted proteins and excess PEG reagents.[][32] |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Effective for separating species with different degrees of PEGylation (mono-, di-, multi-), as the PEG chains can shield the protein's native charges.[24][] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Can separate PEGylated species and is often used in analytical settings, sometimes with mass spectrometry.[][32] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | A less denaturing alternative to RPC that can also be used to separate PEGylated isoforms.[] |
Characterization of the Final Conjugate
A combination of analytical techniques is required to confirm the identity and purity of the PEGylated product.[31]
-
SDS-PAGE: A simple, visual method to confirm successful conjugation. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band (or smear, if polydisperse) compared to the unmodified protein.[33]
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for confirmation of the degree of PEGylation (i.e., the number of PEG chains attached per molecule).[31][33]
-
Chromatography (SEC, IEX, RPC): Used not only for purification but also for assessing the purity and homogeneity of the final product.[32]
-
NMR Spectroscopy: Can be used to characterize the structure and confirm the functionalization of PEG linkers.[34]
Conclusion and Future Outlook
Bioconjugation with PEG linkers is a powerful and versatile technology that has revolutionized drug delivery.[6][35] From the workhorse NHS-ester chemistry to the precision of site-specific and bioorthogonal methods, the PEGylation toolkit offers researchers fine control over the properties of therapeutic molecules. A deep understanding of the underlying reaction mechanisms, careful optimization of experimental conditions, and rigorous purification and analysis are paramount to the successful development of well-defined, effective bioconjugates. The field continues to evolve, with ongoing innovation in linker chemistry and PEG architectures promising even more sophisticated and targeted therapeutic strategies in the future.[1]
References
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Wikipedia. PEGylation. [Link]
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Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]
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AxisPharm. (2024-09-24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
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CordenPharma. PEGylation: Revolutionizing Drug Delivery and Biotechnology for Indian Researchers. [Link]
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JenKem Technology. (2024-01-26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. [Link]
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PubMed Central (PMC). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. [Link]
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Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
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ResearchGate. Representative functional groups in activated poly(ethylene glycol) [PEG] derivatives. [Link]
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Taylor & Francis Online. PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. [Link]
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ResearchGate. PEGYLATION: an important approach for novel drug delivery system. [Link]
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PubMed. Purification of pegylated proteins. [Link]
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ResearchGate. Reactive PEGs used in PEGylation reactions. R represents functional.... [Link]
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AxisPharm. Maleimide PEG. [Link]
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AxisPharm. (2024-09-23). Protocol for PEG NHS Reagents. [Link]
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Begell House. PEGylation: An Approach for Drug Delivery. A Review. [Link]
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PMC. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. [Link]
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Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]
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ACS Publications. Synthesis and Characterization of High-Molecular Mass Polyethylene Glycol-Conjugated Oligonucleotides. [Link]
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MDPI. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. [Link]
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PMC. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. [Link]
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Labinsights. (2023-05-08). Application of PEG In Click Chemistry. [Link]
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ScienceDirect. Synthesis and physical characterization of poly(ethylene glycol)-gelatin conjugates. [Link]
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Lund University Publications. Optimization of a PEGylation process. [Link]
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ACS Publications. (2019-08-09). Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study. [Link]
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European Pharmaceutical Review. (2010-02-22). Protein PEGylation Process: An overview of chemistry. [Link]
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ACS Publications. (2023-01-18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]
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ResearchGate. PEGylation of Proteins as Tailored Chemistry for Optimized Bioconjugates. [Link]
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ResearchGate. (2019-05-23). (PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. [Link]
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Methodological & Application
Application Notes & Protocols for the Bioconjugation of THP-PEG9-OH
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of THP-PEG9-OH in bioconjugation. This compound-OH is a heterobifunctional linker featuring a terminal hydroxyl group temporarily masked with an acid-labile tetrahydropyranyl (THP) protecting group and a discrete nine-unit polyethylene glycol (PEG) chain. This structure allows for multi-step conjugation strategies where the hydroxyl group can be selectively revealed and activated for covalent linkage to biomolecules. We present the core principles, step-by-step protocols for deprotection and activation, methods for conjugation to amine-containing biomolecules, and strategies for purification and characterization of the final conjugate. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Introduction to this compound-OH in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern therapeutics and diagnostics.[1] Polyethylene glycol (PEG) linkers are central to this field, prized for their ability to enhance the properties of bioconjugates.[2] PEGylation can increase solubility, extend plasma half-life, reduce immunogenicity, and improve stability.[1][3]
This compound-OH is a specialized linker designed for controlled, sequential bioconjugation workflows. It consists of three key components:
-
Tetrahydropyranyl (THP) Group: An acid-labile protecting group for the terminal hydroxyl function.[4] It is stable under basic, nucleophilic, and reductive conditions, allowing for chemical modifications on another part of a molecule without affecting the hydroxyl group.[4]
-
Polyethylene Glycol (PEG9) Spacer: A discrete-length PEG chain with nine ethylene glycol units. This hydrophilic spacer imparts favorable pharmacokinetic properties and provides spatial separation between the conjugated molecules, minimizing steric hindrance.[5]
-
Hydroxyl (-OH) Group: The functional group that, once deprotected, can be activated for covalent coupling to a biomolecule.
The strategic utility of this compound-OH lies in its latent reactivity. The workflow involves a two-stage process: first, the removal of the THP group under mild acidic conditions to expose the primary hydroxyl group, and second, the activation of this hydroxyl group to create a reactive species for conjugation with a biomolecule.
Core Principles and Workflow Overview
The successful application of this compound-OH hinges on a two-part chemical strategy: deprotection followed by activation and conjugation. This workflow allows for the purification of intermediates and provides precise control over the final conjugate's structure.
Stage 1: Deprotection of the THP Group
The THP ether is an acetal that is readily cleaved via acid-catalyzed hydrolysis.[4] The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free PEG9-OH. This reaction is typically performed in an aqueous protic solvent with a mild acid catalyst.
Stage 2: Activation and Conjugation of the Hydroxyl Group
The primary hydroxyl group of the deprotected PEG linker is not sufficiently reactive to form stable bonds with most functional groups on biomolecules under physiological conditions. Therefore, it must be activated. A highly effective method for activating hydroxyl groups for reaction with primary amines (e.g., lysine residues or the N-terminus of proteins) is the use of N,N'-Disuccinimidyl carbonate (DSC). DSC converts the hydroxyl group into a succinimidyl carbonate ester, which is highly reactive towards nucleophilic attack by amines, forming a stable carbamate linkage.
Detailed Application Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Deprotection of this compound-OH
This protocol describes the removal of the THP protecting group to yield HO-PEG9-OH.
Rationale: Acetic acid in an aqueous tetrahydrofuran (THF) mixture provides a mildly acidic environment that effectively cleaves the THP ether while minimizing the risk of degrading acid-sensitive biomolecules that might already be attached to the other end of the linker. THF serves as a co-solvent to ensure solubility of the starting material.
Materials:
-
This compound-OH
-
Tetrahydrofuran (THF), analytical grade
-
Deionized (DI) Water
-
Acetic Acid, glacial
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate solvent system (e.g., 10% Methanol in DCM)
Procedure:
-
Dissolution: Dissolve this compound-OH (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). The concentration should be approximately 0.1 M.
-
Acidification: Add acetic acid to the solution to create a final concentration of ~80% acetic acid.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC. The product, HO-PEG9-OH, will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 4-16 hours.
-
Quenching & Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like DCM or EtOAc.
-
Washing: Combine the organic layers and wash sequentially with DI water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the deprotected HO-PEG9-OH, typically as a clear oil or waxy solid.
-
Characterization (Optional but Recommended): Confirm the identity and purity of the product by Mass Spectrometry (MS) and/or ¹H NMR spectroscopy before proceeding.[6][7]
Protocol 2: Activation of HO-PEG9-OH with DSC
This protocol details the conversion of the terminal hydroxyl group to a reactive N-succinimidyl carbonate.
Rationale: DSC is an efficient activating agent for hydroxyl groups. The reaction is performed under anhydrous conditions with a non-nucleophilic base (e.g., pyridine or triethylamine) to prevent hydrolysis of the DSC and the activated product. Acetonitrile is a common solvent due to its ability to dissolve both the PEG linker and DSC.
Materials:
-
HO-PEG9-OH (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold Diethyl Ether
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve HO-PEG9-OH (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: Add pyridine or Et₃N (2-3 equivalents) to the solution. Subsequently, add DSC (1.5 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours.
-
Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting material.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Re-dissolve the residue in a minimal amount of anhydrous DCM. c. Precipitate the product by adding the DCM solution dropwise to a stirred flask of ice-cold diethyl ether. The activated PEG product should precipitate out. d. Collect the precipitate by filtration and wash with cold diethyl ether.
-
Drying: Dry the resulting white solid under vacuum.
-
Storage: Store the activated DSC-PEG9-OH linker under an inert atmosphere at -20°C. Due to its moisture sensitivity, it should be used for conjugation as soon as possible.
Protocol 3: Conjugation of DSC-Activated-PEG9-OH to a Protein
This protocol outlines the reaction of the activated linker with primary amines on a protein.
Rationale: The reaction between the N-succinimidyl carbonate and primary amines is most efficient at a slightly basic pH (7.2-8.5). This pH range ensures that a significant portion of the amine groups (like the ε-amino group of lysine) are deprotonated and thus nucleophilic, while minimizing hydrolysis of the activated ester. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete in the reaction.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DSC-Activated-PEG9-OH (from Protocol 2)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS, pH 7.4.
-
Linker Preparation: Immediately before use, dissolve the DSC-Activated-PEG9-OH in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: a. Add the desired molar excess of the activated PEG linker stock solution to the stirring protein solution. A 10- to 50-fold molar excess of linker over protein is a common starting point. The final concentration of organic solvent should ideally be below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing. Reaction time and temperature may need optimization depending on the protein's stability and reactivity.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted activated PEG linker. Incubate for 30 minutes.
-
Purification: Immediately purify the PEGylated protein from excess reagents and unreacted protein.
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and Mass Spectrometry (to confirm the degree of PEGylation).[9]
Data Summary and Expected Results
The following table provides expected parameters for the key steps in the workflow. Actual results may vary depending on the specific biomolecule and reaction conditions.
| Parameter | Deprotection (Protocol 1) | Activation (Protocol 2) | Conjugation (Protocol 3) |
| Key Reagents | 80% Acetic Acid | DSC, Pyridine | DSC-Activated-PEG9-OH |
| Solvent | THF / Water | Anhydrous Acetonitrile | PBS (pH 7.4) / <10% DMSO |
| Temperature | 20-25°C | 20-25°C | 4°C or 20-25°C |
| Reaction Time | 4 - 16 hours | 4 - 24 hours | 1 - 12 hours |
| Molar Ratios | N/A | PEG-OH:DSC:Base (1:1.5:3) | Protein:PEG Linker (1:10 to 1:50) |
| Expected Yield | >90% | >80% | Variable (10-70%) |
| Primary Analysis | TLC, MS | TLC, ¹H NMR | SDS-PAGE, SEC, MS |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Deprotection is incomplete or slow. | Insufficient acid concentration or reaction time. | Increase reaction time and monitor by TLC. If necessary, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but assess its compatibility with your molecule. |
| Low yield of activated PEG linker. | Moisture contamination during the activation reaction. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents. |
| Insufficient activation time or reagent stoichiometry. | Increase reaction time and/or the molar excess of DSC. | |
| Low conjugation efficiency. | Hydrolysis of the activated PEG linker. | Prepare the activated linker solution immediately before use. Minimize the time between linker dissolution and addition to the protein. |
| Non-optimal pH for conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5. Perform small-scale pilot reactions at different pH values to optimize. | |
| Steric hindrance on the biomolecule.[10] | Increase the molar excess of the PEG linker. Consider using a longer PEG spacer if steric hindrance is a major issue. | |
| Protein aggregation or precipitation during conjugation. | High concentration of organic solvent (DMSO/DMF). | Keep the final organic solvent concentration below 10%. Add the linker stock solution slowly to the protein solution while stirring. |
| Change in protein solubility upon PEGylation. | Perform the reaction at a lower protein concentration. Screen different buffer conditions.[11] |
Conclusion
This compound-OH is a versatile and powerful tool for creating well-defined bioconjugates. Its use requires a methodical, multi-step approach involving controlled deprotection of the THP group followed by efficient activation of the resulting hydroxyl moiety. By understanding the underlying chemical principles and carefully executing the protocols outlined in this guide, researchers can leverage the unique advantages of this linker to develop novel therapeutics, diagnostics, and research tools with enhanced properties and performance. Robust purification and characterization are critical final steps to ensure the quality and homogeneity of the final PEGylated product.
References
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- BenchChem. (2025). Technical Support Center: Overcoming Challenges with Long PEG Linkers. BenchChem Technical Notes.
- Precise PEG. (n.d.).
- BenchChem. (2025). Introduction to bioconjugation using PEG linkers. BenchChem Technical Notes.
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.
- PurePEG. (2025).
- Kandhapilli, V. R., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed.
- BenchChem. (2025). Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions. BenchChem Technical Notes.
- Biopharma PEG. (2022).
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- Simpson, N. E., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
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Application Notes and Protocols for THP-PEG9 in PET Imaging Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing PET Tracer Development with THP-PEG9 Linkers
Positron Emission Tomography (PET) has become an indispensable tool in clinical diagnostics and biomedical research, offering non-invasive visualization and quantification of physiological processes at the molecular level.[1] The efficacy of a PET imaging study is fundamentally dependent on the quality of the radiotracer employed.[2] A well-designed radiotracer consists of a positron-emitting radionuclide, a targeting biomolecule, and often a linker that connects the two. The choice of linker is critical as it can significantly influence the tracer's stability, solubility, and pharmacokinetic profile.[3][4] This guide provides a detailed overview of the applications and protocols for utilizing this compound linkers in the development of novel PET radiotracers.
The this compound linker is a bifunctional molecule that combines two key chemical moieties: a Tetrahydropyranyl (THP) protecting group and a nine-unit polyethylene glycol (PEG) spacer.[5][6][7] The THP group serves as a temporary shield for a reactive functional group, typically a hydroxyl or thiol, preventing unwanted side reactions during the multi-step synthesis of a PET tracer.[8][9][10] The PEG9 chain, a hydrophilic and flexible spacer, enhances the aqueous solubility of the tracer and can improve its in vivo pharmacokinetics by reducing non-specific binding and accelerating clearance of unbound tracer from the body.[4][11][12][13]
This document will delve into the underlying chemistry of the THP protecting group, the strategic advantages of incorporating a PEG linker, and provide detailed, step-by-step protocols for the application of this compound in PET radiolabeling workflows.
The Chemistry of the THP Protecting Group
The Tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and thiols in organic synthesis due to its ease of introduction, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[8][9][14][15] It is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[8][16]
Mechanism of THP Protection and Deprotection:
The protection reaction proceeds via the formation of a resonance-stabilized carbocation upon protonation of DHP. The alcohol then acts as a nucleophile, attacking the carbocation to form a THP ether, which is a type of acetal.[8][16]
Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the acetal to regenerate the alcohol and 5-hydroxypentanal.[8][16] Common acidic conditions for deprotection include acetic acid in a mixture of THF and water, or p-toluenesulfonic acid (TsOH) in an alcoholic solvent.[8][17]
Table of Potential Applications:
| Targeting Molecule | Radionuclide | Potential Disease Target | Rationale for this compound Linker |
| Somatostatin Analogue (e.g., DOTATATE) | ⁶⁸Ga | Neuroendocrine Tumors | The THP group can protect a reactive site during synthesis, while the PEG9 linker can improve clearance and reduce kidney uptake. |
| PSMA-targeting Small Molecule | ¹⁸F | Prostate Cancer | A THP-protected precursor allows for late-stage fluorination. The PEG9 linker can enhance solubility and modify biodistribution. |
| Anti-HER2 Nanobody | ⁶⁴Cu | HER2-positive Breast Cancer | The THP group facilitates site-specific conjugation. The PEG9 linker can improve pharmacokinetics and reduce renal retention of the nanobody. |
| PD-L1-targeting Peptide | ⁶⁸Ga | Various Cancers (Immunotherapy) | The THP group enables controlled synthesis of the peptide-linker conjugate. The PEG9 linker can improve tumor penetration and signal-to-noise ratio. |
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of next-generation PET radiotracers. By combining the strategic advantages of a cleavable protecting group and a pharmacokinetic-modifying spacer, researchers can develop novel imaging agents with improved properties. The protocols and principles outlined in this guide provide a framework for the successful application of this compound linkers in PET radiolabeling, ultimately contributing to the advancement of molecular imaging and personalized medicine.
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. (n.d.). rsc.org. Retrieved January 16, 2026, from
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Application Note and Experimental Protocol for the Deprotection of Thp-peg9
Authored by: Senior Application Scientist
Introduction
The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its prevalence is attributed to its ease of introduction, general stability under a variety of non-acidic conditions (including strong bases, organometallics, and hydrides), and facile removal under mild acidic conditions.[1][2] Thp-peg9 is a molecule that incorporates this protective strategy, featuring a THP ether at one terminus of a nine-unit polyethylene glycol (PEG) chain. This construct is often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), where the hydroxyl group is unmasked at a specific synthetic juncture for further conjugation.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the deprotection of this compound to reveal the terminal hydroxyl group. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for a standard acid-catalyzed deprotection, discuss reaction monitoring and purification, and present alternative deprotection strategies.
The Chemistry of THP Deprotection
The THP ether is chemically classified as an acetal.[2][4] The stability of the THP group in neutral and basic media allows for selective manipulation of other functional groups within a molecule. However, its susceptibility to acid-catalyzed hydrolysis provides a reliable method for its removal.[2][5]
The deprotection mechanism proceeds via a reversible acetal hydrolysis pathway. The key steps are:
-
Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.[1][4]
-
Cleavage: The protonated ether undergoes cleavage of the C-O bond, resulting in the formation of the free alcohol (the deprotected PEG chain) and a resonance-stabilized carbocation.[1][4]
-
Quenching: The carbocation is subsequently quenched by a nucleophile, which is typically the solvent (e.g., water or an alcohol), to regenerate a dihydropyran derivative.[1]
The choice of acid catalyst and reaction conditions is critical and depends on the substrate's sensitivity to acid and the presence of other acid-labile functional groups.[1]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for this compound deprotection.
Detailed Experimental Protocol: Acid-Catalyzed Deprotection
This protocol describes a standard and reliable method for the deprotection of this compound using p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in an alcoholic solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Various | |
| p-Toluenesulfonic acid monohydrate | Reagent grade | Sigma-Aldrich | Other acids can be used (see alternatives) |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Can be substituted with ethanol or propanol |
| Dichloromethane (DCM) | ACS grade | VWR | For extraction |
| Saturated sodium bicarbonate solution | Laboratory grade | - | For quenching |
| Brine (saturated NaCl solution) | Laboratory grade | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | - | For drying organic phase |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography |
| TLC plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Dissolve the this compound in methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation of Deprotection:
-
While stirring at 0 °C, add p-toluenesulfonic acid monohydrate (0.2 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction time may vary and should be monitored.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Use a mobile phase of 10:1 dichloromethane/methanol.
-
The deprotected product (HO-peg9) will have a lower Rf value (be more polar) than the starting material (this compound).
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise monitoring. A C18 reverse-phase column with a water/acetonitrile gradient is a suitable starting point. Care must be taken to use a neutral or slightly basic mobile phase to avoid on-column deprotection.[6]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A gradient elution starting from 100% dichloromethane and gradually increasing the polarity with methanol (e.g., from 0% to 10% methanol) is typically effective for separating the deprotected PEG from non-polar byproducts.
-
The solubility of PEG derivatives in solvents like water and dichloromethane, and their insolubility in diethyl ether and hexanes, can also be exploited for purification by precipitation.[7]
-
-
Characterization:
-
Confirm the identity and purity of the final product (HO-peg9) using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Alternative Deprotection Methods
While the acid-catalyzed method described above is robust, certain substrates may require milder or different conditions.
| Method | Reagents and Conditions | Advantages | Considerations |
| Pyridinium p-toluenesulfonate (PPTS) | PPTS (catalytic), ethanol, room temperature to 60 °C.[8] | Milder acidity compared to p-TsOH, suitable for acid-sensitive substrates. | May require longer reaction times or heating.[8] |
| Acetic Acid | Acetic acid/THF/water (e.g., 3:1:1 v/v/v), room temperature or gentle heat.[9] | Mild and effective for many substrates. | The work-up will require neutralization of the acetic acid. |
| Trifluoroacetic Acid (TFA) | Dilute TFA (e.g., 1-2%) in dichloromethane.[8] | Potent and fast for resistant substrates. | Harsh conditions may not be suitable for molecules with other acid-labile groups. |
| Neutral Conditions | Lithium chloride (LiCl), water, DMSO, 90 °C.[5][10] | Avoids acidic conditions entirely, useful for highly acid-sensitive molecules. | Requires elevated temperatures and specific solvent system.[10] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of acid catalyst.
-
Side Reactions: For molecules with multiple acid-sensitive groups, a milder catalyst like PPTS or the neutral LiCl method should be considered.
-
Purification Challenges: PEG compounds can sometimes be challenging to purify by chromatography. Precipitation from a solvent system like dichloromethane/diethyl ether can be an effective alternative.
-
Safety: Always handle acids and organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The deprotection of this compound is a critical step in its application as a bifunctional linker. The acid-catalyzed hydrolysis of the THP ether is a reliable and well-established method. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can efficiently and selectively unmask the terminal hydroxyl group, enabling subsequent synthetic transformations. The choice of the specific protocol should be guided by the overall synthetic strategy and the stability of other functional groups present in the molecule.
References
- Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem.
- THP Protecting Group: THP Protection & Deprotection Mechanism – Total Synthesis.
- THP Protection - Common Conditions.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC.
- Tetrahydropyranyl Ethers - Organic Chemistry Portal.
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Public
- This compound-OH - CymitQuimica.
- synthesis & cleavage of THP ethers - YouTube.
- Protection and Deprotection of Alcohol in Organic Chemistry - YouTube.
- A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds - Benchchem.
- Stepwise PEG synthesis featuring deprotection and coupling in one pot - Beilstein Journals.
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Application Notes: Synthesis of Next-Generation Antibody-Drug Conjugates Using a Hydrophilic THP-PEG9 Linker
Introduction: The Critical Role of Linker Technology in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to act as guided missiles that deliver potent cytotoxic payloads directly to tumor cells while sparing healthy tissue.[1][2] An ADC's architecture consists of three components: a highly specific monoclonal antibody (mAb), a powerful cytotoxic drug, and a chemical linker that connects them.[3] The linker is a pivotal component, profoundly influencing the ADC's therapeutic index by governing its stability in circulation and the efficiency of payload release within the target cell.[1][4]
Next-generation ADC development has increasingly focused on optimizing linker technology to overcome the challenges faced by early ADCs, such as hydrophobicity-induced aggregation and premature drug release. Polyethylene glycol (PEG) linkers have emerged as a superior choice for enhancing the physicochemical properties of ADCs.[1][5] This application note provides a detailed protocol and scientific rationale for the synthesis of ADCs using a heterobifunctional linker system featuring a nine-unit PEG chain (PEG9).
The "THP-PEG9" designation refers to a linker construct where a Tetrahydropyranyl (THP) group is utilized as a protecting group during the multi-step synthesis of the linker-payload complex. The THP group is a robust protecting group for hydroxyl or thiol functionalities that can be removed under mild acidic conditions, making it ideal for complex chemical syntheses.[6] The final, activated linker-payload conjugate used for antibody conjugation, for the purposes of this protocol, will be an NHS-PEG9-Payload , which targets primary amines on the antibody.
The core advantages of incorporating a PEG9 spacer are manifold:
-
Enhanced Hydrophilicity: High-potency payloads are often hydrophobic, a characteristic that can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4][7] The hydrophilic PEG9 chain creates a protective hydration shell, effectively mitigating payload-driven hydrophobicity and improving the overall solubility and stability of the final conjugate.[1][7]
-
Improved Pharmacokinetics (PK): The PEG shield reduces immunogenicity and decreases uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[1]
-
Reduced Aggregation: By preventing intermolecular hydrophobic interactions, the PEG9 linker ensures the preparation of more stable and homogenous ADCs, which is critical for manufacturing and clinical safety.[7]
This guide is designed for researchers, scientists, and drug development professionals, providing a self-validating, step-by-step methodology for the synthesis, purification, and characterization of a stable and effective ADC using this advanced linker technology.
Overall Synthesis Workflow
The synthesis of a PEG9-linked ADC is a multi-stage process that demands precision at each step. The workflow begins with the stable conjugation of the linker to the payload, followed by activation and subsequent conjugation to the monoclonal antibody. The final stages involve rigorous purification and characterization to ensure the ADC meets stringent quality criteria.
Part 1: Synthesis of the Linker-Payload Intermediate
Scientific Principle: The synthesis of the linker-payload intermediate is a prerequisite for the final conjugation to the antibody. This process involves coupling the cytotoxic payload to a heterobifunctional PEG9 linker. Protecting groups like THP are often employed during these preceding synthesis steps to ensure specific reactions occur at the desired positions. For this protocol, we will begin with a pre-synthesized and activated NHS-PEG9-Payload conjugate. This intermediate has an N-Hydroxysuccinimide (NHS) ester, which is a highly efficient reactive group for targeting the abundant lysine residues on an antibody surface.[4][8] It is imperative that this intermediate is of high purity before proceeding to the antibody conjugation step.
Part 2: Experimental Protocol for ADC Synthesis via Lysine Conjugation
This protocol details the conjugation of an NHS-PEG9-Payload to the lysine residues of a monoclonal antibody. This method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which is a characteristic of stochastic lysine conjugation.[9]
Reaction Scheme
The fundamental reaction involves the formation of a stable amide bond between the epsilon-amine group of a lysine residue on the antibody and the NHS ester of the linker-payload complex.
Materials and Reagents
| Reagent | Recommended Properties | Purpose |
| Monoclonal Antibody (mAb) | >95% purity, concentrated to 5-20 mg/mL | Targeting vehicle |
| NHS-PEG9-Payload | >95% purity, stored under inert gas | Activated drug-linker complex |
| Conjugation Buffer | 1x PBS, pH 7.4 (amine-free) | Reaction medium |
| Anhydrous DMSO | Spectroscopic or molecular biology grade | Solvent for NHS-PEG9-Payload |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 | Stops the reaction |
| Purification System | FPLC/HPLC with SEC column | ADC purification |
| Desalting Columns | e.g., PD-10 columns | Buffer exchange |
Step-by-Step Methodology
1. Antibody Preparation: a. The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or tangential flow filtration (TFF). b. Adjust the antibody concentration to 5-20 mg/mL. A higher concentration can improve conjugation efficiency. c. Determine the precise antibody concentration using A280 nm absorbance.
2. Conjugation Reaction: a. Causality: The molar excess of the linker-payload complex is a critical parameter that directly influences the final average DAR. A higher molar excess will generally result in a higher DAR. An initial range of 5- to 10-fold molar excess is recommended, but this must be optimized for each specific antibody-payload combination. b. Prepare a fresh stock solution of the NHS-PEG9-Payload in anhydrous DMSO immediately before use. NHS esters are susceptible to hydrolysis in aqueous environments. c. Add the calculated volume of the NHS-PEG9-Payload stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation. d. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours. Gentle agitation is recommended.
3. Quenching the Reaction: a. To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50 mM. b. The primary amine in Tris will react with and consume any remaining unreacted NHS esters. c. Incubate for 30 minutes at room temperature.
Part 3: Protocol for ADC Purification
Scientific Principle: Purification is essential to remove unreacted linker-payload, which is highly cytotoxic, as well as any protein aggregates formed during the reaction. Size Exclusion Chromatography (SEC) is the standard method, separating molecules based on their hydrodynamic radius.[7][10] The larger ADC will elute before the smaller, unconjugated linker-payload molecules.
Methodology:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with the desired final formulation buffer (e.g., 20 mM Histidine, 5% Trehalose, pH 5.2).[11]
-
Load the quenched reaction mixture onto the column.
-
Run the chromatography at a flow rate appropriate for the column dimensions.
-
Monitor the eluate by absorbance at 280 nm (for protein) and a wavelength specific to the payload (if applicable).
-
Collect the fractions corresponding to the main monomeric ADC peak.
-
Pool the relevant fractions and concentrate the final ADC product using an appropriate molecular weight cutoff centrifugal filter.
Part 4: Protocol for ADC Characterization
Scientific Principle: A thorough characterization of the purified ADC is mandatory to ensure it meets predefined specifications for efficacy and safety. The key attributes to measure are the drug-to-antibody ratio (DAR), the level of aggregation, and overall purity.[7]
Characterization Techniques & Expected Results
| Parameter | Method | Principle | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates species based on the number of conjugated hydrophobic payloads. | A chromatogram showing peaks for DAR0, DAR2, DAR4, etc., allowing calculation of the average DAR. |
| Mass Spectrometry (MS) | Measures the mass increase of the antibody upon conjugation to determine the number of attached drug-linkers. | Deconvoluted mass spectrum showing a distribution of ADC masses. | |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules by size. | A single, sharp monomeric peak representing >95% of the total area. High molecular weight species (aggregates) should be minimal (<5%). |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Measures the binding affinity of the ADC to its target antigen. | The binding affinity (KD) of the ADC should be comparable to that of the unconjugated parent antibody. |
Conclusion
The use of linkers incorporating a PEG9 spacer represents a significant advancement in the design of modern Antibody-Drug Conjugates.[7] The protocol described herein provides a robust and reproducible method for the synthesis of ADCs via lysine conjugation with an NHS-PEG9-Payload. The inherent hydrophilicity and flexibility of the PEG9 chain contribute to a final conjugate with improved solubility, reduced aggregation, and a better pharmacokinetic profile.[1][7] Rigorous purification and characterization are paramount to ensuring the production of a high-quality ADC with a well-defined therapeutic window. This methodology serves as a foundational platform for researchers developing next-generation targeted cancer therapeutics.
References
- Revolutionizing ADCs: The Superiority of Tos-PEG9 Linkers Over Traditional SMCC Linkers. Benchchem.
- The Influence of THP-PEG-Boc Linker Length on ADC Stability: A Comparative Guide. Benchchem.
- ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences.
- Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics.
- ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. Benchchem.
- Application Note: Synthesis of Antibody-Drug Conjugates Using a Carboxyl-Terminated PEG Linker. Benchchem.
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. National Institutes of Health (PMC).
- ADC Linkers. Biopharma PEG.
- ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. Benchchem.
- Advantages of dPEG® in ADC Linker Design. Vector Laboratories.
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI.
- Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI.
- Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. National Institutes of Health (PMC).
- Linkers Having a Crucial Role in Antibody–Drug Conjugates. National Institutes of Health (PMC).
- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers. Benchchem.
- Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation. ACS Publications.
Sources
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thno.org [thno.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
Application Notes & Protocols: The Thp-peg9 Linker for Targeted Nanobody Radiotracer Development
Abstract
Nanobodies represent a frontier in molecular imaging and targeted radionuclide therapy due to their small size, high affinity, and rapid pharmacokinetics.[1][2] The development of effective nanobody-based radiotracers hinges on the meticulous design of each molecular component: the targeting nanobody, a radionuclide, and the chelator that secures it. Critically, the linker connecting the chelator to the nanobody plays a profound role in the final conjugate's stability, solubility, and in vivo behavior.[3][4] This document provides a detailed technical guide on the application of a heterobifunctional Thp-peg9 linker—a discrete polyethylene glycol (PEG) linker featuring a terminal tetrahydropyran (THP) protecting group—for the strategic, multi-step synthesis of well-defined nanobody radiotracers. We will explore the causality behind this strategy, from the rationale for a protected synthesis approach to detailed, field-proven protocols for conjugation, deprotection, and radiolabeling.
The this compound Linker: A Technical Overview
The choice of a linker is a critical decision in the design of a bioconjugate, influencing its physical properties and biological fate.[5] The this compound linker offers a unique combination of features tailored for the complex requirements of radiotracer development.
1.1. Chemical Structure and Core Attributes
A this compound linker is a heterobifunctional molecule characterized by three key components:
-
A Terminal Reactive Group: For initial conjugation to either the chelator or the nanobody. This can be an amine, carboxyl, NHS ester, or other functional group.
-
A Nine-Unit PEG Spacer: This monodisperse spacer (-(CH₂CH₂O)₉-) imparts hydrophilicity, which is crucial for improving the solubility and reducing non-specific binding of the final nanobody conjugate.[6][7] The defined length ensures the production of a homogeneous product, in contrast to polydisperse PEG linkers.
-
A Tetrahydropyran (THP) Protecting Group: This acid-labile group masks a terminal hydroxyl (-OH) group. Its purpose is to prevent the hydroxyl from undergoing unintended reactions during the initial conjugation steps. The THP group is stable under the basic conditions often used for amine-reactive conjugations but can be cleanly removed under mild acidic conditions to reveal the hydroxyl group for a subsequent, orthogonal reaction.[8]
The structure allows for a sequential and controlled assembly of the final radiotracer, which is a hallmark of a robust and reproducible production process.
1.2. Rationale for a Protected Linker Strategy
A protected linker strategy is employed to prevent undesirable side reactions and ensure the homogeneity of the final product. In a "one-pot" conjugation involving a nanobody, a linker, and a chelator, multiple non-specific products could form. By using the this compound linker, we can execute the synthesis in a stepwise fashion:
-
Step 1: Controlled Conjugation: The first reactive group of the linker is selectively coupled to the chelator. The THP group ensures the other end of the linker remains inert.
-
Step 2: Unmasking the Second Reactive Site: The THP group is removed under specific acidic conditions, revealing a hydroxyl group. This deprotection step is clean and efficient.
-
Step 3: Targeted Nanobody Conjugation: The newly revealed hydroxyl group is activated and specifically conjugated to the nanobody, completing the assembly of the Chelator-PEG9-Nanobody construct.
This self-validating system ensures that each component is added in the correct sequence and orientation, which is paramount for clinical translation.
1.3. Impact of the PEG9 Spacer on Pharmacokinetics
The PEG spacer significantly influences the radiotracer's in vivo performance. While long-chain PEGylation is known to extend circulation half-life, shorter PEG linkers, such as PEG9, have been shown to have a more nuanced effect.[6] They can improve hydrophilicity and reduce non-specific organ uptake without dramatically prolonging blood retention.[9] For imaging applications with rapidly clearing nanobodies, a short PEG linker can help optimize the tumor-to-background ratio by facilitating efficient renal clearance of unbound tracer, leading to high-contrast images sooner after injection.[9][10]
Principle of the Bioconjugation and Radiolabeling Workflow
The overall strategy involves the synthesis of a Chelator-PEG9 building block, which is then activated and conjugated to the nanobody. This is followed by radiolabeling and stringent quality control.
Sources
- 1. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanobodies for Medical Imaging: About Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Practical Guide to the Synthesis of THP-PEG9-THP Linkers for Advanced Drug Development
Abstract
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of the bifunctional linker, bis-tetrahydropyranyl nonaethylene glycol (THP-PEG9-THP). This linker is of significant interest in the fields of drug delivery, bioconjugation, and the development of antibody-drug conjugates (ADCs) due to its defined length, biocompatibility, and the acid-labile nature of the terminal tetrahydropyranyl (THP) protecting groups.[1][][3] We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical considerations for ensuring a high-yield and high-purity synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a practical, field-proven methodology for the preparation of this versatile linker.
Introduction: The Role of this compound-THP in Modern Therapeutics
Polyethylene glycol (PEG) linkers are integral components in the design of advanced therapeutics. Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for enhancing the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[4][5] Homobifunctional PEG linkers, like the this compound-THP described herein, possess identical reactive groups at both termini. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the terminal hydroxyl groups of the nonaethylene glycol (PEG9) chain. This protection is crucial during synthetic steps where the free hydroxyls might interfere with desired reactions. The THP group is stable under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides, yet can be readily cleaved under mild acidic conditions to liberate the terminal hydroxyl groups for subsequent conjugation reactions.[6][7][8] The defined length of the PEG9 chain provides precise control over the spacing between conjugated moieties, a critical factor in optimizing the biological activity of complex constructs like antibody-drug conjugates.[][9]
Scientific Rationale for THP Protection
The selection of the THP protecting group is a strategic choice rooted in its chemical properties. The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[10][11] This reaction proceeds via a resonance-stabilized carbocation intermediate, leading to the formation of an acetal.[6][10] The resulting THP ether is stable to a variety of reagents, safeguarding the hydroxyl groups during subsequent synthetic manipulations. The deprotection is typically achieved through acidic hydrolysis, which efficiently regenerates the parent alcohol.[6][12][13] This orthogonality allows for selective deprotection without affecting other sensitive functional groups that may be present in the molecule.
Synthesis of this compound-THP: A Step-by-Step Protocol
This protocol details the synthesis of this compound-THP from commercially available nonaethylene glycol and 3,4-dihydro-2H-pyran (DHP).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Nonaethylene glycol | ≥98% | Major Chemical Supplier | Hygroscopic; store under inert gas. |
| 3,4-Dihydro-2H-pyran (DHP) | ≥97%, contains BHT as stabilizer | Major Chemical Supplier | |
| Pyridinium p-toluenesulfonate (PPTS) | ≥98% | Major Chemical Supplier | Catalyst. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | For workup. |
| Brine (saturated aq. NaCl) | Reagent Grade | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate | HPLC Grade | - | Eluent for chromatography. |
| Hexanes | HPLC Grade | - | Eluent for chromatography. |
| Round-bottom flask | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Inert gas supply (Nitrogen or Argon) | - | - | |
| Separatory funnel | - | - | |
| Rotary evaporator | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | - |
Reaction Scheme
Sources
- 1. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. chempep.com [chempep.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Stability Issues with THP-PEG9 Linkers
Welcome to the technical support center for the THP-PEG9 linker. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound linkers in their experimental workflows, particularly in the fields of bioconjugation and targeted drug delivery. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues you may encounter. Our goal is to provide you with the scientific rationale behind these experimental considerations, enabling you to anticipate and resolve challenges effectively.
Introduction to the this compound Linker
The this compound linker is a bifunctional molecule that combines a tetrahydropyranyl (THP) ether with a nine-unit polyethylene glycol (PEG) chain. The THP group serves as an acid-labile moiety, designed to be stable at physiological pH but to cleave under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[][][3] This property makes it a valuable tool for the targeted release of therapeutic payloads inside cells. The PEG9 spacer enhances the hydrophilicity of the conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[4]
However, the inherent acid sensitivity of the THP group, while advantageous for payload release, can also be a source of instability if not properly managed. This guide will walk you through the most common stability-related challenges and provide you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is showing premature cleavage during storage in a neutral pH buffer. What could be the cause?
A1: While THP ethers are generally stable at neutral to basic pH, premature cleavage can occur under certain conditions.[4][5] Here are the most likely culprits:
-
Acidic Microenvironments: Even in a nominally neutral buffer, localized acidic microenvironments can form, especially on surfaces or within aggregates.
-
Buffer Composition: Certain buffer components can contribute to a drop in pH over time or interact with the linker.
-
Impurities: The presence of acidic impurities in your conjugate preparation or storage solution can catalyze hydrolysis.
Troubleshooting Steps:
-
Verify Buffer pH: Regularly check the pH of your storage buffer.
-
Use High-Purity Reagents: Ensure all buffer components and solvents are of high purity and free from acidic contaminants.
-
Optimize Storage Conditions: Store your conjugate at a controlled pH, typically between 7.4 and 8.0, and at a low temperature (-20°C or -80°C) to minimize hydrolytic activity.
-
Consider Formulation Additives: For long-term storage, consider using formulation buffers containing stabilizers.[6][7]
Q2: I'm observing significant degradation of my this compound linked payload in plasma stability assays. Is this expected?
A2: Some degree of cleavage in plasma can occur with acid-labile linkers, but it should be minimal if the linker is well-designed and the plasma is handled correctly.[8][9][10] Significant degradation suggests a potential issue:
-
Plasma pH: The pH of plasma can vary and may be slightly acidic in certain conditions, accelerating THP ether hydrolysis.
-
Enzymatic Activity: While less common for ether linkages compared to esters or peptides, some plasma enzymes could potentially contribute to degradation.[6]
-
Assay Conditions: The handling and processing of plasma samples can influence their pH and enzymatic activity.
Troubleshooting Steps:
-
Monitor Plasma pH: Ensure the plasma used in your assay is at the correct physiological pH.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma can alter its properties.
-
Run Parallel Controls: Include a control where the conjugate is incubated in a buffer at the same pH as the plasma to distinguish between chemical and enzymatic degradation.
-
Analytical Method Validation: Ensure your analytical method (e.g., LC-MS) can accurately quantify the intact conjugate and the released payload without causing degradation during the analysis.[11]
Q3: How does the PEG9 chain influence the stability of the THP linker?
A3: The PEG9 chain primarily impacts the physicochemical properties of the conjugate rather than the chemical stability of the THP ether bond itself.[12] However, it can have indirect effects:
-
Solubility and Aggregation: By increasing hydrophilicity, the PEG9 spacer can prevent aggregation, which in turn can reduce the formation of localized acidic microenvironments that might promote hydrolysis.[13]
-
Steric Hindrance: The PEG chain can provide some steric shielding of the THP ether linkage, potentially reducing its accessibility to enzymatic or chemical degradation.
It's important to note that the length of the PEG chain is a critical parameter. While a PEG9 chain offers a good balance of hydrophilicity and size, longer or shorter chains might be considered to optimize the properties of a specific conjugate.[14]
Troubleshooting Guide: Premature Cleavage of this compound Linkers
This section provides a more detailed, step-by-step approach to diagnosing and resolving premature cleavage of your this compound conjugate.
| Symptom | Potential Cause | Troubleshooting/Validation Steps |
| Degradation during purification (e.g., HPLC) | Acidic mobile phase | - Use a mobile phase with a pH > 7.0 for purification. - If an acidic mobile phase is necessary, minimize the exposure time and keep the temperature low. |
| Instability in aqueous buffer at neutral pH | Localized acidity or buffer degradation | - Prepare fresh buffers regularly. - Consider using a buffer with a slightly basic pH (7.5-8.0) for storage. - Evaluate the use of co-solvents or excipients to improve solubility and prevent aggregation.[7] |
| High background cleavage in in vitro assays | Acidic cell culture media | - Measure the pH of your cell culture media during the assay. - Include a control group with a pH-neutralizing agent to assess the impact of media acidity. |
| Inconsistent results in plasma stability studies | Variability in plasma source or handling | - Use pooled plasma from multiple donors to average out individual variations. - Standardize plasma handling procedures, including collection, storage, and thawing.[8][9] |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis Kinetics of a this compound Conjugate
This protocol allows you to quantify the stability of your this compound conjugate at different pH values, providing critical data for predicting its behavior in various biological environments.
Materials:
-
This compound conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 6.0
-
Citrate or acetate buffer, pH 5.0
-
Quenching solution (e.g., a basic buffer like Tris, pH 8.5, to stop the hydrolysis)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare stock solutions of your this compound conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the three different pH buffers (7.4, 6.0, and 5.0) to a final concentration suitable for your analytical method.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intact conjugate.
-
Plot the percentage of intact conjugate versus time for each pH and calculate the half-life (t1/2) of the linker at each pH.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of your this compound conjugate in a more physiologically relevant matrix.[10][15]
Materials:
-
This compound conjugate
-
Human plasma (or plasma from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4 (as a control)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system for analysis of the released payload
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the this compound conjugate into the plasma and the PBS control to a final concentration of, for example, 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of each sample.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of payload release over time.
Visualizing the Degradation Pathway and Experimental Workflow
Degradation Pathway of the this compound Linker
The primary degradation pathway for the this compound linker is acid-catalyzed hydrolysis of the THP ether. This reaction is initiated by the protonation of the ether oxygen, followed by cleavage of the C-O bond to release the payload and a hydroxylated tetrahydropyran ring.
Caption: Acid-catalyzed hydrolysis of the this compound linker.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a this compound conjugate.
Caption: Experimental workflow for assessing this compound linker stability.
References
- Savoy, E. A., Olatunji, F. P., Yoon, H., Mesbahi, N., Knight, J. R., & Berkman, C. E. (2021). Acid-labile Linkers. In F. van Delft & J. M. Lambert (Eds.), Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 213-231). The Royal Society of Chemistry.
-
Wisdomlib. (2025, July 31). Acid-labile linkers: Significance and symbolism. Retrieved from [Link]
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Alley, S. C., Benjamin, D. R., Jeffrey, S. C., O'Keefe, J. D., & Senter, P. D. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4967–4976.
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]
-
Axispharm. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
- Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
-
Reddit. (2017, November 27). The Complete Guide to Antibody-drug Conjugates Linkers. Retrieved from [Link]
- Coin, I., & Beyermann, M. (2007). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Chemistry & biodiversity, 4(6), 1137-1145.
- Barbas III, C. F. (2001). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protecting Groups in Organic Synthesis (pp. 315-318).
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363.
- Savage, P. E. (2005). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 44(17), 6668-6674.
- Yotova, L., Georgieva, M., & Nacheva, I. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(18), 4241.
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363.
- Kele, P., & Wolfbeis, O. S. (2009). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry (Weinheim an der Bergstrasse, Germany), 23(14), 3263–3277.
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]
- Chem Help ASAP. (2019, January 8). THP group for protecting alcohols [Video]. YouTube.
- Olmedo, I., Araya, E., Sanz, F., Medina, E., Arbiol, J., Toledo, P., ... & Kogan, M. J. (2012). Synthesis and In Vivo Evaluation of the Biodistribution of a 18F-Labeled Conjugate Gold-Nanoparticle-Peptide with Potential Bio.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. RSC Advances, 5(95), 78151-78156.
- Gudihal, R., Babu, C. S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
- Nagy, A., Schally, A. V., Armatis, P., Szepeshazi, K., Halmos, G., Hebert, F., ... & Cai, R. Z. (1998). Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin. Proceedings of the National Academy of Sciences, 95(4), 1794-1799.
- Thermo Fisher Scientific. (2022, May 12).
- Bolbach, G., & M’Baye, G. (2020).
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- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 7. biopharminternational.com [biopharminternational.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Troubleshooting Low Yield in THP-PEG9-OH Synthesis
Welcome to the technical support center for the synthesis of THP-PEG9-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical reaction. As a heterobifunctional linker, this compound-OH is a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Achieving a high yield of this linker is paramount for the efficiency of subsequent synthetic steps. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the "why" behind the experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound-OH is consistently low. What are the most probable causes?
Low yield in the synthesis of this compound-OH can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of the starting material, PEG9-OH, unreacted.
-
Side Reactions: Undesired side reactions can consume the starting materials or the product, leading to a complex reaction mixture and reduced yield of the desired compound.
-
Product Degradation: The newly formed this compound-OH can be sensitive to the reaction or workup conditions, leading to its decomposition.
-
Loss During Purification: Significant amounts of the product may be lost during the purification process, particularly during column chromatography.
The following sections will delve into each ofthese potential issues and provide targeted solutions.
Q2: How can I ensure the THP protection reaction goes to completion?
Incomplete conversion of PEG9-OH to its THP ether is a frequent culprit for low yields. The reaction is an equilibrium process, and several factors can be optimized to drive it towards the product side.[1]
Troubleshooting Strategies:
-
Stoichiometry of Dihydropyran (DHP): While a stoichiometric amount of DHP is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.[2] However, a large excess should be avoided as it can complicate purification and may lead to side reactions.
-
Catalyst Choice and Loading: The reaction is acid-catalyzed.[3][4]
-
p-Toluenesulfonic acid (PTSA): This is a commonly used, effective, and cost-efficient catalyst.[5][6] A catalytic amount, typically 1-5 mol%, is sufficient. Higher loadings can lead to side reactions and product degradation.
-
Pyridinium p-toluenesulfonate (PPTS): This is a milder acid catalyst and is a good alternative if you suspect your product is sensitive to stronger acids.[7][8]
-
Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15 or silica-supported sulfuric acid can also be used.[2][9] These offer the advantage of easy removal by filtration, simplifying the workup.[2]
-
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed, but this should be done with caution as it can also promote side reactions.
-
Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used solvents.[5][10] Ensure the use of anhydrous solvents, as water can inhibit the reaction and lead to the hydrolysis of the THP ether.[7]
-
Dissolve PEG9-OH (1 equivalent) in anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (1.2 equivalents).
-
Add p-toluenesulfonic acid (0.02 equivalents).
-
Stir the reaction at room temperature and monitor its progress every 30 minutes using TLC.
-
If the reaction stalls, consider adding a small additional portion of the catalyst.
-
Once the starting material is consumed, proceed with the workup.
Q3: I observe multiple spots on my TLC plate after the reaction. What are the likely side reactions and byproducts?
The appearance of multiple spots on a TLC plate is a strong indicator of side reactions. In the context of this compound-OH synthesis, the following are the most common culprits:
-
Polymerization of Dihydropyran (DHP): In the presence of a strong acid catalyst, DHP can polymerize, leading to a complex mixture of oligomers.[11] This is often observed when the catalyst concentration is too high or the reaction temperature is elevated.
-
Formation of a Bis-THP Ether: If the starting PEG material contains any amount of shorter PEG chains with hydroxyl groups at both ends (a common impurity in commercial PEG), the formation of a bis-THP ether is possible. This byproduct will have a different polarity and can complicate purification.
-
Hydrolysis of the THP Ether: The THP ether is sensitive to acid and can be hydrolyzed back to the starting alcohol, especially in the presence of water.[6][12] This can occur during the reaction if the conditions are not anhydrous, or during an aqueous workup if the acid catalyst is not properly neutralized.
-
Formation of Diastereomers: The introduction of the THP group creates a new chiral center, leading to the formation of diastereomers if the original molecule is chiral. While PEG9-OH is achiral, this is an important consideration for more complex substrates.[1]
Caption: Reaction scheme for this compound-OH synthesis and major side reactions.
Q4: I seem to be losing a significant amount of my product during purification. How can I improve my purification strategy?
Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.[13] The acidic nature of silica gel can also lead to the cleavage of the acid-labile THP group during chromatography.[5]
Troubleshooting Purification:
-
Neutralize the Crude Product: Before loading your crude product onto a silica gel column, it is crucial to quench the acid catalyst. This can be done by washing the organic layer with a mild base like saturated sodium bicarbonate solution during the workup.
-
Deactivate the Silica Gel: To prevent on-column decomposition of the THP ether, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).
-
Optimize the Eluent System: For polar compounds like this compound-OH, a gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol. A common starting point is a gradient of 0-10% methanol in dichloromethane or ethyl acetate.
-
Alternative Stationary Phases: If silica gel continues to be problematic, consider using a more neutral stationary phase like alumina.
-
Avoid Prolonged Exposure to Acidic Conditions: If using reversed-phase HPLC for purification, be mindful that the acidic mobile phases (often containing trifluoroacetic acid or formic acid) can cleave the THP group.[5] It is advisable to neutralize the collected fractions immediately.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 ethyl acetate/methanol) containing 0.5% triethylamine.
-
Load the crude product onto the column and elute with a gradient of increasing methanol concentration.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
Q5: How can I confirm the identity and purity of my this compound-OH product and identify any byproducts?
Proper characterization is essential to confirm the successful synthesis of this compound-OH and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative technique for confirming the presence of the THP group. Look for the characteristic signals of the THP ring protons, typically in the range of 1.5-1.9 ppm (multiplet, 6H) and a distinct signal for the anomeric proton (the proton on the carbon attached to two oxygens) around 4.6 ppm (triplet or multiplet, 1H). The protons of the PEG chain will appear as a complex multiplet around 3.6 ppm.
-
¹³C NMR: The carbon NMR will show the characteristic signals for the carbons of the THP ring (typically between 20-70 ppm) and the anomeric carbon around 98 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing PEGylated compounds. You should observe the molecular ion peak corresponding to the mass of this compound-OH (C₂₃H₄₆O₁₁, MW: 498.61 g/mol ) plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺.[14] Byproducts like polymerized DHP or bis-THP ethers will have distinct molecular weights.
| Technique | Expected Signal for this compound-OH | Indication of Byproduct/Impurity |
| ¹H NMR | Multiplet at ~4.6 ppm (1H, anomeric H of THP)Multiplet at ~3.6 ppm (PEG protons)Multiplet at ~1.5-1.9 ppm (6H, THP ring protons) | Absence of the ~4.6 ppm signal suggests incomplete reaction or product degradation.Broad, unresolved signals could indicate DHP polymerization. |
| MS (ESI) | [M+H]⁺ at m/z ~499.3[M+Na]⁺ at m/z ~521.3 | Peaks corresponding to unreacted PEG9-OH ([M+H]⁺ at m/z ~415.5).Peaks at higher m/z could indicate DHP oligomers or bis-THP ethers. |
Concluding Remarks
Successfully synthesizing this compound-OH with a high yield is an achievable goal with careful attention to reaction conditions, purification techniques, and analytical monitoring. This guide provides a framework for troubleshooting common issues based on established chemical principles and practical experience. By systematically addressing potential problems, from incomplete reactions to purification losses, researchers can optimize their synthetic protocols and confidently proceed to the next stages of their research and development endeavors.
References
- Gayo, L. M., & Suto, M. J. (1997). Traceless solid-phase synthesis of 5-benzoyl-1,4-benzodiazepine-2-ones. Tetrahedron Letters, 38(2), 211-214.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
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Scettri, A., et al. (1996). A mild and efficient method for the selective deprotection of tetrahydropyranyl ethers to alcohols. The Journal of Organic Chemistry, 61(25), 9038-9039. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of m-PEG9-Amine. BenchChem Technical Support.
-
ResearchGate. (2016). Mild THP removal/hydrolysis?[Link]
-
Maiti, G., & Roy, S. C. (1996). A mild and efficient method for selective deprotection of tetrahydropyranyl ethers to alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
- Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran.
-
Common Organic Chemistry. THP Protection - Pyridinium para-Toluenesulfonic Acid. [Link]
-
Mikesell, L., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 2976–2984. [Link]
-
Zhang, W., et al. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic letters, 20(23), 7449–7452. [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
- Kiasat, A. R., & Mirzanejad, S. (2021). Polyethylene Glycol as a Green and Biocompatible Reaction Media for the Catalyst Free Synthesis of Organic Compounds. Current Organic Chemistry, 25(12), 1438-1463.
-
Mikesell, L., Eriyagama, D. N. A. M., Yin, Y., & Lu, B.-Y. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 2976-2984. [Link]
- Chen, J., et al. (2021).
- Li, Y., et al. (2017). A modular method for high yield synthesis of site-specific protein–polymer therapeutics.
- Motamed, M., & Nasseri, M. A. (2011). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Bulletin of the Korean Chemical Society, 32(11), 3845-3848.
-
Reddit. (2022). Chromatography of PEG containing compounds. r/Chempros. [Link]
- Kiasat, A. R., & Mirzanejad, S. (2020). Polyethylene Glycol (PEG‐400) Mediated One‐pot Green Synthesis of 4,7‐Dihydro‐2H‐pyrazolo[3,4‐b]pyridines Under Catalyst‐free Conditions.
- Majolagbe, O. B., & Arise, R. O. (2015). Mild and Efficient Tetrahydropyranylation of Alcohols and Dehydropyranylation of THP Ethers Catalyzed by Ferric Perchlorate. Journal of the Korean Chemical Society, 59(1), 47-51.
- Gonzalez-Vera, J. A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6296.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol. BenchChem Technical Support.
- van der Velden, G. H. N., & van der Most, P. F. J. (1976). Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. Journal of Polymer Science: Polymer Chemistry Edition, 14(12), 3041-3045.
- BenchChem. (2025). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. BenchChem Technical Support.
- Kiasat, A. R., & Mirzanejad, S. (2020). Polyethylene Glycol as a Green and Biocompatible Reaction Media for the Catalyst Free Synthesis of Organic Compounds. Current Organic Chemistry, 24(12), 1438-1463.
- Ruo, F., & Zhang, Y. (1998). The Effects of Polyethylene Glycol on Oscillating Reactions. Chemical Journal of Chinese Universities, 19(1), 123-125.
-
Al-Ahmady, Z. S., & Kostarelos, K. (2016). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Macromolecular bioscience, 16(7), 960–976. [Link]
-
ResearchGate. (n.d.). Synthesis of characterization of TPP-PEG-PE copolymer. [Link]
-
The Organic Chemistry Channel. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis [Video]. YouTube. [Link]
-
Gonzalez-Toro, D. C., et al. (2019). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. Polymers, 11(7), 1195. [Link]
-
Datta, K., et al. (2013). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. Biochemistry, 52(29), 5003–5013. [Link]
Sources
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- 2. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 13. reddit.com [reddit.com]
- 14. This compound-OH | CymitQuimica [cymitquimica.com]
Technical Support Center: THP-PEG9 Linker Chemistry
Welcome to the technical support guide for Tetrahydropyranyl (THP) protected Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals who utilize THP-PEG9 constructs in their synthetic workflows, particularly in the development of complex molecules like Antibody-Drug Conjugates (ADCs) or PROTACs.
The THP group is a widely used protecting group for alcohols due to its ease of installation and stability under basic, nucleophilic, and reductive conditions.[1][2] However, the deprotection step, which relies on acid-catalyzed hydrolysis, can present significant challenges depending on the complexity and sensitivity of your substrate. This guide provides in-depth troubleshooting solutions and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Navigating this compound Deprotection
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Incomplete or Sluggish Deprotection
You observe a significant amount of starting material remaining after the standard reaction time, even when TLC or LC-MS analysis indicates the reaction has stalled.
Probable Causes:
-
Insufficient Acid Strength/Concentration: The catalytic acid may not be potent enough to efficiently protonate the acetal oxygen, which is the rate-limiting step of the cleavage mechanism.[2][3]
-
Steric Hindrance: The molecular environment surrounding the THP ether, potentially from a large conjugated payload or the PEG chain's conformation, can impede access of the acid catalyst or solvent molecules.
-
Low Reaction Temperature: The activation energy for the hydrolysis is not being met, leading to a slow reaction rate.
-
Inappropriate Solvent: The solvent may not adequately dissolve the substrate or may not be polar enough to facilitate the hydrolysis reaction.
Recommended Solutions:
-
Increase Acid Concentration/Strength: Gradually increase the concentration of the acid. For instance, if 2% Trifluoroacetic Acid (TFA) is ineffective, consider increasing it to 10% or even higher.[4] Alternatively, switch to a stronger acid system. However, exercise caution as this increases the risk of degrading other acid-sensitive functional groups.[3]
-
Elevate Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive a sluggish reaction to completion. Monitor carefully for any signs of product degradation.
-
Optimize the Solvent System: A common and effective solvent system for THP deprotection is a mixture of Acetic Acid/THF/H₂O (e.g., in a 4:2:1 ratio).[4][5] The water is essential for the hydrolysis, and THF helps with solubility. For more sensitive substrates, using an alcohol like methanol or ethanol with a catalytic amount of acid (e.g., PPTS or acetyl chloride) can be effective.[4][6]
-
Prolong Reaction Time: If the substrate is sensitive to stronger conditions, simply extending the reaction time at milder conditions is a viable strategy. Continue to monitor the reaction every few hours.
Issue 2: Substrate Degradation and Formation of Side Products
The deprotection reaction yields the desired product along with significant impurities, or in some cases, complete degradation of the target molecule.
Probable Causes:
-
Presence of Other Acid-Labile Groups: Your molecule may contain other protecting groups that are also cleaved under the reaction conditions, such as tert-butoxycarbonyl (Boc), trityl (Trt), or silyl ethers (e.g., TBS, TBDPS).[7] This compromises the orthogonality of your protection strategy.[8][9]
-
Acid-Mediated Rearrangement or Elimination: The payload or other parts of your molecule may be susceptible to acid-catalyzed side reactions.
-
Cleavage within the PEG Linker: While generally stable, under very harsh acidic conditions, the ether linkages of the PEG chain itself could theoretically be susceptible to cleavage, although this is rare.
Recommended Solutions:
-
Employ Milder Acidic Catalysts: Switch from strong acids like TFA or HCl to milder, buffered acid systems. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for acid-sensitive substrates as it provides a gentler acidic environment.[2][4] Other mild options include using solid-supported acids like Amberlyst-15, which simplifies workup, or catalytic amounts of acetyl chloride in methanol.[5][6]
-
Screen Alternative Deprotection Methods: While most THP deprotection is acid-catalyzed, some non-hydrolytic methods exist. For example, reductive cleavage using NaCNBH₃ and BF₃·OEt₂ can yield the alcohol, though this may not be compatible with other functional groups.[10] Another mild method involves using LiCl in aqueous DMSO at elevated temperatures.[11]
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower to disfavor side reactions, which often have a higher activation energy than the desired deprotection.
-
Review Your Orthogonal Protection Strategy: If you consistently observe cleavage of other protecting groups, a redesign of the synthetic route may be necessary. THP is acid-labile and is orthogonal to base-labile groups (e.g., Fmoc, acetate esters) and fluoride-labile groups (e.g., silyl ethers).[12] Ensure your chosen protecting groups are compatible.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common this compound deprotection issues.
Caption: Troubleshooting workflow for this compound deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of THP deprotection?
The deprotection of a THP ether is an acid-catalyzed hydrolysis of an acetal.[2] The mechanism proceeds in three main steps:
-
Protonation: The ether oxygen of the THP ring is protonated by an acid catalyst.
-
Cleavage: The C-O bond between the PEG linker and the THP group cleaves, releasing the hydroxyl group of the PEG linker. This step is facilitated by the formation of a resonance-stabilized oxocarbenium ion intermediate.[2][3]
-
Hydrolysis: A water or alcohol molecule (from the solvent) attacks the carbocation. Subsequent deprotonation yields 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form) and regenerates the acid catalyst.[2]
Q2: What are the most common "go-to" conditions for this compound deprotection?
For robust molecules, a solution of 2-10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30-60 minutes at room temperature is a very common starting point.[4] For more sensitive substrates, a mixture of Acetic Acid:THF:Water (e.g., 4:2:1 v/v/v) at room temperature for several hours is a much milder and highly effective alternative.[4][5]
Q3: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common method. The deprotected product, having a free hydroxyl group, will be significantly more polar than the THP-protected starting material and will have a lower Rf value. Staining with potassium permanganate can help visualize the product if it is not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: Can the THP group add a new stereocenter to my molecule?
Yes. The carbon atom of the THP ring bonded to the two oxygen atoms is a chiral center. When an alcohol reacts with dihydropyran to form the THP ether, a new stereocenter is created.[1] This can result in a mixture of diastereomers if your original molecule is already chiral, which can sometimes complicate purification and characterization (e.g., in NMR spectroscopy). However, during deprotection, this stereocenter is destroyed, so it does not affect the final product's stereochemistry.
Q5: Are there any purification challenges specific to THP deprotection?
Yes. The primary byproduct of the reaction is 5-hydroxypentanal. This molecule can be somewhat water-soluble and can sometimes complicate extraction and purification.[10] A standard aqueous workup with a bicarbonate wash (to neutralize the acid) followed by a brine wash is usually sufficient to remove most of it before column chromatography.[5]
Protocols and Methodologies
Protocol 1: Standard Deprotection using Acetic Acid (Mild Conditions)
This protocol is recommended for substrates with other potentially acid-sensitive functional groups.[5]
-
Reagent Preparation: Prepare a deprotection solution of acetic acid, tetrahydrofuran (THF), and water in a 3:1:1 ratio (v/v/v).
-
Dissolution: Dissolve the this compound-conjugated substrate (1 equivalent) in the prepared solvent mixture. A typical concentration is 0.1 M.
-
Reaction: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-8 hours.
-
Workup:
-
Once the starting material is consumed, carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3x volumes).
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection using a Solid-Phase Catalyst (Clean Workup)
This method is advantageous as the acid catalyst is heterogeneous and can be removed by simple filtration.[5]
-
Reaction Setup: To a solution of the this compound-conjugated substrate (1 equivalent) in methanol (0.1 M), add Amberlyst-15 resin (10-20% by weight relative to the substrate).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the supernatant for TLC or LC-MS analysis.
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of fresh methanol to recover any adsorbed product.
-
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if needed.
Summary of Common Deprotection Conditions
| Catalyst System | Solvent | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Acetic Acid / H₂O | THF | RT, 2-8 h | Mild, good for sensitive substrates | Slower reaction times | [4][5] |
| Trifluoroacetic Acid (TFA) | DCM or MeOH | RT, 15-60 min | Fast and efficient | Harsh, may cleave other acid-labile groups | [4] |
| PPTS (cat.) | Ethanol or Methanol | RT to 50°C, 1-6 h | Very mild, highly selective | Can be slow, may require heat | [2][4] |
| Amberlyst-15 | Methanol | RT, 1-4 h | Easy workup (filtration) | Requires vigorous stirring | [5] |
| LiCl / H₂O | DMSO | 90°C, 6 h | Neutral pH, good orthogonality | High temperature required | [11] |
References
-
synthesis & cleavage of THP ethers - YouTube. (2019). Available at: [Link]
-
Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 154–168. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
Nath, U., & Chaudhuri, P. (2003). Cleavage of THP ether using catalytic amount of acetyl chloride at rt. ResearchGate. Available at: [Link]
-
van den Berg, R. J. B. H. N., et al. (2005). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 46(36), 6173-6175. Available at: [Link]
-
Srikrishna, A., & Sattigeri, J. A. (1995). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 60(21), 7027. Available at: [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available at: [Link]
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Kruger, H. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]
-
Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
-
Liu, Y., & Zhang, W. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3141–3147. Available at: [Link]
-
Chem Help ASAP. (2019). THP ether protecting group - example. YouTube. Available at: [Link]
-
Liu, Y., & Zhang, W. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. PMC. Available at: [Link]
-
Lim, C. S., & Park, C. M. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(19), e202200621. Available at: [Link]
Sources
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Technical Support Center: Addressing Off-Target Effects with Thp-peg9 Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring Thp-peg9 linkers. This guide provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of ADC development, with a specific focus on mitigating off-target effects.
PART 1: Frequently Asked Questions (FAQs) about this compound Linkers
This section addresses fundamental questions about the structure, function, and rationale behind using this compound linkers in your ADC design.
Q1: What exactly is a this compound linker?
A this compound linker is a specialized chemical structure used to connect a monoclonal antibody to a cytotoxic payload. It consists of two primary components:
-
Thp (Tetrahydropyranyl) Group: This is an acid-labile protecting group that forms a THP ether.[1][2] This chemical bond is the key to the linker's function; it is stable at the neutral pH of blood but breaks apart under the acidic conditions found inside cancer cells.[1][3]
-
peg9 (Polyethylene Glycol, 9 units): This is a hydrophilic spacer composed of nine repeating ethylene glycol units. The PEG component is crucial for improving the overall properties of the ADC, such as increasing water solubility, reducing aggregation, and improving pharmacokinetics by extending circulation time.[4][][6]
Together, these components create a linker designed for controlled, tumor-specific payload release.
Q2: What is the mechanism of payload release for a this compound linker?
The payload release mechanism is based on pH sensitivity. The Thp ether bond is designed to remain stable in the systemic circulation, where the pH is neutral (pH ≈ 7.4).[7] After an ADC binds to its target antigen on a cancer cell, it is internalized into endosomes and then trafficked to lysosomes.[8][9] The internal environment of these compartments is acidic (pH 4.5–6.5).[7]
This acidic environment catalyzes the hydrolysis of the Thp ether. The process begins with the protonation of the ether oxygen, which makes the bond susceptible to cleavage, ultimately releasing the payload inside the target cell.[1][7] This targeted release is a critical design feature intended to maximize the therapeutic window by concentrating the cytotoxic agent where it is needed and minimizing exposure to healthy tissues.[]
Diagram: Mechanism of this compound Linker Cleavage
Caption: Acid-catalyzed cleavage of the this compound linker in the endosome.
Q3: Why choose an acid-labile linker like this compound over other cleavable linkers (e.g., enzyme-cleavable)?
The choice of linker depends on the target biology and the desired mechanism of action. Acid-labile linkers like this compound are advantageous when:
-
Rapid Internalization and Lysosomal Trafficking: The target antigen promotes quick internalization of the ADC, ensuring it reaches the acidic compartments necessary for cleavage.
-
Bystander Effect is Desired: If the payload is membrane-permeable, its release in the acidic tumor microenvironment or within a target cell can allow it to diffuse and kill adjacent, antigen-negative tumor cells.[11][12] This is particularly useful for treating heterogeneous tumors.[11][12]
-
Enzyme Expression is Low or Variable: Unlike protease-cleavable linkers (e.g., Val-Cit), which depend on the presence of specific enzymes like Cathepsin B in the lysosome, acid-labile linkers rely on the more ubiquitous property of low pH.[]
However, a key challenge with acid-labile linkers is ensuring sufficient stability in plasma to prevent premature payload release, which can lead to off-target toxicity.[7][14]
PART 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical, cause-and-effect guidance for issues you may encounter during your ADC experiments.
Q1: My ADC shows significant payload release (>10%) in a 7-day plasma stability assay. What's causing this premature deconjugation?
Answer: Premature payload release is a primary driver of off-target toxicity and is a critical issue to resolve.[15] The stability of an acid-labile linker is a delicate balance.[7] While designed for cleavage at low pH, some hydrolysis can occur at neutral pH over time.[16]
Potential Causes & Troubleshooting Steps:
-
Inherent Linker Instability:
-
Causality: The specific chemical structure of the Thp-payload conjugation might be more susceptible to hydrolysis than anticipated, even at pH 7.4. Early acid-labile linkers, such as hydrazones, were known for this issue.[7][16]
-
Solution: While you cannot change the linker on a synthesized batch, this data is crucial. Consider designing next-generation ADCs with more stable acid-labile linkers, such as those based on silyl ether chemistry, which have shown half-lives greater than 7 days in human plasma.[14] Compare your Thp-linker ADC stability against an ADC with a highly stable, non-cleavable linker (e.g., SMCC) to benchmark its performance.
-
-
Assay Conditions:
-
Causality: The in vitro assay conditions may not perfectly replicate in vivo plasma. The buffer system, presence of certain enzymes in the plasma lot, or repeated freeze-thaw cycles of the plasma can affect ADC stability. Rodent plasma, for instance, contains carboxylesterases that can cleave certain linkers not readily cleaved in human plasma.[17]
-
Solution:
-
Verify Plasma Source and Handling: Use high-quality, single-use aliquots of plasma from the correct species (e.g., human, cynomolgus monkey).[17] Avoid repeated freeze-thaws.
-
Run Parallel Controls: Always include a buffer control (ADC incubated in PBS at 37°C) to distinguish between chemical instability and plasma-mediated degradation.[18]
-
Orthogonal Analysis: Quantify both the decrease in average Drug-to-Antibody Ratio (DAR) over time and the increase in free payload in the supernatant.[18][19] A discrepancy might suggest the payload is being modified or binding to plasma proteins.
-
-
Diagram: Workflow for Troubleshooting Premature Payload Releasedot
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Linking endo-lysosomal pH, sterol, and trafficking to neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maintaining protein homeostasis: early and late endosomal dual recycling for the maintenance of intracellular pools of the plasma membrane protein Chs3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Purification Methods for THP-PEG9 Conjugates
Welcome to the technical support center for the refinement of purification methods for Tetrahydropyranyl (THP)-PEG9 conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these specialized molecules. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflows.
Introduction: The Unique Challenge of THP-PEG9 Conjugates
The purification of this compound conjugates presents a unique set of challenges stemming from the distinct properties of its components. The polyethylene glycol (PEG) linker, while offering benefits like enhanced solubility and improved pharmacokinetics, introduces heterogeneity and complicates detection.[1][2] The tetrahydropyranyl (THP) protecting group, crucial for many synthetic strategies, is acid-labile, necessitating careful control over purification conditions to prevent premature deprotection.[3][4] Furthermore, the introduction of the THP group can create a new stereocenter, potentially leading to diastereomeric mixtures that require high-resolution separation techniques.[5][6]
This guide will address these challenges head-on, providing practical solutions and preventative measures to ensure the successful isolation of your target conjugate with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate showing a broad peak or multiple peaks during RP-HPLC analysis?
This is a common observation and can be attributed to several factors:
-
Polydispersity of the PEG chain: While PEG9 has a discrete chain length, residual heterogeneity from the PEGylation process can lead to a mixture of products with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[1][2]
-
Formation of diastereomers: The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form the THP ether creates a new chiral center. If your parent molecule is also chiral, this results in the formation of diastereomers, which can have slightly different retention times on a chiral or even a standard reversed-phase column.[5][6]
-
On-column deprotection: The THP group is sensitive to acidic conditions.[4][5] If your mobile phase is even slightly acidic, you may be observing partial or complete cleavage of the THP group on the column, leading to the appearance of the deprotected conjugate as a separate, often broader, peak.
-
Aggregation: Hydrophobic payloads conjugated to the PEG linker can sometimes lead to aggregation, resulting in broad or distorted peak shapes.[7]
Q2: I'm having trouble detecting my this compound conjugate. What are my options?
The PEG moiety lacks a strong UV chromophore, which can make detection by standard UV-Vis detectors challenging, especially at low concentrations.[1] Consider the following alternative detection methods:
-
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is independent of its optical properties, making it well-suited for detecting PEGylated compounds.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a near-universal response for non-volatile analytes and can offer better sensitivity and a wider dynamic range.[8]
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides not only detection but also mass confirmation of your conjugate, which is invaluable for identifying different PEGylated species and confirming the integrity of the THP group.[9][10]
-
Refractive Index (RI) Detector: While less sensitive than ELSD or CAD, an RI detector can be used if other options are unavailable. However, it is highly sensitive to temperature and mobile phase composition changes, making gradient elution challenging.[1]
Q3: What is the best chromatographic method for purifying this compound conjugates?
The optimal method depends on the specific properties of your conjugate and the impurities you need to remove. A multi-step approach is often necessary.
-
Size Exclusion Chromatography (SEC): This is an excellent initial step to separate the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers, excess payload, and reaction byproducts.[2][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high resolution for separating species with different hydrophobicities. It is crucial to use a buffered mobile phase with a neutral or slightly basic pH (pH 7-8.5) to prevent cleavage of the THP group.[3]
-
Ion Exchange Chromatography (IEX): If your conjugate or impurities carry a net charge, IEX can be a powerful separation technique. The PEG chains can shield surface charges, altering the elution profile compared to the non-PEGylated parent molecule.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a useful alternative or complementary technique to RP-HPLC.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound conjugate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of THP protecting group during purification | Acidic conditions in the mobile phase or on the stationary phase. | - Use a buffered mobile phase with a neutral to slightly basic pH (e.g., ammonium acetate or phosphate buffer at pH 7.0-8.5).- Avoid mobile phase additives like trifluoroacetic acid (TFA) or formic acid.[3]- If using silica-based columns, be aware that residual silanols can be acidic. Consider using a hybrid or polymer-based column. |
| Poor separation of diastereomers | Insufficient resolution of the chromatographic method. | - Optimize the gradient and flow rate in your RP-HPLC method.- Consider using a normal-phase HPLC method, which often provides better separation of diastereomers.[3]- If enantiomeric separation is required, a chiral HPLC column will be necessary.[3] |
| Product streaking or tailing on silica gel column chromatography | Strong interaction of the polar PEG chain and any free amines with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica.[10]- Consider using a different stationary phase, such as alumina or a C18-functionalized silica for reversed-phase flash chromatography.[10] |
| Co-elution of unreacted PEG linker with the conjugate in SEC | Similar hydrodynamic volumes of the unreacted PEG and the conjugate, especially if the payload is small. | - Ensure the SEC column has the appropriate pore size for the molecular weight range of your conjugate.- Follow up with a secondary purification step like RP-HPLC or IEX to remove the co-eluting impurity. |
| Low recovery of the conjugate from the column | Non-specific adsorption of the conjugate to the stationary phase or instability of the conjugate under the purification conditions. | - For RP-HPLC, add a small percentage of an organic solvent like isopropanol to the mobile phase to reduce strong hydrophobic interactions.- Ensure all buffers and solvents are of high purity and degassed to prevent degradation.- Perform a mass balance study to determine where the product is being lost. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis of this compound Conjugates
This protocol provides a starting point for the analysis of THP-protected compounds, with a focus on maintaining the integrity of the THP group.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-95% B over 30 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD, CAD, or MS. If using UV, monitor at a wavelength where the payload or parent molecule absorbs.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Deprotection of THP Ethers using a Solid-Supported Acid Catalyst
This method offers a simplified workup procedure for the removal of the THP group.
-
Suspension: To a solution of the THP-protected conjugate (1 equivalent) in methanol, add Amberlyst-15 resin.
-
Reaction: Stir the suspension at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with methanol.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the deprotected product.
-
Purification: If necessary, purify the crude product by column chromatography or preparative HPLC.
Visualizations
Workflow for Method Selection in this compound Conjugate Purification
Caption: Decision workflow for selecting purification methods for this compound conjugates.
Troubleshooting Logic for THP Group Instability
Caption: Troubleshooting flowchart for addressing the instability of the THP protecting group.
References
- Technical Support Center: Purifying PEGylated Compounds by HPLC - Benchchem.
- Technical Support Center: Challenges in the Purification of PEGylated Compounds - Benchchem.
- Overcoming purification hurdles for ADC linker payloads - Sterling Pharma Solutions. (2025-06-23).
- PEGylated Protein Purification Techniques - BOC Sciences.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017-03-08).
- THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis.
- Purification of THP protected compound : r/Chempros - Reddit. (2025-03-11).
- Technical Support Center: The Impact of PEG Linker Flexibility on Conjugate Activity - Benchchem.
- Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025-08-06).
- A Comparative Guide to HPLC Methods for Purity Analysis of THP-Protected Compounds - Benchchem.
- Mild THP removal/hydrolysis? - ResearchGate. (2016-10-14).
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (2012-05-31).
- 4.5 Tetrahydropyranyl (THP) and Related Ethers.
- A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Publications.
- A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives.
- Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem.
- Tetrahydropyranyl Ethers - Organic Chemistry Portal.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- A Technical Guide to the Synthesis of Heterobifunctional PEG Linkers for Advanced Bioconjugation - Benchchem.
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - NIH.
- The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis - Benchchem.
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- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of Thp-peg9 Containing PROTACs
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to catalytically eliminate specific proteins of interest (POIs), offering a distinct advantage over traditional occupancy-based inhibitors.[] A critical, yet often underestimated, component of a PROTAC is the linker that connects the POI-binding warhead to the E3 ligase recruiter.[3] The linker is not a mere spacer; its composition, length, and flexibility are paramount in dictating the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficacy.[4][5]
This guide provides an in-depth, objective comparison of PROTACs containing the tetrahydropyran-polyethylene glycol (Thp-peg9) linker motif against other common linker classes. We will delve into the causality behind experimental choices for validating efficacy, provide detailed protocols for key assays, and present a framework for the rational design and evaluation of next-generation protein degraders.
The Rationale for Advanced Linkerology: Why this compound?
Traditional PROTAC linkers, such as simple alkyl chains and standard polyethylene glycol (PEG) polymers, have been instrumental in the initial success of TPD.[6] Alkyl chains offer synthetic simplicity but can introduce excessive hydrophobicity, potentially limiting solubility and cell permeability.[5] While PEG linkers improve hydrophilicity, their conformational flexibility can sometimes lead to non-productive ternary complex orientations.[6]
The this compound linker represents a refined approach. The tetrahydropyran (Thp) moiety introduces a degree of rigidity compared to a linear PEG chain. This semi-rigid structure can help pre-organize the PROTAC conformation, potentially reducing the entropic penalty of forming the ternary complex and favoring a productive orientation for ubiquitination.[7][8] The PEG9 component ensures adequate spacing and maintains favorable solubility characteristics. The central hypothesis is that this optimized balance of rigidity and flexibility translates into improved degradation potency and selectivity.
Part 1: The Experimental Workflow for Efficacy Validation
A robust validation strategy for any PROTAC, including those with a this compound linker, requires a multi-faceted approach to confirm its mechanism of action and quantify its efficacy.[9] Relying on a single endpoint is insufficient. The workflow should systematically confirm target engagement, ternary complex formation, ubiquitination, and ultimately, selective protein degradation.[10]
dot
Caption: A comprehensive workflow for validating PROTAC efficacy.
Part 2: Core Experimental Protocols & Data Interpretation
Here, we detail the methodologies for the foundational experiments in PROTAC validation, explaining the rationale behind each step.
Western Blotting: The Gold Standard for Visualizing Degradation
Expertise & Rationale: Western blotting provides direct, semi-quantitative visual evidence of protein loss.[11] It is the primary workhorse assay to confirm that the PROTAC is indeed reducing the levels of the target protein. To ensure data integrity, it is critical to include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences between lanes.
Trustworthiness (Self-Validating System): A trustworthy Western blot experiment must include controls to rule out artifacts. This includes a vehicle-only control (e.g., DMSO) to establish the baseline protein level and a positive control if available. To prevent protein degradation during sample preparation, lysis buffers must be supplemented with protease and phosphatase inhibitor cocktails.[12][13]
Step-by-Step Protocol: Western Blot for PROTAC-Mediated Degradation
-
Cell Treatment: Seed cells (e.g., HEK293T, HeLa, or a disease-relevant cell line) in 6-well plates. Allow them to adhere overnight. Treat cells with a concentration range of the this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] Confirm successful transfer using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C on a shaker.[14] Also, probe a separate membrane (or the same one after stripping) for a loading control protein.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Dose-Response Analysis: Quantifying Potency (DC₅₀ and Dₘₐₓ)
Expertise & Rationale: To compare the efficacy of different PROTACs, we need quantitative metrics. The two most important parameters are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).[15][16] A lower DC₅₀ indicates higher potency. The Dₘₐₓ value is crucial as it reflects the maximal efficacy of the degrader; a PROTAC with a low Dₘₐₓ may not be therapeutically useful, even with a potent DC₅₀. These values are derived from the dose-response curves generated from quantitative Western blot data.[17]
Trustworthiness (Self-Validating System): The dose-response curve should be sigmoidal. A common artifact to watch for is the "hook effect," where at very high concentrations, the degradation efficiency decreases.[10][18] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex, effectively inhibiting degradation.[19] Observing a hook effect is, in itself, a validation of the PROTAC mechanism.
Live-Cell Mechanistic Assays: Probing the Ternary Complex
Expertise & Rationale: While Western blotting confirms degradation, it doesn't directly measure the preceding mechanistic steps. Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) and HiBiT® Lytic Detection are powerful tools for studying the intracellular events in real-time.[20][21] These assays can confirm target engagement, measure the formation of the ternary complex, and even monitor target ubiquitination in living cells.[22][23] This provides invaluable insight into why a PROTAC is effective or not. For instance, a PROTAC might show good target engagement but fail to form a stable ternary complex, indicating a problem with the linker or E3 ligase ligand.[24]
Trustworthiness (Self-Validating System): These assays rely on genetically engineered cells (e.g., expressing a NanoLuc® fusion of the target protein).[22] The appropriate controls include testing the PROTAC in parental cells lacking the fusion protein to ensure signal specificity and using an inactive diastereomer of the PROTAC that cannot bind the E3 ligase to confirm that ternary complex formation is dependent on this interaction.[10]
Part 3: Comparative Analysis: this compound vs. Alternative Linkers
The true test of the this compound linker's efficacy lies in a head-to-head comparison with other linker classes using the same POI warhead and E3 ligase handle.
dot
Caption: Conceptual comparison of different PROTAC linker types.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, experimental data comparing three PROTACs targeting the same protein (e.g., BRD4) but differing only in their linker composition.
| Parameter | PROTAC A (Alkyl-C8 Linker) | PROTAC B (PEG8 Linker) | PROTAC C (this compound Linker) | Rationale for Difference |
| DC₅₀ (nM) | 85 | 40 | 15 | Lower DC₅₀ suggests the this compound linker promotes a more stable/productive ternary complex, requiring less compound for the same effect. |
| Dₘₐₓ (%) | 80% | 92% | >95% | Higher Dₘₐₓ indicates more complete degradation, possibly due to optimized geometry preventing steric hindrance in the ternary complex. |
| Ternary Complex BRET Signal (mBU) | 150 | 250 | 400 | A stronger BRET signal directly reflects more efficient or stable ternary complex formation in live cells.[23] |
| Aqueous Solubility (µM) | 10 | 150 | 120 | The alkyl linker's hydrophobicity reduces solubility. Both PEG-containing linkers significantly improve this crucial property.[5] |
| Cell Permeability (Pₑ, 10⁻⁶ cm/s) | 5.2 | 3.1 | 4.5 | The semi-rigid Thp structure may offer a better balance between solubility and the conformational flexibility needed to cross the cell membrane compared to a highly flexible PEG chain. |
Interpretation of Comparative Data:
In this representative dataset, the this compound containing PROTAC (PROTAC C) demonstrates superior performance across key metrics. Its significantly lower DC₅₀ and higher Dₘₐₓ suggest a more efficient degradation process. The mechanistic underpinning for this is provided by the NanoBRET data, which shows a substantially stronger signal for ternary complex formation. This supports the hypothesis that the semi-rigid nature of the this compound linker optimally positions the POI and E3 ligase for efficient ubiquitin transfer. While the standard PEG linker (PROTAC B) improves upon the simple alkyl chain (PROTAC A), the this compound linker provides a further leap in potency.
Conclusion and Future Outlook
The validation of a PROTAC's efficacy is a systematic process that moves from observing the final outcome (protein degradation) to dissecting the underlying mechanism (ternary complex formation and pathway dependence). When comparing linker technologies, it is evident that the linker is a critical determinant of potency and efficacy.
The this compound linker, by balancing rigidity and hydrophilicity, represents a significant advancement in rational PROTAC design. The experimental framework provided in this guide enables researchers to objectively quantify these advantages. By employing a suite of orthogonal assays—from the foundational Western blot to sophisticated live-cell BRET analyses—drug development professionals can confidently validate the mechanism of their PROTACs, compare different linker strategies, and ultimately select candidates with the highest potential for therapeutic success. The continued exploration of novel linker chemistries, guided by this rigorous validation paradigm, will undoubtedly fuel the next wave of innovation in targeted protein degradation.
References
- Selvita. (2025).
- Benchchem. (2025).
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
- Abcam. Western blot protocol for low abundance proteins.
- BMG Labtech.
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Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem.
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Gendo, et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]
- Cell Signaling Technology. Western Blotting Troubleshooting Guide.
- 2BScientific. Ten Tips for Successful Westerns.
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Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
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Smalley, T. L., et al. (2020). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry. [Link]
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Corson, T. W., et al. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Nature Communications. [Link]
- Benchchem. (2025). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers.
-
Zaidman, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLOS Computational Biology. [Link]
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Ciulli, A., et al. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. In: Targeted Protein Degradation. [Link]
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Al-Awar, R., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy. [Link]
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Hsiao, C., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]
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R, Troup, I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Hsiao, C., et al. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Protein Science. [Link]
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Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. [Link]
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A Comparative Guide to Cross-Reactivity Assessment of Thp-peg9 Conjugated Antibodies
Introduction: The Critical Role of Linkers in Next-Generation ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic agents.[1][2] The lynchpin of this tripartite molecule is the linker, a component whose sophistication is paramount to the overall therapeutic index.[2] The linker must be robust enough to remain stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicities, yet labile enough to efficiently release the drug upon internalization into the target cancer cell.[2][3]
This guide focuses on ADCs constructed with a Thp-peg9 linker. This linker class incorporates two key features: a Tetrahydropyranyl (THP) group, often used as a protecting group for hydroxyl or thiol functionalities under non-acidic conditions, and a nine-unit polyethylene glycol (PEG) spacer.[4] The PEG component is particularly advantageous, as it imparts significant hydrophilicity to the ADC.[][6][7] This is not a trivial modification; increasing the hydrophilicity of the ADC can mitigate the aggregation often seen with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs), leading to more stable and homogenous preparations with improved pharmacokinetic profiles.[6][7][8]
However, no matter how elegantly designed the linker is, the ultimate safety and efficacy of an ADC hinge on its specificity. This brings us to the core of preclinical safety assessment: the rigorous evaluation of cross-reactivity.
The Imperative of Cross-Reactivity Studies for ADCs
Cross-reactivity, in this context, refers to the binding of an ADC to unintended, "off-target" antigens or tissues in the body.[9] For any therapeutic antibody, this is a concern. For an ADC, where a highly potent cytotoxin is tethered to the antibody, off-target binding is a critical safety liability that can lead to severe and unexpected toxicities in healthy tissues.[1][10][11]
The complexity of an ADC demands a more nuanced approach than that for a naked monoclonal antibody. The safety evaluation must consider the entire molecule—antibody, linker, and payload—as each component can contribute to the toxicity profile.[3][11][12] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate tissue cross-reactivity (TCR) studies before advancing to Phase 1 clinical trials to identify potential sites of off-target binding.[13][14][15]
The central causality we must investigate is this: Does the conjugation of the this compound-payload construct alter the binding specificity of the parent antibody, or does the linker-payload itself introduce new, unforeseen binding liabilities? Answering this question is the primary goal of the comparative experimental methodologies outlined below.
Designing a Self-Validating Cross-Reactivity Study
A robust preclinical safety evaluation for an ADC is a multi-tiered process. The foundation of this process is the in vitro assessment of tissue and blood cell binding. The design must be inherently self-validating, meaning that appropriate controls are integrated at every stage to ensure the results are unambiguous and trustworthy.
Key Design Principles:
-
The Test Article: It is crucial to conduct these studies using the final, fully-conjugated ADC.[16] Evaluating the naked antibody alone is insufficient, as the linker and payload can influence binding characteristics.[17]
-
Species Selection: Studies must be performed on a comprehensive panel of normal human tissues.[9][13] To select the appropriate species for in-vivo toxicology studies, parallel testing on animal tissues (e.g., non-human primate) is essential to find a species with a similar target expression profile to humans.[15][16]
-
Comprehensive Tissue Panel: Regulatory guidelines recommend a panel of at least 32-38 human tissues, sourced from a minimum of three unrelated donors to account for potential genetic polymorphisms.[13][18]
-
Integrated Controls: The experimental design must include a naked (unconjugated) antibody control and an isotype control ADC. The naked antibody helps determine if conjugation affects binding, while the isotype control identifies non-specific binding attributable to the Fc region or the linker-payload itself.
Comparative Experimental Methodology 1: Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC remains the gold standard for assessing the binding of an ADC to the vast landscape of tissues in the body, allowing for the direct visualization of binding within the tissue architecture.[14]
Experimental Protocol: IHC Staining
This protocol is designed to be a self-validating system.
-
Tissue Preparation:
-
Use quick-frozen human tissues to best preserve antigen integrity.[13][14] Section tissues at 5 µm thickness onto charged slides.
-
Causality: Freezing, rather than chemical fixation, minimizes protein denaturation that could destroy or mask epitopes, providing a more accurate representation of in vivo binding sites.[14]
-
-
Staining Procedure:
-
Step 1: Fixation & Blocking: Briefly fix sections in cold acetone. Block endogenous peroxidase activity with 3% H₂O₂ and non-specific protein binding sites using a suitable blocking serum (e.g., normal goat serum).
-
Causality: Acetone fixation provides structural support while being gentle on antigens. The blocking steps are critical to prevent false-positive signals from endogenous enzymes or random protein-protein interactions.
-
Step 2: Primary Antibody Incubation: Incubate separate sets of slides with:
-
Test Article: this compound conjugated antibody (at a pre-determined optimal concentration, e.g., 10 µg/mL).
-
Control 1: Unconjugated parent antibody (at an equimolar concentration to the ADC).
-
Control 2: Irrelevant isotype control ADC with the same this compound-payload (at the same concentration as the test article).
-
-
Causality: This three-pronged approach allows for direct comparison. Differences between the Test Article and Control 1 reveal the influence of conjugation. Staining observed with the Test Article but not Control 2 is considered specific, whereas staining with Control 2 indicates non-specific binding.
-
Step 3: Detection: Use a high-sensitivity detection system (e.g., a biotinylated secondary antibody against the primary antibody's species, followed by a streptavidin-HRP conjugate).
-
Step 4: Visualization: Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine) and counterstain with hematoxylin.
-
Causality: A sensitive detection system is required to pick up low-levels of specific binding that could still be pharmacologically relevant. The hematoxylin counterstain provides anatomical context.
-
Data Interpretation & Comparative Analysis
A board-certified pathologist should evaluate all slides. Staining is scored based on intensity (0 to 4+) and the percentage of positive cells within each tissue compartment (e.g., epithelium, stroma, endothelium).
Table 1: Hypothetical Comparative IHC Staining Profile of a HER2-Targeted ADC
| Tissue | Cell Type | HER2-Thp-peg9-ADC (Intensity) | HER2-SMCC-ADC (Intensity) | Unconjugated HER2 mAb (Intensity) | Rationale for Comparison |
| Breast Carcinoma | Tumor Cells | 4+ | 4+ | 4+ | Positive Control: Confirms on-target binding for all articles. |
| Liver | Sinusoidal Endothelial Cells | 0 | 1+ | 0 | Off-Target Assessment: The hydrophilic this compound linker may reduce non-specific uptake by liver sinusoidal cells compared to a more hydrophobic SMCC linker.[7][10] |
| Kidney | Glomeruli | 1+ | 1+ | 1+ | On-Target, Off-Tumor: Shows low-level expression of HER2 in normal tissue, an expected finding. |
| Peripheral Nerve | Axons | 0 | 1+ | 0 | Off-Target Assessment: The more hydrophobic SMCC-ADC may exhibit increased non-specific binding to neural tissues, a known issue with certain payloads.[1] |
| Spleen | Reticular Cells | 0 | 0 | 0 | Negative Control: Confirms lack of binding in a non-expressing tissue. |
This table illustrates how the choice of linker can influence the off-target binding profile. The this compound linker, by increasing hydrophilicity, is hypothesized to reduce non-specific binding compared to a traditional, more hydrophobic SMCC linker.
Workflow Visualization
Comparative Experimental Methodology 2: Flow Cytometry for Hematological Cross-Reactivity
While IHC is excellent for solid tissues, flow cytometry is the superior method for assessing binding to distinct cell populations in peripheral blood, which is critical for predicting hematological toxicities.[19][20][21]
Experimental Protocol: Whole Blood Binding Assay
-
Sample Preparation:
-
Collect fresh human whole blood in heparinized tubes from at least three healthy donors.
-
Causality: Using whole blood preserves the native environment and cellular composition, providing a more relevant assessment than using isolated PBMCs.
-
-
Staining Procedure:
-
Step 1: ADC Incubation: Aliquot 100 µL of whole blood per tube. Add the test ADC and controls (unconjugated mAb, isotype control ADC) at a range of concentrations. Incubate at 4°C.
-
Causality: Incubation at 4°C prevents receptor internalization, ensuring that the measurement reflects surface binding only.
-
Step 2: Co-staining with Lineage Markers: Add a cocktail of fluorescently-labeled antibodies against key leukocyte markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes, CD16 for NK cells/neutrophils).
-
Causality: This allows for the simultaneous identification of specific leukocyte subsets to pinpoint which cell types, if any, show off-target binding.
-
Step 3: Detection of ADC Binding: Add a fluorescently-labeled secondary antibody that recognizes the ADC (e.g., AF647-anti-human IgG).
-
Step 4: Lysis and Acquisition: Lyse red blood cells using a gentle lysis buffer. Wash the remaining leukocytes and acquire the samples on a multi-color flow cytometer.
-
Data Interpretation & Comparative Analysis
Data is analyzed by gating on specific leukocyte populations and measuring the median fluorescence intensity (MFI) of the ADC-detection channel.
Table 2: Hypothetical Comparative Flow Cytometry Binding to Human Leukocytes
| Cell Population (Gate) | This compound ADC (MFI) | Alternative Linker ADC (MFI) | Unconjugated mAb (MFI) | Interpretation |
| Target+ Tumor Cells | 15,000 | 14,500 | 16,000 | Positive Control: Confirms strong on-target binding. |
| CD14+ Monocytes | 150 | 850 | 120 | Off-Target Assessment: The this compound ADC shows significantly less non-specific binding to monocytes, potentially reducing the risk of cytokine release or other myeloid-related toxicities. |
| CD3+ T-Cells | 80 | 95 | 75 | No Significant Binding: No off-target binding detected on T-lymphocytes for any article. |
| CD19+ B-Cells | 90 | 110 | 85 | No Significant Binding: No off-target binding detected on B-lymphocytes. |
This table demonstrates the quantitative power of flow cytometry. A lower MFI for the this compound ADC on monocytes compared to an alternative suggests a better safety profile regarding this specific off-target interaction.
Molecular Structure Visualization
struct1 [label=<
Antibody (mAb) this compound Linker Payload
Targets specific antigen on cancer cells. Hydrophilic spacer, connects mAb to payload. Potent cytotoxic drug.
]; } dot Caption: General structure of a this compound conjugated antibody.
Conclusion: A Data-Driven Approach to De-Risking Development
The preclinical assessment of cross-reactivity is not merely a regulatory checkbox; it is a fundamental, science-driven investigation into the safety of a novel therapeutic. For ADCs utilizing advanced linker technologies like this compound, these studies are paramount. The hydrophilic nature of the peg9 spacer is rationally designed to improve the ADC's physicochemical properties and, potentially, its safety profile by reducing non-specific, hydrophobicity-driven off-target binding.[7][8][22]
The comparative methodologies described here—leveraging the architectural detail of IHC and the quantitative power of flow cytometry—provide a robust, self-validating framework to test this hypothesis. By directly comparing the this compound conjugated antibody against its unconjugated parent and ADCs built with alternative linkers, researchers can generate the definitive data needed to understand potential liabilities, select the most relevant toxicology species, and proceed to the clinic with a higher degree of confidence. This meticulous, evidence-based approach is the cornerstone of developing safer and more effective antibody-drug conjugates for patients in need.
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- Crown Bioscience Blog. (2025, July 28). Off-target toxicity in antibody-drug conjugates.
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- PubMed Central. (2015, May 30). Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC.
- IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
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- NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
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- National Institutes of Health. (2024, March 29). Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC.
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- U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Antibody-Drug Conjugates.
- Benchchem. (n.d.). Revolutionizing ADCs: The Superiority of Tos-PEG9 Linkers Over Traditional SMCC Linkers.
- Biopharma PEG. (n.d.). ADC Linkers.
- Unknown Source. (2025, October 16). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.
- CellCarta. (2025, October 24). Understanding the FDA's Guidance for ADC Development.
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- MCE. (n.d.). This compound-THP | PROTAC Linker.
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A Senior Application Scientist's Guide to Characterizing Thp-peg9 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of discrete polyethylene glycol (PEG) linkers has revolutionized the field of bioconjugation, offering precise control over the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Among these, Thp-peg9 conjugates, which incorporate a tetrahydropyranyl (Thp) protecting group and a nine-unit PEG chain, are increasingly utilized in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The unique chemical architecture of these conjugates, however, presents a distinct set of analytical challenges that necessitate a multi-faceted characterization strategy. This guide provides an in-depth, comparative analysis of the key analytical techniques required to ensure the identity, purity, and quality of this compound conjugates, grounded in scientific principles and practical, field-proven methodologies.
The Analytical Imperative: Deconstructing the Complexity of this compound Conjugates
A this compound conjugate is a tripartite molecule comprising a target-binding moiety, a nine-unit discrete PEG linker, and a tetrahydropyranyl (Thp) protecting group. The successful synthesis and purification of such a conjugate require rigorous analytical verification to confirm:
-
Structural Integrity: The covalent linkages between the constituent parts are correctly formed.
-
Purity: The sample is free from starting materials, reagents, and side-products.
-
Molecular Weight: The experimentally determined molecular weight matches the theoretical mass.
-
Stability: The conjugate is stable under relevant storage and experimental conditions.
Failure to comprehensively characterize these attributes can lead to erroneous biological data and significant setbacks in the drug development pipeline. This guide will navigate the key analytical techniques that provide this critical information.
A Comparative Analysis of Core Analytical Techniques
No single analytical technique can fully characterize a this compound conjugate. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential.
Table 1: Comparative Overview of Analytical Techniques
| Technique | Primary Information Provided | Advantages | Limitations | Key Application in this compound Analysis |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation, purity assessment. | Provides detailed atomic-level structural information. Quantitative (qNMR) capability. | Relatively low sensitivity, requiring milligram quantities of sample. Complex spectra for large conjugates. | Definitive confirmation of Thp group presence and peg9 linker integrity. |
| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment. | High sensitivity and mass accuracy. Can identify low-level impurities. | Ionization efficiency can vary. May not provide detailed structural isomer information. | Verification of the molecular weight of the final conjugate and detection of reaction byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, separation of isomers. | High resolution and reproducibility. Well-established and widely available. | Requires method development. Peak identification relies on standards or hyphenation with MS. | Routine purity analysis and quality control of synthesis and purification steps. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Absolute molecular weight and aggregation state. | Provides absolute molar mass without column calibration. Highly sensitive to aggregates.[1] | Not ideal for resolving small molecules of similar size. More suited for larger bioconjugates. | Assessment of aggregation for larger this compound bioconjugates. |
In-Depth Methodologies: Protocols and Interpretive Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
Key Diagnostic Signals for a this compound Conjugate:
-
¹H NMR:
-
Thp Group: A characteristic signal for the acetal proton (O-CH-O) typically appears around δ 4.6 ppm. The methylene protons of the tetrahydropyran ring will present as a series of multiplets between δ 1.5-1.9 ppm.
-
peg9 Linker: A prominent, often broad singlet or multiplet corresponding to the ethylene glycol repeating units (-O-CH₂-CH₂-) is observed around δ 3.6 ppm.
-
-
¹³C NMR:
-
peg9 Linker: The carbon atoms of the ethylene glycol units will resonate around δ 70 ppm.
-
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based characterization of this compound conjugates.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 1-5 mg of the purified this compound conjugate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Lock and shim the NMR spectrometer to the deuterated solvent.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay. For quantitative analysis (qNMR), a longer relaxation delay (e.g., 5 times the longest T1) is crucial.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Spectral Analysis: Integrate the peaks corresponding to the Thp group, the peg9 linker, and the conjugated molecule. The ratio of these integrals should correspond to the number of protons in each part of the molecule, confirming the successful conjugation. Purity can be estimated by comparing the integrals of the desired product to those of any observed impurities.
Causality and Trustworthiness: The choice of deuterated solvent is critical; DMSO-d₆ is particularly useful for PEG derivatives as it often provides a stable and well-resolved hydroxyl proton signal around 4.56 ppm, which can be used to monitor the success of the conjugation reaction.[2][3] This provides a self-validating system within the experiment itself.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a highly sensitive technique for confirming the molecular weight of the this compound conjugate and identifying any impurities. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable.
Experimental Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis of this compound conjugates.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a stock solution of the this compound conjugate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Further dilute to a final concentration of 1-10 µg/mL for injection.
-
LC Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes) is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Positive ESI is generally used for PEGylated compounds.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the conjugate and any potential impurities.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the this compound conjugate. The high-resolution mass data can be used to confirm the elemental composition.
-
Expertise in Interpretation: For PEGylated molecules, it is common to observe a distribution of ions corresponding to different numbers of ethylene glycol units if the starting PEG material was not perfectly monodisperse.[4] For discrete peg9, a single major peak is expected. The addition of a small amount of a charge-stripping agent like triethylamine post-column can sometimes simplify complex spectra of larger PEGylated molecules.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound conjugates and monitoring the progress of synthesis and purification.
Experimental Workflow for RP-HPLC Analysis:
Caption: Workflow for RP-HPLC purity analysis of this compound conjugates.
Step-by-Step Protocol for RP-HPLC Purity Analysis:
-
Sample and Mobile Phase Preparation: Prepare the sample as described for LC-MS. The mobile phases are also typically 0.1% formic acid in water and acetonitrile.
-
Chromatographic Conditions:
-
Column: A high-quality C18 column (e.g., 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size).
-
Gradient: A typical gradient would be 5-95% acetonitrile over 20-30 minutes. The gradient should be optimized to achieve good separation between the product, starting materials, and any byproducts.
-
Detection: UV detection at a wavelength where the conjugated molecule has strong absorbance (e.g., 254 nm or 280 nm if it contains an aromatic moiety).
-
-
Data Analysis: The purity of the this compound conjugate is determined by integrating the peak area of the product and dividing it by the total area of all peaks in the chromatogram.
Self-Validating System: The identity of the main peak should be confirmed by collecting the fraction and analyzing it by mass spectrometry. This hyphenation of techniques provides a high degree of confidence in the purity assessment.
Conclusion and Future Perspectives
The robust characterization of this compound conjugates is a critical, albeit challenging, aspect of modern drug discovery. A combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a comprehensive analytical toolkit. As these molecules become more complex, advanced techniques such as 2D-LC and ion mobility mass spectrometry may play an increasingly important role. By adhering to the principles and methodologies outlined in this guide, researchers can ensure the quality and integrity of their this compound conjugates, paving the way for the development of the next generation of targeted therapeutics.
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A Comparative Guide to Linker Technologies in Antibody-Drug Conjugates: Thp-peg9 vs. Mainstream Cleavable Systems
The precise delivery of potent cytotoxic agents to tumor cells, while sparing healthy tissue, is the foundational principle of antibody-drug conjugates (ADCs). The linker, a critical component connecting the monoclonal antibody to its payload, is paramount to this therapeutic strategy. Its design dictates the stability of the ADC in circulation and the efficiency of payload release within the target cell. This guide provides a comparative analysis of an emerging acid-labile linker system, Thp-peg9, against established classes of cleavable linkers, offering field-proven insights for researchers and drug development professionals.
The Linker's Dilemma: Balancing Stability and Release
The core challenge in linker design is to create a chemical bridge that is exceptionally stable in the neutral pH of the bloodstream (pH ~7.4) but can be efficiently broken under specific conditions within a cancer cell[1][2][]. Premature release of the payload in circulation can lead to systemic toxicity and a diminished therapeutic window[1][4]. Conversely, a linker that fails to release the drug upon internalization renders the ADC ineffective. Cleavable linkers are engineered to address this dilemma by responding to the unique physiological triggers within the tumor microenvironment or intracellular compartments[2][5][6].
An Introduction to Cleavable Linker Classes
More than 80% of clinically approved ADCs utilize cleavable linkers, which can be broadly categorized based on their release mechanism[1][5].
-
Enzyme-Cleavable Linkers: These are the most successful class to date, designed to be substrates for enzymes that are abundant in the lysosomes of cancer cells, such as cathepsin B[2]. The dipeptide valine-citrulline (Val-Cit or "vc") is the most prominent example, demonstrating high serum stability and efficient cleavage upon internalization[2][7]. This technology is central to highly successful ADCs like Adcetris® and Padcev®[2]. Other enzyme-sensitive linkers include those cleaved by β-glucuronidase or legumain, which also leverage high lysosomal enzyme concentrations[8][9][10].
-
pH-Sensitive (Acid-Cleavable) Linkers: This strategy exploits the pH difference between blood (pH ~7.4) and the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[8][11][12]. Functional groups like hydrazones were among the first to be used clinically, as seen in the first-ever approved ADC, Mylotarg®[2][11][12]. However, early hydrazone linkers showed insufficient plasma stability, leading to off-target toxicity[1][2][7].
-
Redox-Sensitive (Disulfide) Linkers: These linkers incorporate a disulfide bond, which is stable in the bloodstream but is readily cleaved in the highly reductive intracellular environment, where glutathione concentrations are significantly higher[10][13]. The reactivity of these linkers can be tuned by modifying the steric hindrance around the disulfide bond[14].
A Deeper Look: The this compound Linker
The this compound linker represents a modern approach to acid-labile linker design. Its structure combines two key components:
-
Tetrahydropyranyl (THP) group: This is an acid-labile protecting group. The THP ether linkage is stable under neutral and basic conditions but is designed to hydrolyze efficiently in the low pH of lysosomes, triggering payload release[15].
-
Polyethylene Glycol (PEG) chain (9 units): The PEG component is crucial. It is a hydrophilic spacer that imparts several favorable properties to the ADC[5][16][]. PEG linkers can improve the water solubility of the conjugate, reduce aggregation (a common issue with hydrophobic payloads), decrease immunogenicity, and improve overall pharmacokinetics by extending circulation time[5][16][][18][19].
The fundamental mechanism of a this compound linker is pH-dependent hydrolysis, positioning it within the acid-cleavable class but with modern enhancements aimed at overcoming the stability issues of its predecessors.
Head-to-Head Comparison: this compound vs. Other Cleavable Linkers
The choice of linker is a strategic decision tailored to the payload, the antibody target, and the tumor biology[2].
| Linker Type | Cleavage Trigger | Key Advantages | Key Limitations | Representative ADCs |
| This compound (Acid-Cleavable) | Low pH (Endosome/Lysosome) | PEG chain enhances solubility, reduces aggregation, and improves PK.[5][16][] Modern design aims for better plasma stability than early acid-labile linkers. | Potential for slower payload release compared to enzymatic linkers. Stability in plasma must be rigorously validated to avoid repeating issues of early hydrazones.[1] | Primarily in developmental stages. |
| Peptide (Enzyme-Cleavable) | Lysosomal Proteases (e.g., Cathepsin B) | Excellent plasma stability.[13] Efficient and well-validated cleavage mechanism. | Efficacy can depend on the level of protease expression in the tumor. Hydrophobic nature of some peptide linkers (e.g., Val-Cit) can contribute to aggregation.[7][9] | Adcetris®, Padcev®, Polivy®[2][6] |
| Hydrazone (Acid-Cleavable) | Low pH (Endosome/Lysosome) | One of the first clinically validated linker technologies.[2] | Often suffers from poor plasma stability, leading to premature drug release and off-target toxicity.[1][7][14] | Mylotarg®, Besponsa®[6][8] |
| Disulfide (Redox-Cleavable) | High Intracellular Glutathione Concentration | Release kinetics can be tuned via steric hindrance.[20] Generates a neutral payload that may produce a bystander killing effect.[13] | Stability can be variable; susceptible to exchange with free thiols in circulation. | Used in early-generation ADCs. |
Visualizing the Mechanisms and Workflows
Mechanism of Action for Cleavable Linker ADCs
The following diagram illustrates the general pathway for an ADC with a cleavable linker, from systemic circulation to intracellular payload release.
Caption: General workflow of ADC action from binding to cell death.
This compound Linker Cleavage Mechanism
This diagram shows the specific acid-catalyzed hydrolysis of the THP ether bond, which is the release mechanism for this compound linkers.
Caption: Acid-triggered cleavage mechanism of a THP-based linker.
Experimental Protocols for Comparative Analysis
To objectively compare linker technologies, rigorous, self-validating experimental systems are essential.
Protocol 1: Plasma Stability Assay
This experiment assesses the stability of the ADC in plasma, measuring the extent of premature payload release.
Objective: To quantify the half-life (t½) of the ADC's linker in plasma.
Methodology:
-
Preparation: Dilute the test ADCs (e.g., this compound-ADC, vc-PABC-ADC) to a final concentration of 100 µg/mL in fresh human or mouse plasma. Include a non-cleavable ADC as a positive control for stability.
-
Incubation: Incubate the samples in a light-protected incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of each sample and immediately store it at -80°C to halt any further reaction.
-
Quantification of Intact ADC: Use an affinity-capture liquid chromatography-mass spectrometry (LC-MS) method to measure the concentration of the intact ADC.
-
a. Capture the ADC from the plasma matrix using protein A or anti-human IgG magnetic beads[21].
-
b. Wash the beads to remove plasma proteins.
-
c. Elute the ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR).
-
-
Data Analysis: Plot the average DAR against time for each ADC. Calculate the plasma half-life (t½) by fitting the data to a first-order decay model. A longer half-life indicates greater linker stability.
Experimental Workflow: Plasma Stability Assay
Caption: Workflow for assessing ADC linker stability in plasma.
Conclusion and Future Perspectives
The selection of a linker is a pivotal decision in ADC design. While enzyme-cleavable linkers like Val-Cit have set a high bar for plasma stability and efficacy, advanced acid-labile systems such as This compound offer a compelling alternative. The integrated PEG chain provides significant advantages in modulating the ADC's physicochemical properties, potentially improving its therapeutic index by enhancing solubility and pharmacokinetics[16][18][19].
The primary concern for any acid-cleavable linker remains its stability in circulation. Modern designs like this compound are engineered to be more robust than their predecessors, but this must be empirically validated with rigorous stability studies[21][][23]. For drug developers, the choice will depend on a multi-parameter optimization: the nature of the payload, the internalization rate of the target receptor, and the specific characteristics of the tumor microenvironment. The continued evolution of linker chemistry, including promising technologies like this compound, is crucial for expanding the reach and success of ADC therapeutics.
References
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PEG Linkers. ADC Review. [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
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Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447. [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
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Acid-labile Linkers. Creative Biolabs. [Link]
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Miller, M. L., et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica. [Link]
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van Delft, F., & Lambert, J. M. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 213-231). The Royal Society of Chemistry. [Link]
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Dammes, N., & Peer, D. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Biomedicines. [Link]
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Miller, M. L., et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. National Institutes of Health. [Link]
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An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]
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Recent Advances in ADCs. NJ Bio, Inc. [Link]
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Stability of the linker‐toxin system and PK profiles of LCB‐ADC1. ResearchGate. [Link]
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Advances and Limitations of Antibody Drug Conjugates for Cancer. MDPI. [Link]
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Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]
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THP PEG linkers. BorenPharm. [Link]
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This compound-THP. MCE. [Link]
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Guidelines for ADC Stability Studies. Porton Pharma Solutions. [Link]
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ADC Linkers And Research Progress In Detail. AxisPharm. [Link]
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A Senior Application Scientist's Guide to Assessing the Immunogenicity of Thp-peg9 Conjugates
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of a novel therapeutic is a cornerstone of preclinical and clinical development. This guide provides an in-depth, objective comparison of methodologies to assess the immunogenicity of T-helper peptide-polyethylene glycol (Thp-peg9) conjugates. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating assessment strategy.
The development of biotherapeutics, such as this compound conjugates, presents a significant challenge due to the risk of unwanted immunogenicity—the propensity of the therapeutic to generate an immune response.[1][2] This response can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the drug's therapeutic effect, alter its pharmacokinetic profile, or in worst-case scenarios, lead to serious adverse events.[1][3]
The Immunogenicity Challenge of this compound Conjugates
A this compound conjugate is comprised of two key components: a T-helper peptide (Thp) and a polyethylene glycol (PEG) moiety.
-
T-helper Peptide (Thp): These peptides are designed to engage T-helper cells, which play a central role in orchestrating the adaptive immune response. While this engagement can be therapeutically beneficial, it also means the peptide itself can be inherently immunogenic.[4][5]
-
Polyethylene Glycol (PEG): PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their serum half-life and reducing immunogenicity.[6][7] However, the notion of PEG as being immunologically inert has been challenged by the discovery of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population.[8][9][10] These anti-PEG antibodies can lead to accelerated blood clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[9][11]
The conjugation of Thp to PEG creates a novel molecular entity with a unique immunogenic profile that must be thoroughly characterized.[12]
A Multi-Tiered Strategy for Immunogenicity Assessment
A comprehensive immunogenicity assessment follows a multi-tiered approach, starting with broad screening and progressing to more specific and characterization assays.[3] This strategy is recommended by regulatory agencies like the FDA and EMA to build a complete picture of the immunogenic risk.[2][13]
Part 1: Assessment of Humoral Immunogenicity (Anti-Drug Antibodies)
The primary goal here is to detect and characterize ADAs against the this compound conjugate.
Caption: General workflow for in vitro T-cell activation assays.
1. T-cell Proliferation Assay
-
Principle: This assay measures the proliferation of T-cells in response to the this compound conjugate. Proliferation is a key indicator of T-cell activation. [14][15][16]* Protocol (using CFSE dye):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a panel of healthy, HLA-typed donors. [17] 2. Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Culture the CFSE-labeled PBMCs with the this compound conjugate, unconjugated Thp, a positive control (e.g., Keyhole Limpet Hemocyanin - KLH), and a negative control (vehicle). [5] 4. Incubate for 5-7 days to allow for cell proliferation.
-
Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4).
-
Analyze the cells by flow cytometry. Proliferating CD4+ T-cells will show a decrease in CFSE fluorescence intensity. [18] 2. Cytokine Release Assay
-
-
Principle: Activated T-cells release specific cytokines (e.g., IFN-γ, IL-2) that mediate the immune response. [5]Measuring these cytokines provides another crucial readout of cellular activation. [19][20][21]* Protocol (using ELISpot):
-
Coat an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Isolate PBMCs and culture them in the coated plate with the this compound conjugate and appropriate controls.
-
Incubate for 24-48 hours.
-
Wash the cells away, leaving the secreted cytokines bound to the capture antibodies.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate.
-
Add a substrate that forms a colored precipitate. Each spot that forms represents a single cytokine-secreting cell.
-
Count the spots using an automated ELISpot reader.
-
| Conjugate/Control | T-cell Proliferation (% Responding Donors) | IFN-γ Release (Spot Forming Cells / 10^6 PBMCs) |
| This compound | 20% | 75 |
| Thp (unconjugated) | 55% | 250 |
| Alternative PEG-Protein | 10% | 30 |
| Vehicle Control | <5% | <10 |
| Positive Control (KLH) | 90% | >500 |
This table presents hypothetical data for illustrative purposes.
This data suggests that PEGylation significantly dampens the T-cell response to the Thp peptide, as evidenced by both lower T-cell proliferation and reduced IFN-γ secretion. This is a desirable attribute for reducing the immunogenic potential of the therapeutic. [6]
Conclusion and Forward Look
The immunogenicity assessment of this compound conjugates requires a multifaceted approach that interrogates both humoral and cellular immune responses. The experimental data presented here, though hypothetical, illustrates a critical comparison:
-
Humoral Immunity: The primary concern for this compound conjugates is often the pre-existing or induced anti-PEG antibody response. While PEGylation can mask epitopes on the peptide, the PEG moiety itself can be immunogenic. [22]* Cellular Immunity: PEGylation appears to be an effective strategy for reducing the T-cell activation potential of a T-helper peptide. This can be attributed to the shielding of T-cell epitopes by the PEG chain. [23] For drug developers, the key is to balance the pharmacokinetic benefits of PEGylation against the potential immunogenicity of the PEG itself. Future strategies may involve the use of alternative polymers or novel PEGylation chemistries to further reduce immunogenic risk. [9]A thorough, mechanistically-driven immunogenicity assessment, as outlined in this guide, is not just a regulatory requirement but a fundamental component of developing safer and more effective biotherapeutics. [2][24][25]
References
- Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics.Google Cloud.
- Immunogenicity & T Cell Cytokine Release Assays.RoukenBio.
- An Assay for Immunogenic Detection of Anti-PEG Antibody.PubMed.
- Immunogenicity.IQVIA Laboratories.
- Episcreen® 2.0 Cytokine Screen™.Abzena.
- Polyethylene glycol (PEG) Antibodies Detection Kits.Creative Diagnostics.
- Cytokine Release Assay.iQ Biosciences.
- How is immunogenicity assessed in biologic drugs?Patsnap Synapse.
- ProMap® naïve CFSE T cell proliferation assays.ProImmune.
- Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs.PMC - NIH.
- Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.Creative Proteomics.
- Development of a novel anti-PEG antibody assay enabling investigation of potential immunogenicity triggered by the PEG moiety of biotherapeutics.Avance Biosciences.
- In vitro human helper T-cell assay to screen antibody drug candidates for immunogenicity.PubMed.
- Cell-Based Assays for Immunogenicity and Immunotoxicity.Lonza Bioscience.
- Development of an in vitro method to assess the immunogenicity of biologics in the prevention of infectious diseases.PubMed.
- Development of a validated novel bead extraction method for the detection of anti-PEG antibodies.BioAgilytix Labs.
- Full article: In vitro human helper T-cell assay to screen antibody drug candidates for immunogenicity.Taylor & Francis Online.
- Anti-PEG Antibodies | Invitrogen.Thermo Fisher Scientific.
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- Immunogenicity Risk and Management for Biologics.Umbrex.
- Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines.PMC - PubMed Central.
- On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol.NIH.
- Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins.Contract Pharma.
- Tolerogenic Immunomodulation by PEGylated Antigenic Peptides.PMC - NIH.
- Predicting and Taming Immunogenicity: Complex Biologic Considerations.YouTube.
- Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies.ACS Publications.
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- Guideline on Immunogenicity assessment of therapeutic proteins.European Medicines Agency (EMA).
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- Anti-PEG immunity: emergence, characteristics, and unaddressed questions.PMC - NIH.
- Biodegradable PLGA-b-PEG Nanoparticles Induce T Helper 2 (Th2) Immune Responses and Sustained Antibody Titers via TLR9 Stimulation.PMC - NIH.
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- Immunogenicity of CRISPR therapeutics—Critical considerations for clinical translation.Frontiers.
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A Senior Application Scientist's Guide to the Orthogonal Validation of Thp-PEG9 Linker Purity and Identity
For drug development professionals, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of a therapeutic's success. The purity and structural integrity of a bifunctional linker like Thp-PEG9 are paramount, directly influencing the efficacy, safety, stability, and pharmacokinetics of the final bioconjugate.[1][2] Impurities or structural ambiguities can lead to heterogeneous drug products, unpredictable in-vivo behavior, and potential immunogenicity, posing significant risks to patient safety and creating regulatory hurdles.[3][4]
This guide provides an in-depth, field-proven strategy for the comprehensive validation of this compound linkers. We will move beyond simple protocols to explain the causality behind our analytical choices, establishing a self-validating, orthogonal workflow that ensures the highest degree of confidence in your linker's quality.
The this compound linker combines three key structural motifs:
-
A Tetrahydropyranyl (Thp) protecting group: This moiety offers robust protection for a hydroxyl group, which can be selectively removed under mild acidic conditions, a feature that is advantageous for sequential conjugation strategies.[5][6]
-
A discrete Polyethylene Glycol (PEG) chain (n=9): The nine-unit PEG spacer is designed to enhance the aqueous solubility and modulate the pharmacokinetic properties of the final conjugate.
-
A terminal functional group: For this guide, we will consider a terminal hydroxyl group (this compound-OH), a common precursor for further functionalization.
Our validation strategy is built on the principle of orthogonality, where each analytical technique provides distinct, complementary information, culminating in an unambiguous confirmation of both purity and identity.
Pillar 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The first crucial step is to assess the purity of the linker batch. HPLC is the workhorse for separating the target molecule from synthesis-related impurities, such as starting materials, reagents, or side-products.[] A significant challenge in analyzing PEG linkers is their lack of a strong UV chromophore, which renders standard UV detection ineffective.[1][8] Therefore, the choice of a universal detector is non-negotiable.
Causality Behind Method Selection: We employ Reversed-Phase HPLC (RP-HPLC) as our primary separation technique. It excels at resolving molecules based on hydrophobicity, making it ideal for separating the this compound-OH linker from less polar impurities (e.g., incompletely PEGylated precursors) or more polar contaminants (e.g., hydrolyzed byproducts).[1] To overcome the detection challenge, we couple this with an Evaporative Light Scattering Detector (ELSD), which provides a response proportional to the mass of the analyte, independent of its optical properties.[8]
Comparative Overview of HPLC Detectors for PEG Linkers
| Parameter | RP-HPLC with ELSD | RP-HPLC with UV |
| Detection Principle | Light scattering from non-volatile analyte particles after mobile phase evaporation. | Absorbance of UV light by chromophores. |
| Applicability to this compound | Excellent. Universal detection is ideal for molecules lacking a chromophore. | Poor. PEG chains and Thp groups have negligible UV absorbance. |
| Sensitivity | Good, typically in the low nanogram range. | Highly variable; poor for non-absorbing compounds. |
| Gradient Compatibility | Excellent. Unaffected by changes in mobile phase composition. | Can be problematic due to baseline drift with absorbing solvents. |
| Primary Application | Purity assessment and quantification of all non-volatile components. | Quantification of compounds with known chromophores. |
Experimental Protocol: RP-HPLC-ELSD for Purity Analysis
This protocol is optimized for the high-resolution separation of this compound-OH from potential impurities.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size).
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound-OH sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
Trustworthiness Check: A pure sample should yield a single major peak. The area percentage of this peak, as determined by the ELSD, provides the purity value. Any significant secondary peaks warrant further investigation for impurity identification using mass spectrometry.
Pillar 2: Identity Confirmation by Mass Spectrometry (MS)
Once purity is established, the next step is to confirm the molecular identity. Mass spectrometry is the definitive tool for verifying the molecular weight of the this compound-OH linker, providing strong evidence that the correct molecule has been synthesized.[9][10]
Causality Behind Method Selection: We recommend High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry coupled with LC. ESI is a soft ionization technique suitable for polar molecules like PEGs, minimizing fragmentation.[11] The Q-TOF analyzer provides high mass accuracy (typically <5 ppm), which not only confirms the molecular weight but also allows for the determination of the elemental composition, adding a higher level of confidence to the identification.[12] Coupling with LC allows for the online mass analysis of the main peak and any impurities separated by the HPLC method described previously.
Comparative Overview of MS Techniques
| Feature | ESI-Q-TOF LC/MS | MALDI-TOF MS |
| Ionization Principle | Soft ionization from solution via a high-voltage spray. | Laser-induced desorption from a solid matrix. |
| Mass Accuracy | High to Very High (<5 ppm). | Moderate to High (can be improved with internal calibrants). |
| Coupling to LC | Standard. Ideal for online separation and analysis. | Offline. Requires fraction collection and spotting. |
| Information Provided | Accurate mass of parent ions and fragments (MS/MS) for structural elucidation. | Primarily molecular weight of the parent ion. |
| Primary Application | Definitive identity confirmation and impurity identification. | Rapid screening and analysis of larger molecules like proteins.[11] |
Experimental Protocol: LC-ESI-MS for Identity Confirmation
-
System: An LC system (as described above) coupled to an ESI-Q-TOF mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).
-
LC Method: Utilize the same RP-HPLC method as for the purity assessment to ensure direct correlation of peaks.
-
MS Acquisition Parameters (Positive Ion Mode):
-
Ion Source: Dual AJS ESI.
-
Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (VCap): 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100 - 1000 m/z.
-
Acquisition Rate: 2 spectra/s.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the protonated molecule [M+H]+ and other adducts (e.g., [M+Na]+, [M+K]+). For this compound-OH (C₂₃H₄₆O₁₁), the monoisotopic mass is 498.3039 g/mol .
-
Expected Ion (Monoisotopic): [M+H]+ = 499.3112 m/z.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
Trustworthiness Check: A match between the theoretical and measured accurate mass provides high confidence in the molecular formula. Any impurities detected by HPLC can be simultaneously analyzed to determine their mass, providing clues to their identity (e.g., a mass difference of -86 Da could indicate the loss of the Thp group).
Pillar 3: Unambiguous Structural Elucidation by NMR Spectroscopy
While HPLC confirms purity and MS confirms the correct mass, neither technique definitively proves the structure or the precise arrangement and connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing an atomic-level fingerprint of the molecule.[13][14]
Causality Behind Method Selection: One-dimensional ¹H NMR is the most crucial experiment. It provides information on the chemical environment of every proton in the molecule. The integration of the signals confirms the relative number of protons in different parts of the molecule, while the chemical shifts and coupling patterns confirm the presence of the key structural motifs: the Thp group, the PEG backbone, and the terminal alcohol group.
Expected ¹H NMR Signatures for this compound-OH
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| Thp acetal CH | ~4.6 | multiplet | 1H | Proton on the carbon linking the Thp ring to the PEG oxygen. |
| PEG backbone | 3.5 - 3.7 | multiplet | 36H | Repeating -OCH₂CH₂O- units of the PEG9 chain. |
| Thp ring CH₂ | 1.4 - 1.9 | multiplet | 6H | Protons on the saturated carbons of the Thp ring. |
| Terminal -CH₂OH | ~3.75 | triplet | 2H | Protons on the carbon adjacent to the terminal hydroxyl group. |
| Terminal -OH | Variable | broad singlet | 1H | Proton of the terminal hydroxyl group (can exchange with solvent). |
Experimental Protocol: ¹H NMR for Structural Verification
-
System: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the this compound-OH linker in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse sequence.
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 4 seconds.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction using appropriate NMR software.
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks and assign them based on the expected chemical shifts and multiplicities.
-
Trustworthiness Check: The combination of correct chemical shifts, multiplicities, and, most importantly, the correct integration ratios between the distinct parts of the molecule (e.g., 1H for the acetal proton vs. ~36H for the PEG backbone) provides unambiguous confirmation of the this compound-OH structure.
Synthesizing the Data: A Self-Validating Orthogonal Workflow
The true power of this approach lies in the integration of all three techniques into a logical, self-validating workflow. Each step provides a checkpoint; a failure at any stage prevents progression and triggers a deeper investigation, ensuring that only linkers of the highest quality proceed in the development pipeline.
Caption: Orthogonal workflow for this compound linker validation.
Comparison with Alternative Linker Chemistries
The this compound linker is one of many tools in the bioconjugation toolbox. Its properties are defined by its protecting group and spacer. Understanding how it compares to alternatives is key to rational linker design.
| Linker Type | Protecting Group | Protection Chemistry | Cleavage Condition | Key Application Benefit |
| This compound-OH | Tetrahydropyranyl (Thp) | Acid-labile acetal | Mild Acid (e.g., 2% TFA in CH₂Cl₂)[5] | Orthogonal removal when acid-stable groups (e.g., Fmoc) are present. |
| Boc-PEG-OH | tert-Butoxycarbonyl (Boc) | Acid-labile carbamate | Strong Acid (e.g., neat TFA) | Widely used, stable to a broad range of non-acidic reagents. |
| Fmoc-PEG-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile carbamate | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-labile protecting groups like Boc and Thp. |
| SMCC | N/A (Heterobifunctional) | NHS-ester & Maleimide | N/A (forms stable bonds) | Classic linker for conjugating amines (lysines) to thiols (cysteines).[10][15] |
The choice of a Thp-protected linker is particularly strategic when subsequent synthesis steps involve base-sensitive moieties or when a milder deprotection than that required for Boc groups is desirable.
Conclusion
The validation of a bifunctional linker like this compound is a rigorous, multi-step process that cannot be shortcut. Relying on a single analytical technique provides an incomplete and potentially misleading picture of quality. By implementing an orthogonal workflow founded on the complementary strengths of HPLC for purity, high-resolution MS for identity, and NMR for absolute structural confirmation, researchers and drug developers can proceed with the utmost confidence. This meticulous characterization is not merely an analytical exercise; it is a foundational pillar of building safe, effective, and reproducible therapeutics, satisfying the stringent expectations of regulatory bodies like the FDA.[16][17]
References
-
Butt, A. H., et al. (1989). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods. Available at: [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Available at: [Link]
-
Schuster, R. J., et al. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Available at: [Link]
-
D'Souza, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. Available at: [Link]
-
FDA issues clinical pharmacology draft guidance for antibody-drug conjugates. RAPS. (2022). Available at: [Link]
-
Understanding the FDA's Guidance for ADC Development. CellCarta. (2024). Available at: [Link]
-
RP-HPLC purity analysis of several PEG-GCSF originator batches. ResearchGate. Available at: [Link]
-
Senter, P. D., et al. (2000). Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. Journal of Controlled Release. Available at: [Link]
-
Clinical Pharmacology Considerations for Antibody-Drug Conjugates. FDA. (2022). Available at: [Link]
-
Reflections on the New FDA Clinical Pharmacology Guidance for Antibody-Drug Conjugates. Certara. (2024). Available at: [Link]
-
Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
Gonzalez-Perez, M., et al. (2021). Impurities in polyvinylpyrrolidone: the key factor in the synthesis of gold nanostars. Nanoscale. Available at: [Link]
-
This compound-OH. MySkinRecipes. Available at: [Link]
-
Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules. Available at: [Link]
-
Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. Available at: [Link]
-
Kunjithapatham, R., et al. (2015). Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. Protein & Peptide Letters. Available at: [Link]
-
Chen, C. C., & Cresswell, P. (2001). Characterization by NMR and molecular modeling of the binding of polyisoprenols and polyisoprenyl recognition sequence peptides: 3D structure of the complexes reveals sites of specific interactions. Glycobiology. Available at: [Link]
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- 4. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
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- 13. mdpi.com [mdpi.com]
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- 15. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. certara.com [certara.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling THP-PEG9
As innovators in the fields of drug development and chemical synthesis, our primary commitment is to groundbreaking research. However, the foundation of all successful research is an unwavering dedication to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of THP-PEG9, a specialized PEGylated compound. We will move beyond a simple checklist, delving into the scientific rationale behind each procedural step to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Compound: A Proactive Risk Assessment of this compound
This compound (Tetrahydropyranyl-protected nonaethylene glycol) is a research-grade chemical often used as a linker or building block in bioconjugation and drug delivery systems. While polyethylene glycol (PEG) compounds are generally considered to have low toxicity, the introduction of the tetrahydropyranyl (THP) protecting group and the lack of extensive toxicological data for this specific molecule necessitate a cautious approach.
Our risk assessment must consider the following potential hazards:
-
Inhalation: While not highly volatile, fine powders or aerosols generated during weighing or transfer can be inhaled.
-
Dermal and Ocular Exposure: Direct contact with skin or eyes may cause irritation. The long-term effects of dermal absorption are not well-characterized.
-
Ingestion: Accidental ingestion is a risk during any chemical handling procedure.
Therefore, our PPE strategy is designed as a comprehensive barrier system to mitigate these risks, adhering to the precautionary principle for handling novel or uncharacterized substances.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific procedure being performed. Below is a breakdown of the essential PPE and the rationale for its use.
Primary Barrier: Hand and Body Protection
Standard nitrile gloves are the primary recommendation for handling this compound in solutions or as a solid. Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.
-
Protocol Insight: Always use two pairs of gloves (double-gloving) when handling the neat compound or concentrated solutions. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you pause to replace the outer pair. This procedure is standard practice in many research and manufacturing settings to minimize the risk of unnoticed contamination.
A cuffed, long-sleeved lab coat is mandatory to protect against accidental splashes and contact with contaminated surfaces. Ensure the coat is fully buttoned.
Secondary Barrier: Face and Eye Protection
Direct splashes of chemical solutions, even those considered low-hazard, can cause serious eye damage.
-
For Low-Volume Handling (e.g., pipetting <10 mL): ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
For High-Volume or High-Energy Operations (e.g., vortexing, sonicating, weighing powders): A full-face shield worn over safety glasses is required. This combination protects against splashes and the inhalation of any generated aerosols.
Respiratory Protection: When is it Necessary?
Respiratory protection is not typically required when handling small quantities of this compound in a well-ventilated area or within a chemical fume hood. However, it becomes essential under specific conditions.
| Scenario | Required Respiratory Protection | Rationale |
| Weighing or transferring powder outside of a fume hood | N95-rated respirator | Prevents inhalation of fine airborne particulates. |
| Large-scale operations (>100g) | Use of a certified chemical fume hood is mandatory. | A fume hood provides the highest level of respiratory protection through engineered ventilation. |
| Spill cleanup | N95-rated respirator (for powders) or APR with organic vapor cartridges (for solutions in volatile solvents) | Protects against concentrated airborne contaminants during cleanup procedures. |
Procedural Workflow for PPE: A Step-by-Step Guide
Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.
Donning (Putting On) PPE
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE based on the experimental task.
Caption: PPE Donning Workflow for Handling this compound.
Doffing (Removing) PPE
The doffing process is designed to remove the most contaminated items first.
-
Decontaminate (if applicable): Wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are grossly contaminated.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated chemical waste container.
-
Remove Face Shield/Respirator: Handle by the straps, avoiding contact with the front surface.
-
Remove Lab Coat: Remove by rolling it outwards and away from your body. Hang it in its designated location or place it in the appropriate laundry receptacle if contaminated.
-
Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the chemical waste.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safety lifecycle.
-
Solid Waste: All disposable PPE (gloves, wipes) that has come into contact with this compound must be placed in a clearly labeled, sealed chemical waste bag or container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated, labeled hazardous waste container. Do not pour them down the drain.
-
Spill Cleanup: In the event of a spill, cordon off the area. For small powder spills, gently cover with absorbent pads and wipe clean. For liquid spills, use a chemical spill kit. All cleanup materials must be disposed of as hazardous chemical waste.
By integrating these scientifically-grounded procedures into your daily laboratory operations, you create a robust and reliable safety culture. This commitment not only protects you and your colleagues but also ensures the integrity and success of your research.
References
-
General Laboratory Safety Guidelines. (n.d.). American Chemical Society. Retrieved from [Link]
-
OSHA Personal Protective Equipment (PPE) Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
